molecular formula C8H6F2O2 B123782 2,6-Difluoro-3-methoxybenzaldehyde CAS No. 149949-30-4

2,6-Difluoro-3-methoxybenzaldehyde

Cat. No.: B123782
CAS No.: 149949-30-4
M. Wt: 172.13 g/mol
InChI Key: WJCGNXHXQFFRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCGNXHXQFFRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344732
Record name 2,6-Difluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149949-30-4
Record name 2,6-Difluoro-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149949-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,6-Difluoro-3-methoxybenzaldehyde is a key substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique electronic and steric properties, making it a desirable intermediate for drug candidates. This technical guide provides an in-depth examination of the principal synthetic pathway to this molecule, focusing on the robust and regioselective method of Directed ortho-Metalation (DoM). We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol adapted from closely related syntheses, and discuss critical parameters for process optimization and characterization.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds with high regiochemical control is a cornerstone of modern organic chemistry. This compound presents a specific challenge: the introduction of a formyl group at the C3 position, flanked by a methoxy group and a fluorine atom. A direct electrophilic aromatic substitution, such as Friedel-Crafts formylation, would likely fail or produce a mixture of isomers due to the complex interplay of the directing effects of the methoxy and fluoro substituents.

Therefore, a more nuanced approach is required. The most effective and widely applicable strategy leverages the powerful technique of Directed ortho-Metalation (DoM). This method utilizes a directing group on the aromatic ring to chelate a strong organolithium base, thereby facilitating deprotonation at a specific adjacent (ortho) position.[1][2] This creates a stabilized aryllithium intermediate that can be trapped with a suitable electrophile—in this case, a formylating agent—to yield the desired product with exceptional regioselectivity.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound points directly to the viability of a DoM strategy. The formyl group (CHO) at C3 is the target for introduction. This suggests a disconnection to an aryllithium intermediate at the C3 position and a formyl cation equivalent. The aryllithium species, in turn, can be generated from the commercially available precursor, 1,3-difluoro-2-methoxybenzene, via a directed deprotonation reaction.

Caption: Retrosynthetic pathway for this compound.

Principal Synthesis Pathway: Directed ortho-Metalation (DoM)

The foremost route for preparing this compound is the ortho-lithiation of 1,3-difluoro-2-methoxybenzene, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

G cluster_0 Synthesis Pathway Start 1,3-Difluoro-2-methoxybenzene Intermediate Lithium Diisopropylamide (LDA) THF, -78 °C Lithiated Lithiated Intermediate Intermediate->Lithiated Formylation N,N-Dimethylformamide (DMF) Iminium Iminium Salt Intermediate Formylation->Iminium Product This compound Quench Aqueous/Acidic Workup Quench->Product

Caption: Key steps in the synthesis via Directed ortho-Metalation.

Mechanistic Rationale and Causality

Choice of Substrate and Directing Group: The starting material, 1,3-difluoro-2-methoxybenzene, contains a methoxy group (-OCH₃), which is a moderately powerful Directed Metalation Group (DMG).[1][3] The lone pairs on the oxygen atom coordinate to the lithium ion of the organolithium base (e.g., LDA or n-BuLi), pre-complexing the base near the ortho C-H bonds.[2][4]

Regioselectivity: The methoxy group has two ortho positions: C1 and C3.

  • C1 Position: This position is already substituted with a fluorine atom.

  • C3 Position: This position bears a hydrogen atom. The presence of the fluorine atom at the adjacent C2 position significantly increases the kinetic acidity of the C3-H bond through a powerful inductive effect. This electronic activation, combined with the directing effect of the methoxy group, overwhelmingly favors deprotonation at the C3 position.

Choice of Base and Conditions:

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without the risk of nucleophilic attack on the aromatic ring. It is often preferred over n-BuLi to minimize potential side reactions.

  • Cryogenic Temperature (-78 °C): The reaction is conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) for several critical reasons:

    • Stability: The aryllithium intermediate is thermally unstable and can undergo decomposition or side reactions at higher temperatures.

    • Selectivity: Low temperatures enhance the kinetic control of the deprotonation, ensuring the formation of the desired C3-lithiated species.

    • Preventing Side Reactions: It suppresses potential competing reactions, such as attack by the base on the solvent (THF).

Formylation Step: N,N-dimethylformamide (DMF) is an excellent electrophile for this transformation. The highly nucleophilic aryllithium intermediate attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate then collapses to form an iminium salt, which remains stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde product.[5]

Detailed Experimental Protocol

The following protocol is adapted from a high-yield synthesis of the closely related isomer, 2,3-difluoro-6-methoxybenzaldehyde, and is expected to be highly effective for the target molecule.[5]

Materials and Reagents:

  • 1,3-Difluoro-2-methoxybenzene

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Acid

  • Diethyl ether

  • 0.2 N Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a 2.0 M solution of lithium diisopropylamide (1.05 eq.).

  • Dilution and Cooling: Anhydrous THF is added to dilute the LDA solution, and the flask is cooled to -78 °C using a dry ice/acetone bath under a positive pressure of nitrogen.

  • Substrate Addition: A solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Litiation: The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (1.1 eq.) is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred for an additional 15-30 minutes at this temperature.

  • Quenching: The reaction is carefully quenched by the addition of acetic acid, followed by water. The cooling bath is removed, and the mixture is allowed to warm to approximately 10-15 °C.

  • Extraction and Workup: The reaction mixture is transferred to a separatory funnel and extracted twice with diethyl ether. The combined organic layers are washed sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, often as an oil that may crystallize upon standing.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) or by column chromatography on silica gel to afford pure this compound.

Purification and Characterization

Purification:

  • Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. A solvent pair like ether/petroleum ether is often suitable.[5]

  • Column Chromatography: For oily products or to remove closely related impurities, silica gel chromatography using a gradient of ethyl acetate in hexanes is the standard method.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the aldehyde proton (~10.4 ppm), a singlet for the methoxy protons (~3.9 ppm), and signals in the aromatic region for the two ring protons.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methoxy carbon.

  • Mass Spectrometry: To confirm the molecular weight (172.13 g/mol ).

Comparative Analysis of Synthetic Routes

While DoM is the premier method, other classical formylation reactions exist. Their applicability to this specific substrate is questionable but worth considering for context.

Synthesis MethodKey ReagentsRegioselectivityConditionsScalabilityProbable Outcome for this Substrate
Directed ortho-Metalation LDA or n-BuLi, DMFExcellent (C3)Cryogenic (-78 °C)HighExcellent. The most reliable and selective method.
Vilsmeier-Haack [6][7]POCl₃, DMFModerate to Poor0 °C to refluxHighPoor. The ring is deactivated by two fluorine atoms, likely leading to low conversion or forcing harsh conditions that cause decomposition.
Gattermann-Koch CO, HCl, AlCl₃/CuClPoorHigh PressureModerateNot suitable. Requires strongly activated rings and is incompatible with the methoxy group under these harsh acidic conditions.
Rieche Formylation [8]Cl₂CHOCH₃, TiCl₄Moderate0 °C to RTModerateUncertain. May lead to a mixture of isomers; regioselectivity is not guaranteed.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through the Directed ortho-Metalation (DoM) of 1,3-difluoro-2-methoxybenzene. This strategy expertly utilizes the directing capacity of the methoxy group and the C-H acidifying nature of the adjacent fluorine atom to generate a specific aryllithium intermediate. Subsequent formylation with DMF provides a direct and high-yielding route to the target molecule. The strict control of reaction parameters, particularly temperature, is paramount to the success of this transformation. This robust methodology provides researchers and drug development professionals with a reliable and scalable pathway to an important synthetic intermediate.

References

  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents. Google Patents.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • United States Patent (19) - Googleapis.com. Google Patents.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Preprints.org.
  • CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents. Google Patents.
  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Semantic Scholar.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chem-Station.
  • Directed (ortho) Metallation. University of Missouri.
  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. Semantic Scholar.
  • (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate.
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Organic Syntheses.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. I.R.I.S.
  • Directed ortho metalation - Wikipedia. Wikipedia.

Sources

physicochemical properties of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-methoxybenzaldehyde

Abstract

This compound is a substituted aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and physicochemical properties. These characteristics make it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the fluoro and methoxy groups influences the molecule's electronic nature, stability, and intermolecular interactions, which are paramount for its application in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity of target compounds.[3] This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and practical applications, offering a technical resource for researchers and development scientists.

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity through standardized nomenclature and structural representation.

  • Chemical Name: this compound

  • Synonyms: 3-Methoxy-2,6-difluorobenzaldehyde

  • CAS Number: 149949-30-4[4][5]

  • Molecular Formula: C₈H₆F₂O₂[2][5][6]

  • Molecular Weight: 172.13 g/mol [2][5]

  • Monoisotopic Mass: 172.03358 Da[6]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical state and solubility behavior of a compound are critical parameters for its handling, formulation, and reaction setup. The properties of this compound are summarized below.

PropertyValueSource
Appearance White to off-white solid[4]
Melting Point 51-56 °C[4][5]
Boiling Point Not explicitly documented. Estimated >230 °C based on similar isomers.[7][8]
Solubility Expected to have moderate polarity and increased lipophilicity due to fluorine atoms.[8]
Predicted XLogP3 1.6[6]
Storage Conditions 2-8°C, under inert atmosphere[4][5]
Sensitivity Air Sensitive[4]

The melting point range of 51-56 °C indicates the compound is a solid at room temperature, which simplifies handling and weighing operations compared to volatile liquids.[4][5] Its sensitivity to air necessitates storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the aldehyde functional group.[4]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the structure and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly available, the expected chemical shifts can be reliably predicted based on analysis of structurally similar compounds. For instance, the ¹H NMR spectrum of the related isomer 2,3-difluoro-6-methoxybenzaldehyde shows characteristic peaks at:

  • ~10.40 ppm: A singlet corresponding to the aldehyde proton (-CHO).[9][10]

  • ~7.37 ppm and ~6.71 ppm: Multiplets for the aromatic protons (ArH).[9][10]

  • ~3.93 ppm: A singlet for the three protons of the methoxy group (-OCH₃).[9][10]

For this compound, one would expect similar shifts. The aldehyde proton signal would appear far downfield (>10 ppm). The two aromatic protons would appear as distinct multiplets, with their coupling patterns influenced by the adjacent fluorine atoms. The methoxy signal would remain a sharp singlet around 3.9 ppm. ¹³C NMR would be expected to show a carbonyl carbon signal near 190 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

  • ~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group.[12]

  • ~2700-2900 cm⁻¹: Weaker bands associated with the C-H stretch of the aldehyde.[12]

  • ~3000-3100 cm⁻¹: Bands from the C-H stretching vibrations of the aromatic ring.[12]

  • ~1000-1300 cm⁻¹: Strong absorptions corresponding to C-O (methoxy) and C-F stretching vibrations.

The precise position of the C=O stretch is sensitive to the electronic effects of the ring substituents, providing insight into the molecule's electronic structure.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (MW = 172.13), high-resolution mass spectrometry (HRMS) would detect a molecular ion [M]⁺ with a monoisotopic mass of approximately 172.03358 Da.[6]

The fragmentation pattern under electron ionization (EI) would likely show key fragments resulting from:

  • [M-H]⁺ (m/z 171): Loss of the aldehydic hydrogen atom.[14]

  • [M-CHO]⁺ (m/z 143): Loss of the formyl group, yielding a difluoro-methoxyphenyl cation.

  • Loss of CO: A common fragmentation pathway for benzaldehydes, leading to characteristic daughter ions.[14]

Predicted m/z values for common adducts in electrospray ionization (ESI) include [M+H]⁺ at 173.04086 and [M+Na]⁺ at 195.02280.[6]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group and the influence of its ring substituents. It is a key intermediate for creating more complex molecules.[1]

Reactivity_Workflow cluster_reactions Key Chemical Transformations A This compound (Aldehyde Core) B Nucleophilic Addition (e.g., Grignard, Organolithium) A->B Forms C-C bonds C Oxidation (to Carboxylic Acid) A->C Increases oxidation state D Reductive Amination (to Amine) A->D Forms C-N bonds E Wittig Reaction (to Alkene) A->E Forms C=C bonds

Caption: Key reaction pathways for the aldehyde functional group.

The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is advantageous in reactions such as Grignard additions, Wittig reactions, and reductive aminations.[3][15] These transformations are fundamental in medicinal chemistry for assembling the carbon and heteroatom skeletons of potential drug candidates.[3][16] The fluorine atoms themselves are generally stable but contribute significantly to the final product's properties, often improving metabolic resistance and membrane permeability.[3]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.

Protocol: Melting Point Determination

Causality: The melting point is a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

  • Sample Preparation: Place a small amount (1-2 mg) of the crystalline this compound into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 51 °C).

  • Observation: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Protocol: NMR Sample Preparation (¹H NMR)

Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of a deuterated solvent prevents large solvent signals from obscuring the analyte signals.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the NMR magnet for analysis.

Safety and Handling

As an air-sensitive and potentially irritant chemical, proper handling is crucial.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[4][5]

  • Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Precautions: Avoid inhalation of dust and contact with skin and eyes. Due to its air sensitivity, minimize exposure to the atmosphere during weighing and transfer.

Caption: A typical workflow for the physicochemical characterization of a solid chemical intermediate.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that make it a highly valuable reagent in synthetic chemistry. Its solid state, moderate melting point, and characteristic spectroscopic fingerprint allow for straightforward identification and quality control. The electronically-tuned reactivity of its aldehyde group, enhanced by the presence of fluoro-substituents, establishes this compound as a strategic building block for accessing novel molecular architectures, particularly in the pursuit of new therapeutic agents. A thorough understanding of its properties, as detailed in this guide, is fundamental for its effective and safe utilization in research and development.

References

  • This compound CAS#: 149949-30-4 - ChemicalBook. (URL: )
  • 2,3-Difluoro-6-methoxybenzaldehyde - LookChem. (URL: )
  • This compound CAS#: 149949-30-4 - ChemicalBook. (URL: )
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchG
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - ChemicalBook. (URL: )
  • Overtone spectroscopy of benzaldehyde. (URL: )
  • 2,6-Difluoro-4-methoxybenzaldehyde - Chem-Impex. (URL: )
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: )
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. (URL: )
  • This compound - MySkinRecipes. (URL: )
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 - ChemicalBook. (URL: )
  • This compound (C8H6F2O2) - PubChemLite. (URL: )
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. (URL: )
  • Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 - Smolecule. (URL: )
  • 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6 - Ossila. (URL: )
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (URL: )

Sources

An In-depth Technical Guide to 2,6-Difluoro-3-methoxybenzaldehyde: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. 2,6-Difluoro-3-methoxybenzaldehyde, bearing the CAS number 149949-30-4, has emerged as a valuable and versatile building block. Its unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the aldehyde, and an electron-donating methoxy group—creates a unique electronic environment that influences its reactivity and the properties of its downstream derivatives.

This technical guide provides an in-depth exploration of this compound, offering insights into its chemical and physical properties, a detailed synthesis protocol, its applications as a synthetic intermediate, and comprehensive safety and handling information. The content herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical guidance.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 149949-30-4[1][2]
Molecular Formula C₈H₆F₂O₂[1][3]
Molecular Weight 172.13 g/mol [1][3]
Appearance White to light yellow crystalline solid[4]
Melting Point 55-57 °C[5]
Boiling Point Not explicitly available, but related isomers have boiling points around 265-266 °C.[6]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.Inferred from synthesis protocols
Purity Typically >96%[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted benzaldehydes often involves electrophilic aromatic substitution or the oxidation of a corresponding benzyl alcohol. For a compound with the specific substitution pattern of this compound, a common and effective strategy is the ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with an electrophilic formylating agent. The following protocol is a representative method.

Experimental Protocol: Synthesis via Ortho-Lithiation

Reaction Scheme:

G reactant 3,4-Difluoroanisole product 2,3-Difluoro-6-methoxybenzaldehyde reactant->product 1. LDA, THF, -78 °C 2. DMF 3. H₃O⁺ workup reagent1 Lithium Diisopropylamide (LDA) reagent2 N,N-Dimethylformamide (DMF) G cluster_0 Synthesis of a Bioactive Scaffold This compound This compound Intermediate Schiff Base Intermediate Schiff Base This compound->Intermediate Schiff Base Reductive Amination (e.g., NaBH(OAc)₃) Substituted Amine Substituted Amine Substituted Amine->Intermediate Schiff Base Reduced Amine Intermediate Reduced Amine Intermediate Intermediate Schiff Base->Reduced Amine Intermediate Reduction Final Kinase Inhibitor Scaffold Final Kinase Inhibitor Scaffold Reduced Amine Intermediate->Final Kinase Inhibitor Scaffold Further Functionalization (e.g., Acylation, Cyclization)

Sources

A Guide to the Structural Elucidation of 2,6-Difluoro-3-methoxybenzaldehyde: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel organic compounds is paramount. 2,6-Difluoro-3-methoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique structural elucidation challenge due to the interplay of its electron-withdrawing fluorine atoms and the electron-donating methoxy group. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning required to unequivocally determine its structure. We will explore the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, focusing on how the specific arrangement of substituents on the benzaldehyde core influences the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of modern structural elucidation techniques.

Molecular Structure and Initial Characterization

The logical starting point for structural elucidation is to determine the molecular formula and mass. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose.

Predicted Molecular Formula: C₈H₆F₂O₂

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the most abundant ion is measured and used to determine the elemental composition.

Data Interpretation and Expected Results

The monoisotopic mass of C₈H₆F₂O₂ is 172.0336 g/mol . In positive-ion ESI-HRMS, we would expect to observe a prominent ion at an m/z corresponding to [M+H]⁺, which would be approximately 173.0409. The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions with the same nominal mass.

Predicted Ion Formula Calculated m/z
[M+H]⁺C₈H₇F₂O₂⁺173.0409
[M+Na]⁺C₈H₆F₂O₂Na⁺195.0228

Table 1: Predicted m/z values for common adducts of this compound in positive-ion ESI-HRMS.

Functional Group Identification via Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we can expect to see characteristic absorption bands for the aldehyde, aromatic ring, and C-O and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Expected IR Absorption Bands and Their Significance

The IR spectrum of an aromatic aldehyde is characterized by several key absorbances. The conjugation of the aldehyde to the aromatic ring slightly lowers the C=O stretching frequency compared to a saturated aldehyde.[1]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Aldehyde C-HStretch~2850 and ~2750The presence of two distinct C-H stretching bands is highly characteristic of an aldehyde.[2]
Carbonyl C=OStretch~1705 - 1685Strong absorption indicative of a conjugated aldehyde.[1][3]
Aromatic C=CStretch~1600 - 1450Multiple bands confirming the presence of the benzene ring.
C-O (methoxy)Stretch~1275 - 1200 (asymmetric) & ~1075 - 1020 (symmetric)Confirms the presence of the methoxy group.
C-FStretch~1350 - 1150Strong absorptions indicating the presence of carbon-fluorine bonds.

Elucidating the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would be employed.

¹H NMR Spectroscopy

Proton NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and placed in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

  • Data Analysis: Chemical shifts (δ), integration, and coupling constants (J) are analyzed.

The aldehyde proton is typically found far downfield. The aromatic protons will be influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group, and the electron-donating effect of the methoxy group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Rationale
Aldehyde (-CHO)9.9 - 10.5Singlet (or triplet due to long-range coupling to F)1H-Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond.
Aromatic (H-4)7.2 - 7.5Triplet of doublets (td)1HJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9Coupled to H-5 and the fluorine at C-6.
Aromatic (H-5)6.8 - 7.1Triplet of doublets (td)1HJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10Coupled to H-4 and the fluorine at C-6.
Methoxy (-OCH₃)3.8 - 4.0Singlet3H-Typical chemical shift for a methoxy group on an aromatic ring.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and often for adjacent carbons as well.

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Data Analysis: Chemical shifts (δ) and C-F coupling constants are analyzed.

The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the substituents, and the carbons bonded to fluorine will appear as doublets.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Rationale
Aldehyde (C=O)185 - 195Doublet (²J(C-F))Deshielded carbonyl carbon, coupled to the fluorine at C-2.
C-1~120 - 130Triplet (¹J(C-F) and ³J(C-F))Attached to the aldehyde, between two fluorine atoms.
C-2~155 - 165Doublet of doublets (¹J(C-F) and ²J(C-F))Directly bonded to fluorine and adjacent to another fluorine.
C-3~145 - 155Doublet (³J(C-F))Attached to the methoxy group.
C-4~125 - 135Singlet-
C-5~110 - 120Doublet (²J(C-F))Coupled to the fluorine at C-6.
C-6~155 - 165Doublet of doublets (¹J(C-F) and ²J(C-F))Directly bonded to fluorine and adjacent to another fluorine.
Methoxy (-OCH₃)55 - 60SingletTypical chemical shift for a methoxy carbon.
¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that can provide definitive information about the fluorine environments in the molecule.[4][5]

  • Sample Preparation: Same as for ¹H and ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer with a fluorine probe.

  • Data Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired.

  • Data Analysis: Chemical shifts (δ) and F-F coupling constants are analyzed.

We would expect to see two distinct signals in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms. These signals will likely be doublets due to coupling to each other.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
F at C-2-110 to -130DoubletOrtho to the aldehyde group.
F at C-6-110 to -130DoubletOrtho to the aldehyde group.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of converging evidence from multiple analytical techniques. The following workflow illustrates the logical progression of this analysis.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Determination cluster_2 Confirmation HRMS High-Resolution Mass Spectrometry IR Infrared Spectroscopy HRMS->IR Provides Molecular Formula H_NMR 1H NMR IR->H_NMR Identifies Functional Groups C_NMR 13C NMR H_NMR->C_NMR Proton Environments F_NMR 19F NMR C_NMR->F_NMR Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F_NMR->TwoD_NMR Fluorine Environments Structure Final Structure Confirmed TwoD_NMR->Structure Confirms Connectivity

Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By integrating data from mass spectrometry, infrared spectroscopy, and various forms of nuclear magnetic resonance spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis and practical considerations for each of these techniques, providing a comprehensive framework for the analysis of this and other complex aromatic molecules. The ability to accurately predict and interpret spectroscopic data is an essential skill for any scientist involved in chemical synthesis and drug discovery.

References

  • McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 1962, 34(1), 2-15.
  • Lehmpuhl, D. W., et al. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. 2017, 89(12), 6546-6552.
  • Tan, Y. C., et al. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry. 2006, 44(8), 797-806.
  • Yakunin, A. V., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. 2022, 13(18), 5267-5276.
  • Yakunin, A. V., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. 2022, 13, 5267-5276.
  • Goddu, R. F. Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry. 1957, 29(12), 1790-1794.
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
  • Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy Online. 2017, 32(11), 22-29.
  • Tan, Y. C., et al. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. 2006.
  • ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • Bell, N. G., et al. 19 F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. 2022.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • Bell, N. G., et al. 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. 2022.
  • The Royal Society of Chemistry. Electronic Supplementary Information.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing fluorine atoms and the electron-donating methoxy group, create a unique electronic environment that influences its reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and supported by data from closely related compounds.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of this compound lies in understanding how its constituent atoms and functional groups interact with electromagnetic radiation. The following diagram illustrates the molecular structure and the logical connections to its expected spectroscopic signatures.

Caption: Correlation of this compound's structure with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine. The analysis of chemical shifts, coupling constants, and multiplicities provides unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons. Due to the lack of a publicly available experimental spectrum for this specific isomer, the following analysis is based on established principles and data from the closely related isomer, 2,3-difluoro-6-methoxybenzaldehyde[1].

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.3t~1-2
H-4~7.3-7.5m-
H-5~6.8-7.0m-
OCH₃~3.9s-

Interpretation:

  • Aldehydic Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent fluorine atom. It is expected to appear as a triplet due to coupling with the two ortho fluorine atoms.

  • Aromatic Protons (H-4 and H-5): The chemical shifts of these protons are influenced by the combined electronic effects of the fluorine and methoxy substituents. The multiplicity will be complex due to proton-proton and proton-fluorine couplings.

  • Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~185-190
C-F~150-165 (d)
C-OCH₃~145-155
C-H~110-130
OCH₃~56

Interpretation:

  • Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Fluorine-Bearing Carbons (C-F): These carbons will appear as doublets due to one-bond coupling with the fluorine atoms. Their chemical shifts are significantly influenced by the high electronegativity of fluorine.

  • Methoxy-Bearing Carbon (C-OCH₃): The chemical shift of this carbon is influenced by the electron-donating methoxy group.

  • Aromatic C-H Carbons: These carbons will resonate in the typical aromatic region.

  • Methoxy Carbon (OCH₃): This aliphatic carbon appears at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shifts are very sensitive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-2, F-6-110 to -140m

Interpretation:

The two fluorine atoms are in different environments due to the methoxy group at the 3-position. Therefore, they are expected to show two distinct signals in the ¹⁹F NMR spectrum. The multiplicities will be complex due to fluorine-fluorine and fluorine-proton couplings. The chemical shifts are referenced to CFCl₃[2].

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a solid sample like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. Proton decoupling can be employed to simplify the spectrum.

MS_Fragmentation_Pathway Molecule C₈H₆F₂O₂ (this compound) MolecularIon [M]⁺˙ m/z = 172 Molecule->MolecularIon Electron Ionization Fragment1 [M-H]⁺ m/z = 171 MolecularIon->Fragment1 - H• Fragment2 [M-CHO]⁺ m/z = 143 MolecularIon->Fragment2 - CHO• Fragment3 [M-CHO-CH₃]⁺ m/z = 128 Fragment2->Fragment3 - CH₃•

Sources

A Theoretical and Computational Deep Dive into 2,6-Difluoro-3-methoxybenzaldehyde: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,6-Difluoro-3-methoxybenzaldehyde, a key building block in medicinal chemistry and materials science. We delve into the molecular architecture, electronic landscape, and spectroscopic signatures of this compound through the lens of computational chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its conformational preferences, electronic properties, and potential reactivity. By synthesizing data from related fluorinated benzaldehydes, this guide establishes a robust protocol for the in silico investigation of this and similar molecules, paving the way for rational drug design and the development of novel molecular entities.

Introduction: The Significance of Fluorinated Benzaldehydes

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast array of organic compounds, from pharmaceuticals to agrochemicals.[1] The introduction of fluorine atoms into the benzaldehyde scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The 2,6-difluoro substitution pattern, in particular, is known to induce significant conformational changes due to steric and electronic effects, influencing the molecule's interaction with its environment.[2] Coupled with the electronic contribution of the 3-methoxy group, this compound presents a unique and compelling case for theoretical investigation. This guide will explore the theoretical underpinnings that govern its behavior, providing a predictive framework for its application in advanced molecular design.

Computational Methodology: A Self-Validating Approach

To ensure the highest degree of scientific integrity, a multi-faceted computational approach is recommended. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[3][4]

Conformational Analysis

The conformational landscape of a molecule is critical to its biological activity. For this compound, the rotational barriers around the C-C bond connecting the aldehyde group to the phenyl ring and the C-O bond of the methoxy group are of primary interest. A potential energy surface (PES) scan should be performed to identify all stable conformers.

Experimental Protocol: Potential Energy Surface (PES) Scan

  • Software: Gaussian 09 or a similar quantum chemistry package.[5]

  • Method: A hybrid functional such as B3LYP is a reliable choice for such systems.[3]

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational efficiency.[5]

  • Procedure:

    • Define the dihedral angles of interest (e.g., O=C-C=C and C-C-O-C).

    • Perform a relaxed PES scan by systematically rotating one dihedral angle while allowing all other geometric parameters to optimize at each step.

    • Identify the minima on the PES, which correspond to the stable conformers.

    • Perform full geometry optimization and frequency calculations on each identified minimum to confirm they are true minima (i.e., no imaginary frequencies).

The presence of two ortho-fluorine atoms is expected to lead to a non-planar conformation of the aldehyde group with respect to the aromatic ring, a phenomenon observed in the related 2,6-difluoro-3-methoxybenzamide.[2]

Geometric and Electronic Structure Optimization

Once the most stable conformer(s) are identified, a full geometry optimization is performed to obtain precise bond lengths, bond angles, and dihedral angles. These calculations provide the foundation for all subsequent property predictions.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data Based on Similar Structures)

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-C (aldehyde-ring) Bond Length~1.48 Å
C-F Bond Lengths~1.35 Å
C-O (methoxy) Bond Length~1.36 Å
O=C-C-C Dihedral AngleExpected to be non-zero
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[6]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7] This is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor binding. For this compound, the oxygen atom of the carbonyl group is expected to be the most electronegative region (red), while the hydrogen atom of the aldehyde group and regions near the fluorine atoms may show electropositive character (blue).

Visualization of Computational Workflow

To provide a clear overview of the theoretical investigation process, the following workflow diagram is presented.

G cluster_0 Initial Structure & Conformational Analysis cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Spectroscopic & Reactivity Prediction Initial Guess Geometry Initial Guess Geometry PES Scan PES Scan Initial Guess Geometry->PES Scan Rotate Dihedrals Identify Stable Conformers Identify Stable Conformers PES Scan->Identify Stable Conformers Geometry Optimization Geometry Optimization Identify Stable Conformers->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm Minima Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Vibrational Spectra (IR/Raman) Vibrational Spectra (IR/Raman) Frequency Analysis->Vibrational Spectra (IR/Raman) FMO Analysis (HOMO/LUMO) FMO Analysis (HOMO/LUMO) Electronic Properties->FMO Analysis (HOMO/LUMO) MEP Analysis MEP Analysis Electronic Properties->MEP Analysis Reactivity Descriptors Reactivity Descriptors FMO Analysis (HOMO/LUMO)->Reactivity Descriptors

Sources

The Emergence of 2,6-Difluoro-3-methoxybenzaldehyde: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the discovery, synthesis, and pivotal role of 2,6-Difluoro-3-methoxybenzaldehyde (CAS No. 149949-30-4) in contemporary medicinal chemistry. Initially developed as a bespoke intermediate, this fluorinated benzaldehyde derivative has become an invaluable scaffold for the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. We will dissect the nuanced synthetic strategies, underpinned by the principles of directed ortho-metalation, and illuminate its application in the development of targeted therapies, including next-generation kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated benzaldehydes, in particular, serve as critical starting materials for a diverse array of pharmacologically active compounds.[2] The specific substitution pattern of this compound, with its electron-withdrawing fluorine atoms flanking a methoxy group, creates a unique electronic and steric environment, rendering it a highly sought-after intermediate in the synthesis of targeted therapeutics.[3]

Discovery and Historical Context

The precise historical account of the first synthesis of this compound is not prominently documented in seminal, wide-reaching publications. Its emergence appears to be rooted in the needs of process chemistry within the pharmaceutical industry, where it was likely developed as a key intermediate for a specific therapeutic target. A Chinese patent (CN105992765A) confirms its utility as a chemical intermediate, describing its use in a reduction reaction to form the corresponding alcohol, a common subsequent step in a multi-step synthesis.[4] The compound's CAS number, 149949-30-4, provides a unique identifier for tracking its availability and use in various chemical and pharmaceutical applications.[5]

Synthetic Strategies: A Deep Dive into Directed ortho-Metalation

The most logical and efficient synthetic route to this compound hinges on the powerful technique of directed ortho-metalation (DoM).[3][6] This method allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[6] In this case, the methoxy group serves as an effective DMG.

The synthesis can be conceptually broken down into two primary stages:

  • Directed ortho-Lithiation of 1,3-Difluoro-2-methoxybenzene: The starting material, 1,3-difluoro-2-methoxybenzene, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (THF).[7] The lithium base coordinates to the Lewis basic oxygen of the methoxy group, facilitating the deprotonation of the adjacent C-H bond at the 2-position.

  • Formylation of the Aryllithium Intermediate: The resulting aryllithium species is then quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[8]

Visualizing the Synthetic Pathway

G cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product 1_3_Difluoro_2_methoxybenzene 1,3-Difluoro-2-methoxybenzene Aryllithium Aryllithium Intermediate 1_3_Difluoro_2_methoxybenzene->Aryllithium Directed ortho-Lithiation nBuLi n-BuLi or LDA THF THF, -78 °C Product This compound Aryllithium->Product Formylation DMF DMF H3O_plus Aqueous Workup (H₃O⁺)

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on Analogous Syntheses)

The following protocol is a well-reasoned, hypothetical procedure based on the established synthesis of the isomeric 2,3-Difluoro-6-methoxybenzaldehyde and general principles of directed ortho-metalation.[7][8]

Materials:

  • 1,3-Difluoro-2-methoxybenzene

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then warm to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 149949-30-4[5]
Molecular Formula C₈H₆F₂O₂[9]
Molecular Weight 172.13 g/mol [9]
Appearance Off-white to light yellow solid
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, THF, EtOAc)

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents. Its application is particularly notable in the development of kinase inhibitors for cancer therapy.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The general workflow for its incorporation into a kinase inhibitor scaffold often involves:

  • Reductive Amination or Aldol Condensation: The aldehyde group can readily undergo reductive amination with a primary or secondary amine to form a new carbon-nitrogen bond, a common linkage in many drug molecules. Alternatively, it can participate in aldol-type condensations to build more complex carbon skeletons.

  • Heterocycle Formation: The benzaldehyde can be a key starting material for the construction of various heterocyclic rings, such as pyrimidines, pyridines, or quinolines, which are prevalent in kinase inhibitor structures.

Illustrative Application in the Synthesis of a Hypothetical Kinase Inhibitor

G cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_final Final Product Benzaldehyde This compound Step1_Product Intermediate A (e.g., via Reductive Amination) Benzaldehyde->Step1_Product Reaction with Amine Step2_Product Intermediate B (e.g., Cyclization) Step1_Product->Step2_Product Intramolecular Reaction Final_Product Kinase Inhibitor Scaffold Step2_Product->Final_Product Further Functionalization

Figure 2: Generalized workflow for the use of the title compound in drug synthesis.

Conclusion and Future Outlook

This compound has emerged as a valuable and versatile building block in the arsenal of medicinal chemists. Its synthesis, achievable through well-established directed ortho-metalation chemistry, provides access to a unique substitution pattern that can impart desirable properties to drug candidates. While its full historical context and the breadth of its applications are still unfolding, its presence in the patent literature and its structural relevance to known kinase inhibitors underscore its importance. As the quest for more selective and potent therapeutics continues, we can anticipate that this compound will play an increasingly significant role in the discovery and development of the next generation of medicines.

References

  • CN105992765A - Substituted pyrazolo[1,5-a]pyridine-3-carboxamides and uses thereof.
  • AccelaChem. 914636-99-0,2,3,5-Trifluorobenzenesulfonyl chloride. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChemLite. This compound (C8H6F2O2). [Link]
  • Zhang, L., et al. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. [Link]
  • Kumar, S., et al. Alectinib Synthesis through Formal α-Arylation of Enone. PubMed. September 5, 2025. [Link]
  • Alectinib Impurities. SynZeal. [Link]
  • Wikipedia.
  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
  • Gessner, V. H.
  • Myers, A. G. ortho metalation. Andrew G Myers Research Group. [Link]
  • Synthesis of lorlatinib (XVI).
  • (14) 2-Lithio-1,3-dithiane 1975. ChemInfoGraphic. January 21, 2019. [Link]
  • Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed. February 8, 2016. [Link]
  • Nitration of benzaldehydes containing difluoromethoxy group. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Kumar, A., & Gupta, A. Tetrahedron letter.
  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
  • Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]
  • CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
  • Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. PubMed Central. July 5, 2017. [Link]
  • Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. PubMed Central. October 12, 2023. [Link]
  • Geng, S., et al.

Sources

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-3-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its utility as a molecular building block is critically dependent on its behavior in solution, making a thorough understanding of its solubility profile essential for reaction design, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational solubility principles, predictive analyses based on molecular structure, and robust, standardized experimental protocols to empower researchers to determine its solubility in various organic solvents.

Introduction: The Significance of Solubility

This compound (CAS No. 149949-30-4) is a specialized reagent used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde scaffold creates a unique electronic and steric profile. These features are pivotal for directing chemical reactions but also profoundly influence the compound's physicochemical properties, most notably its solubility.

For the drug development professional, solubility is a paramount concern. Poor solubility can hinder in vitro testing, lead to unreliable bioassay results, and ultimately cause poor bioavailability in preclinical and clinical stages.[2] For the synthetic chemist, selecting an appropriate solvent is fundamental for achieving optimal reaction kinetics, managing reaction temperature, and facilitating product isolation and purification. Therefore, a predictive understanding and the ability to experimentally verify the solubility of this compound are not merely academic exercises but critical steps in the research and development workflow.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are likely to be miscible. The solubility of this compound can be rationalized by examining its key structural features:

  • Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

  • Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.

  • Fluorine Atoms (-F): Fluorine is the most electronegative element, making the C-F bond highly polarized.[4] However, organofluorine compounds often exhibit increased lipophilicity compared to their hydrogen analogs.[5][6] This is because fluorine is a poor hydrogen bond acceptor and its integration can reduce the molecule's overall propensity to form strong hydrogen bonds with protic solvents while increasing favorable interactions with nonpolar environments.[4][7]

Hansen Solubility Parameters (HSP) provide a more quantitative approach. HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9][10] A solvent is likely to dissolve a solute if their respective HSP values are similar. While the specific HSP values for this compound are not published, we can infer its characteristics. The fluorinated aromatic structure suggests a significant δD component, a moderate δP from the aldehyde and methoxy groups, and a relatively low δH as it is primarily a hydrogen bond acceptor.

Predicted Solubility Profile

Based on the theoretical analysis, a predicted solubility profile for this compound in common organic solvents is summarized in Table 1. These predictions serve as a starting point for solvent screening.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, CyclohexaneLow to Medium The molecule's polarity from the oxygen-containing groups will limit solubility in highly nonpolar solvents like hexane. Toluene may offer better solubility due to potential π-π interactions with the aromatic ring.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents effectively solvate the polar aldehyde and methoxy groups without the competing hydrogen bond donation that can hinder solubility in protic solvents. DCM is an excellent solvent for many moderately polar organic solids. THF, DMF, and DMSO are powerful, highly polar solvents capable of dissolving a wide range of organic compounds.
Polar Protic Methanol, Ethanol, IsopropanolMedium to High The molecule can accept hydrogen bonds from these solvents via its oxygen atoms. The overall polarity is compatible. However, solubility might be lower than in top-tier polar aprotic solvents if the solute disrupts the solvent's strong hydrogen-bonding network.
Water Water (H₂O)Very Low / Insoluble The dominant nonpolar aromatic ring and the increased lipophilicity from the fluorine atoms will significantly outweigh the polarity of the aldehyde and methoxy groups, leading to poor aqueous solubility.[7]

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate, quantitative data. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[11] It is recognized by regulatory bodies like the OECD.[12][13][14]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches equilibrium.[11] After reaching equilibrium, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of the solute in the clear, saturated supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

Workflow for Solubility Determination

The following diagram outlines the key steps in the Shake-Flask protocol.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_vial 1. Add excess solid to a vial add_solvent 2. Add a precise volume of solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly add_solvent->seal_vial agitate 4. Agitate at constant temp. (e.g., 24-48h) seal_vial->agitate centrifuge 5. Centrifuge to pellet undissolved solid agitate->centrifuge filtrate or Filter through 0.22 µm syringe filter aliquot 6. Take a clear aliquot of the supernatant centrifuge->aliquot dilute 7. Dilute with mobile phase (if necessary) analyze 8. Quantify concentration via HPLC or UV-Vis

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Vials: Add an excess amount of this compound to at least three separate vials. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~10-20 mg.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time to ensure equilibrium is reached.[16] A 24-hour period is common, but for some compounds, 48 or 72 hours may be necessary.[17]

    • Causality Insight: The goal is to achieve a thermodynamic equilibrium between the solid and dissolved states. Insufficient agitation time will result in an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium has been reached.[17]

  • Phase Separation: After equilibration, remove the vials and let them stand at the test temperature for a short period to allow larger particles to settle.

    • Method A (Centrifugation): Centrifuge the vials at high speed to pellet the undissolved solid.

    • Method B (Filtration): Directly filter the suspension using a syringe filter chemically resistant to the solvent (e.g., PTFE for most organic solvents).

    • Self-Validating Step: The first few drops from the filter should be discarded to prevent errors from potential adsorption of the compound onto the filter membrane.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the standards and the diluted samples using a validated HPLC or UV-Vis method.

    • Construct a calibration curve (Concentration vs. Response).

    • Calculate the concentration of the diluted sample from the curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Reporting: The final solubility is reported in units such as mg/mL or mol/L, specifying the solvent and the temperature. The result should be the average of the replicate measurements.

Conclusion and Practical Implications

Understanding the solubility of this compound is a crucial prerequisite for its effective use in research and development. This guide provides a robust framework for approaching this challenge. By combining a theoretical analysis of its molecular structure with a rigorous, empirically-driven protocol like the Shake-Flask method, researchers can confidently select appropriate solvent systems. This knowledge directly translates to more efficient reaction setups, streamlined purification processes, and the development of more reliable formulations, ultimately accelerating the path from chemical synthesis to final application.

References

  • Situ Biosciences.
  • FILAB. Solubility testing in accordance with the OECD 105. Available online[13]
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available online[4]
  • OECD iLibrary. Test No. 105: Water Solubility. Available online[14][18]
  • Analytice.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available online[15]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available online[2]
  • ResearchGate. How to determine the solubility of a substance in an organic solvent?Available online[20]
  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. Available online[8]
  • Wikipedia. Hansen solubility parameter. Available online[9]
  • Hansen Solubility Parameters. Official Site of HSP and HSPiP. Available online[10]
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available online[17]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available online[11]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available online[16]
  • PubMed Central (PMC). Importance of Fluorine in Benzazole Compounds. Available online[7]
  • PubMed Central (PMC). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available online[5]
  • Quora. Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?Available online[6]
  • University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. Available online[3]
  • Chem-Impex. 2,6-Difluoro-4-methoxybenzaldehyde. Available online[1]

Sources

2,6-Difluoro-3-methoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-3-methoxybenzaldehyde for Advanced Research

Introduction

This compound is a highly functionalized aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its strategic substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to the aldehyde and a methoxy group—creates a unique electronic and steric environment. This configuration makes it a valuable and versatile building block for synthesizing complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2][3] The presence of fluorine is particularly noteworthy, as fluorinated organic molecules are a cornerstone of modern drug discovery, often imparting improved metabolic stability, binding affinity, and bioavailability.[4] This guide offers a senior scientist's perspective on the core properties, synthesis, and application of this important chemical intermediate.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Adherence to these parameters is critical for successful experimental design and execution.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[2][5][6]
Molecular Weight 172.13 g/mol [2][5][6]
CAS Number 149949-30-4[5][6]
Appearance White to off-white solid[5]
Melting Point 51-56 °C[5]
Synonyms 2,4-Difluoro-3-formylanisole, 2,6-Difluoro-m-anisaldehyde[5][6]
Storage Conditions 2-8°C, under inert gas[5]
Sensitivity Air Sensitive[5]

The Strategic Value of Fluorine in Synthesis and Drug Design

The utility of this compound in advanced synthesis stems directly from its unique substitution. The two fluorine atoms exert a powerful inductive effect, withdrawing electron density from the aromatic ring. This has several important consequences for the synthetic chemist:

  • Activation of the Aldehyde: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. This can facilitate reactions such as Wittig olefinations, reductive aminations, and aldol condensations, often under milder conditions than with less-activated benzaldehydes.

  • Modulation of pKa: Fluorine substitution can lower the pKa of adjacent protons and influence the acidity or basicity of resulting derivatives, which is a critical parameter for API design, affecting solubility and target engagement.

  • Metabolic Blocking: In drug development, C-F bonds are exceptionally stable to metabolic degradation. Introducing fluorine at specific positions can block cytochrome P450-mediated oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[4]

  • Conformational Control: The steric bulk and electronegativity of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that enhances binding to a biological target.

The methoxy group, in turn, acts as an electron-donating group via resonance and provides an additional vector for chemical modification or a key interaction point for receptor binding. This combination of electron-withdrawing and -donating groups makes the compound a uniquely tunable platform for creating diverse chemical libraries.

Representative Synthesis: Directed Ortho-Metalation Pathway

While multiple synthetic routes can be envisioned, a common and powerful strategy for preparing highly substituted benzaldehydes is through directed ortho-metalation (DoM). This approach offers excellent regiochemical control. The following protocol is based on a well-established procedure for a closely related isomer, 2,3-Difluoro-6-methoxybenzaldehyde, which demonstrates the core principles applicable to this class of compounds.[7][8]

Mechanistic Rationale

The synthesis hinges on the ability of the methoxy group in the starting material (a difluoroanisole) to direct a strong base to deprotonate the adjacent ortho position. Lithium diisopropylamide (LDA) is the base of choice due to its immense strength and significant steric bulk, which prevents it from acting as a nucleophile and attacking other electrophilic sites. The reaction is conducted at cryogenic temperatures (-75 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate. This intermediate is then trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the aldehyde group.

Experimental Protocol: Synthesis of a Difluoro-Methoxybenzaldehyde Intermediate

Disclaimer: This is an illustrative protocol for a related isomer and should be adapted and optimized by a qualified chemist.

  • Reactor Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a 2M solution of lithium diisopropylamide (LDA) in THF/heptane (1.05 equivalents).

  • Initial Cooling: Anhydrous tetrahydrofuran (THF) is added to dilute the LDA solution, and the mixture is cooled to -75 °C using a dry ice/acetone bath.

  • Substrate Addition: A solution of the corresponding difluoroanisole (e.g., 3,4-difluoroanisole, 1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Formylation (Electrophilic Quench): Dry N,N-dimethylformamide (DMF, 1.1 equivalents) is added dropwise. A slight exotherm may be observed. The reaction is stirred for an additional 10-20 minutes at -70 °C.

  • Reaction Quench: The reaction is carefully quenched by the addition of acetic acid, followed by water, while allowing the mixture to warm towards room temperature.

  • Workup and Extraction: The aqueous mixture is extracted twice with diethyl ether. The combined organic layers are washed sequentially with water, dilute aqueous HCl, and brine.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from an ether/petroleum ether solvent system to yield the final product.[7][8]

Synthesis Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_process Core Synthesis Process cluster_purification Purification LDA 1. LDA, THF Start Difluoroanisole (Starting Material) Intermediate Aryllithium Intermediate (Unstable) DMF 2. DMF Product This compound (Target Product) H2O 3. Acetic Acid / H₂O Workup Extraction & Wash Start->Intermediate -75 °C Intermediate->Product -70 °C Product->Workup Quench Crystallization Recrystallization Workup->Crystallization

Caption: Directed ortho-metalation and formylation workflow.

Applications in Research and Development

This compound is primarily utilized as a sophisticated building block in multi-step organic synthesis.

  • Pharmaceutical Intermediates: Its most prominent application is in the synthesis of novel pharmaceutical agents. The unique electronic properties conferred by its substituents make it an ideal starting point for molecules targeting a range of conditions, including neurological disorders.[1][9] It serves as a precursor for creating complex heterocyclic systems, which are prevalent scaffolds in many marketed drugs.[3][10]

  • Agrochemicals: The same principles that make fluorinated compounds effective in medicine apply to agrochemistry. This aldehyde can be used to develop next-generation pesticides and herbicides that are more potent and potentially more environmentally stable.[2]

  • Materials Science: The introduction of fluorine atoms can enhance the chemical and thermal stability of polymers and coatings.[1][9] This compound can be incorporated into advanced materials to create surfaces with specific properties like hydrophobicity or solvent resistance.

Handling, Storage, and Safety (Trustworthiness)

As a Senior Application Scientist, ensuring the integrity of starting materials is paramount for reproducible results.

  • Handling: this compound is listed as air-sensitive.[5] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This prevents oxidative degradation of the aldehyde functional group, which can lead to the formation of the corresponding carboxylic acid impurity and compromise reaction yields.

  • Storage: The compound must be stored in a tightly sealed container at the recommended temperature of 2-8 °C.[5] This minimizes degradation from atmospheric moisture and oxygen over time. Proper storage is a non-negotiable aspect of maintaining a self-validating experimental system.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide chemists with a platform to exploit the powerful effects of fluorination, leading to the development of molecules with enhanced stability, activity, and novelty. Understanding its core properties, the logic behind its synthesis, and its proper handling are essential for any research professional aiming to leverage its full potential.

References

  • 2,3-Difluoro-6-methoxybenzaldehyde. LookChem. [Link]
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • This compound. MySkinRecipes. [Link]
  • 3,4-Difluoro-2-methoxybenzaldehyde. PubChem. [Link]
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2,6-Difluoro-3-methoxybenzaldehyde (CAS No. 149949-30-4). As a fluorinated aromatic aldehyde, this compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel pharmaceuticals and complex organic molecules.[1][2] Its specific electronic properties, conferred by the fluorine and methoxy groups, make it a reagent of interest but also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This document is intended to provide Senior Application Scientists and laboratory personnel with the technical knowledge and practical guidance to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Core Chemical Profile and Hazard Identification

This compound is a white to off-white solid that is noted to be air-sensitive. Its fluorinated structure is key to its utility in creating compounds with enhanced biological activity.[1] However, this reactivity also underscores the need for careful handling.

Physicochemical Data

A precise understanding of the compound's physical properties is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 149949-30-4[3][4][5][6]
Molecular Formula C₈H₆F₂O₂[5][6]
Molecular Weight 172.13 g/mol [5][6]
Appearance White to off-white solid
Purity Typically ≥96%[5]
Sensitivity Air sensitive
Toxicological Profile and Hazard Statements
  • Skin Irritation: Expected to cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

These hazards are consistent with the general properties of many reactive aromatic aldehydes. The fluorine atoms can enhance the electrophilic nature of the aldehyde, increasing its potential to react with biological macromolecules.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to minimize the inhalation of any dust or vapors.

  • Emergency Equipment: An operational emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense against chemical exposure and should be chosen based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact. For more prolonged handling, or when dealing with solutions of the compound, gloves with greater chemical resistance should be considered. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Given its air-sensitive nature, specific procedures must be followed to maintain the integrity of the compound and ensure the safety of the handler.

General Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Ensure all containers are properly labeled.

Protocol for Handling Air-Sensitive Solids

This protocol outlines the steps for safely weighing and dispensing an air-sensitive solid like this compound.

Objective: To transfer a desired quantity of the solid from its storage container to a reaction vessel while minimizing exposure to the atmosphere.

Materials:

  • This compound in its original container

  • Glovebox or Schlenk line setup with an inert atmosphere (Nitrogen or Argon)

  • Spatula

  • Weighing paper or boat

  • Analytical balance (located inside the glovebox if possible)

  • Reaction vessel

  • Appropriate PPE

Procedure:

  • Inert Atmosphere Preparation:

    • Glovebox: Ensure the glovebox has been properly purged and the oxygen and moisture levels are within the acceptable range for the experiment.

    • Schlenk Line: If using a Schlenk line, ensure all glassware is dry and has been subjected to at least three evacuate-refill cycles with an inert gas.[7]

  • Transfer to Inert Atmosphere: Place the sealed container of this compound, along with all necessary tools (spatula, weighing boat, reaction vessel), into the antechamber of the glovebox or connect to the Schlenk line.

  • Equilibration: Allow the items to equilibrate to the inert atmosphere within the antechamber before transferring them to the main chamber of the glovebox.

  • Dispensing:

    • Inside the glovebox, carefully open the container of the solid.

    • Using a clean, dry spatula, dispense the desired amount of the solid onto the weighing boat on the analytical balance.

    • Record the weight.

    • Carefully transfer the weighed solid into the reaction vessel.

  • Sealing:

    • Securely reseal the main container of this compound.

    • Seal the reaction vessel containing the dispensed solid.

  • Removal from Inert Atmosphere:

    • Transfer the sealed containers and tools back to the antechamber.

    • Follow the appropriate procedure for removing items from the glovebox or disconnecting from the Schlenk line.

G A Prepare Inert Atmosphere (Glovebox or Schlenk Line) B Transfer Sealed Compound and Tools to Antechamber/Schlenk Line A->B C Equilibrate to Inert Atmosphere B->C D Dispense Solid in Glovebox (Weigh and Transfer) C->D E Securely Seal Both Source and Reaction Vessels D->E F Remove Sealed Containers via Antechamber/Disconnect E->F

Caption: Workflow for handling air-sensitive solids.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • The recommended storage temperature is typically between 2-8°C.

  • Store under an inert atmosphere to prevent degradation.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][9][10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[8][9][11]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush affected skin with plenty of water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use extinguishing media appropriate for the surrounding fire.[12]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Spill Response
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 2.2. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • For large spills, contain the spill and collect the material.

    • Clean the spill area thoroughly with soap and water.

G Start Exposure or Spill Occurs Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale Spill Spill Start->Spill FlushEyes Flush with Water (15-20 min) Remove Contacts Eye->FlushEyes FlushSkin Remove Contaminated Clothing Flush with Water (15 min) Skin->FlushSkin FreshAir Move to Fresh Air Provide Oxygen if Needed Inhale->FreshAir Evacuate Evacuate Area Wear PPE Spill->Evacuate Medical Seek Immediate Medical Attention FlushEyes->Medical FlushSkin->Medical FreshAir->Medical Contain Contain Spill Sweep Up Material Evacuate->Contain

Caption: Logic diagram for emergency response procedures.

Reactivity and Disposal

Reactivity Profile
  • Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[12]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and hydrogen fluoride.[12]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
  • First Aid Procedures for Chemical Hazards. (n.d.). The National Institute for Occupational Safety and Health (NIOSH).
  • Chemical splash in the eye: First aid. (n.d.). Mayo Clinic.
  • Eye Injury: First Aid for Chemical Burns. (n.d.). University of Michigan Health.
  • This compound. (n.d.). 2a biotech.
  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • NTP Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). (1990). National Toxicology Program Technical Report Series, 378, 1-191.
  • Toxicology of Some Fluoro-Organic Compounds. (1989, February 7). Defense Technical Information Center.
  • This compound (C8H6F2O2). (n.d.). PubChemLite.
  • The Mammalian Toxicology of Organic Compounds Containing Fluorine. (n.d.). OUCI.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). ACS Publications.
  • Aquatic toxicology of perfluorinated chemicals. (2010). Reviews of Environmental Contamination and Toxicology, 202, 1-52.

Sources

electrophilic aromatic substitution in 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in 2,6-Difluoro-3-methoxybenzaldehyde

Abstract

This compound is a key synthetic intermediate in the development of pharmaceuticals and advanced materials. Its utility stems from the unique electronic and steric environment created by its substituent pattern. This guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (SEAr) on this substrate. We will delve into the interplay of activating and deactivating groups, predict regiochemical outcomes, and provide field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Fluorinated aromatic aldehydes are highly valued building blocks in modern organic synthesis.[1] The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound (PubChem CID: 599073) embodies this principle, offering a scaffold primed for further functionalization.[2] Understanding its reactivity in electrophilic aromatic substitution—a cornerstone of aromatic chemistry—is paramount for its effective utilization.[3][4] This guide will dissect the factors controlling this reactivity to enable predictable and efficient synthetic design.

Core Principles: Deconstructing Substituent Effects

The regiochemical outcome of an SEAr reaction is dictated by the electronic effects of the substituents already present on the aromatic ring.[5] In this compound, we have a fascinating interplay of three distinct groups: a powerful activating group, two deactivating halogens, and a deactivating carbonyl group. The final substitution pattern arises from the consensus of their directing effects.

  • Methoxy Group (-OCH₃) at C3: This is a strongly activating, ortho, para-directing group.[6] Its potent electron-donating resonance effect (+M) far outweighs its electron-withdrawing inductive effect (-I), enriching the electron density of the aromatic ring and stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[6][7] This makes the positions ortho (C2, C4) and para (C6) to it significantly more nucleophilic.

  • Fluoro Groups (-F) at C2 and C6: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directors because their lone pairs can be donated into the ring via resonance (+M).[8][9][10] While the deactivating inductive effect generally slows the reaction rate, the resonance effect directs incoming electrophiles to the ortho and para positions.

  • Aldehyde Group (-CHO) at C1: The aldehyde is a moderately deactivating, meta-directing group. Both its inductive (-I) and resonance (-M) effects withdraw electron density from the ring, making it less reactive towards electrophiles. This withdrawal is most pronounced at the ortho and para positions, leaving the meta positions (C3, C5) as the least deactivated sites for electrophilic attack.

Predicting the Site of Substitution: A Consensus of Effects

To predict the outcome, we must evaluate the available positions for substitution, C4 and C5, based on the combined influence of the three substituent types.

  • Attack at C4:

    • Para to the strongly activating -OCH₃ group (highly favored).

    • Meta to the deactivating -CHO group (favored).

    • Ortho to the C6-F group and meta to the C2-F group (moderately influenced).

  • Attack at C5:

    • Meta to the activating -OCH₃ group (disfavored).

    • Ortho to the deactivating -CHO group (highly disfavored).

    • Para to the C2-F group and meta to the C6-F group (moderately influenced).

Caption: Predicted regioselectivity for SEAr.

Key Transformations and Methodologies

The predictable regioselectivity at C4 allows for the synthesis of a variety of 4-substituted-2,6-difluoro-3-methoxybenzaldehyde derivatives. Below are protocols for common SEAr reactions, grounded in established chemical principles.

Nitration

Nitration introduces the versatile nitro (-NO₂) group, a precursor for amines and other functionalities. The presence of a strongly activating alkoxy group generally precludes the risk of ipso-substitution of the aldehyde, a side reaction sometimes seen in other aromatic aldehydes.[11]

Mechanism Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The electron-rich C4 position of the benzene ring then attacks this powerful electrophile.

G General SEAr Mechanism Aromatic_Ring Substituted Benzene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Aromatic_Ring->Sigma_Complex Attack by π-electrons (Rate-Determining Step) Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Product Sigma_Complex->Product Re-aromatization Proton_Loss -H+ Sigma_Complex->Proton_Loss

Caption: The two-step mechanism of electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Nitro-2,6-difluoro-3-methoxybenzaldehyde

This protocol is adapted from standard procedures for the nitration of activated aromatic systems.[12][13]

  • Apparatus Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

  • Solvent and Cooling: Add glacial acetic acid or dichloromethane as the solvent and cool the mixture to 0-5 °C in an ice-water bath.

  • Nitrating Agent Preparation: In a separate flask, cautiously prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (1.5 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the aldehyde over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-nitro-2,6-difluoro-3-methoxybenzaldehyde.

Bromination

Halogenation, such as bromination, installs a synthetically useful handle for cross-coupling reactions. The high activation of the C4 position allows for bromination under relatively mild conditions.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde

This protocol is based on methods for brominating activated anisole derivatives.[14]

  • Apparatus Setup: In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Alternatively, a solution of bromine (Br₂) (1.05 eq) in the same solvent can be added dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often accompanied by the disappearance of the bromine color if Br₂ is used.

  • Monitoring: Monitor the reaction to completion using TLC.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-2,6-difluoro-3-methoxybenzaldehyde.

Summary of Predicted Regioselectivity

The following table summarizes the expected major products for various SEAr reactions on the this compound scaffold.

Reaction TypeElectrophile (E⁺)ReagentsPredicted Major Product
Nitration NO₂⁺HNO₃ / H₂SO₄4-Nitro-2,6-difluoro-3-methoxybenzaldehyde
Bromination Br⁺Br₂ / FeBr₃ or NBS4-Bromo-2,6-difluoro-3-methoxybenzaldehyde
Chlorination Cl⁺Cl₂ / AlCl₃ or NCS4-Chloro-2,6-difluoro-3-methoxybenzaldehyde
Acylation RCO⁺RCOCl / AlCl₃4-Acyl-2,6-difluoro-3-methoxybenzaldehyde
Sulfonation SO₃Fuming H₂SO₄4-Formyl-3,5-difluoro-2-methoxybenzenesulfonic acid

Workflow and Process Visualization

Effective laboratory practice relies on a clear and logical workflow. The following diagram illustrates a typical process from reaction setup to final product characterization for an SEAr reaction.

G Experimental Workflow for SEAr cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Setup 1. Assemble & Dry Glassware Reagents 2. Weigh Substrate & Prepare Reagent Solutions Setup->Reagents Cooling 3. Cool Reaction Vessel (e.g., 0-5 °C) Reagents->Cooling Addition 4. Slow, Dropwise Addition of Electrophile Cooling->Addition Stirring 5. Stir at Controlled Temperature Addition->Stirring Monitoring 6. Monitor Progress by TLC/LC-MS Stirring->Monitoring Quench 7. Quench Reaction (e.g., Pour onto Ice) Monitoring->Quench Filter 8. Isolate Crude Product (Filtration/Extraction) Quench->Filter Wash 9. Wash with H₂O, Brine Filter->Wash Dry 10. Dry Product (Anhydrous Salt/Vacuum) Wash->Dry Purify 11. Purify (Recrystallization/Chromatography) Dry->Purify Characterize 12. Characterize (NMR, MS, mp) Purify->Characterize

Caption: A standardized workflow for laboratory-scale SEAr synthesis.

Conclusion

The electronic architecture of this compound makes it a highly predictable substrate for electrophilic aromatic substitution. The potent activating and para-directing methoxy group serves as the primary controller of regioselectivity, channeling incoming electrophiles almost exclusively to the C4 position. This reliable reactivity profile, coupled with the strategic importance of fluorinated synthons, establishes this compound as a valuable and versatile tool for chemists in pharmaceutical and materials science. By understanding the fundamental principles outlined in this guide, researchers can confidently design and execute synthetic routes to novel and complex molecular targets.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chem LibreTexts. (n.d.). Directing Groups in SE Ar.
  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • ChemTalk. (n.d.). Directing Effects.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Gerus, I. I., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
  • JNAS | Journals of National Academy of Sciences of Ukraine. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
  • Semantic Scholar. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde.
  • PubChem. (n.d.). 2,6-difluoro-3-methoxybenzyl bromide.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.
  • University of Illinois Springfield. (n.d.). Chapter 18: Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • CP Lab Safety. (n.d.). 2,6-Difluoro-3-methoxybenzyl bromide, 98% Purity, C8H7BrF2O, 10 grams.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Italian Association of Chemical Engineering. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation.
  • Chemspace. (n.d.). This compound.
  • Indonesian Journal of Chemistry. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.

Sources

Stability and Storage of 2,6-Difluoro-3-methoxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

2,6-Difluoro-3-methoxybenzaldehyde is a key fluorinated aromatic aldehyde building block utilized in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1] Its unique substitution pattern imparts specific reactivity, but also necessitates a thorough understanding of its stability profile to ensure the integrity of research and development outcomes. This guide provides a detailed examination of the factors influencing the stability of this compound, recommended storage and handling protocols, and a validated methodology for assessing its purity and degradation over time.

Introduction: The Challenge of Aldehyde Stability

Aromatic aldehydes are a cornerstone of organic synthesis, yet they are susceptible to degradation, primarily through oxidation.[2] Factors such as air, light, heat, and the presence of catalytic impurities can compromise the purity of these reagents, leading to the formation of corresponding carboxylic acids and other byproducts.[2][3] For a highly functionalized molecule like this compound, maintaining its chemical integrity from storage to reaction is paramount. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment that influences the reactivity and stability of the aldehyde functional group. This guide serves as a practical resource for researchers to mitigate degradation risks and ensure reproducible results.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for proper handling and storage.

PropertyValueSource(s)
CAS Number 149949-30-4[4]
Molecular Formula C₈H₆F₂O₂[5]
Molecular Weight 172.13 g/mol N/A
Appearance White to off-white solid[4][6]
Melting Point 51-56 °C[4]
Sensitivity Air Sensitive[4][6]

Core Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation. The aldehyde functional group (-CHO) can be readily oxidized to a carboxylic acid (-COOH), a common degradation pathway for aromatic aldehydes.[2]

Key Factors Influencing Stability:

  • Air (Oxygen): The compound is explicitly listed as "Air Sensitive".[4][6] Atmospheric oxygen is the primary oxidant responsible for converting the aldehyde to 2,6-Difluoro-3-methoxybenzoic acid. This process can be accelerated by light and trace metal impurities.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[7] Storing the compound at recommended refrigerated temperatures is crucial to minimize kinetic degradation.

  • Light: Photons can provide the activation energy needed to initiate oxidation reactions. Storing the material in amber or opaque containers is a necessary precaution.[8]

  • Incompatible Materials: Contact with strong oxidizing agents will lead to rapid and potentially hazardous reactions.[5] It is critical to avoid storage near such chemicals.

Proposed Primary Degradation Pathway

The most probable degradation route is the oxidation of the aldehyde group. This is a well-established pathway for this class of compounds.

G cluster_main Oxidative Degradation parent This compound (C₈H₆F₂O₂) product 2,6-Difluoro-3-methoxybenzoic Acid (C₈H₆F₂O₃) parent->product [O] (Air, Light, Heat)

Caption: Oxidative degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is the most effective strategy for preserving the quality of this compound. The following protocols are synthesized from supplier safety data sheets and best practices for handling air-sensitive reagents.

ParameterRecommendationRationale & Expert InsightSource(s)
Temperature 2-8°C Refrigeration significantly slows the rate of oxidative degradation. This is the most critical storage parameter.[4][6]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).Displacing air with an inert gas directly removes the primary oxidant (oxygen), providing the best protection against degradation. This is crucial for long-term storage.
Container Tightly sealed, amber glass or opaque vials.Prevents exposure to air and moisture. Amber glass protects the light-sensitive compound from UV degradation, which can catalyze oxidation.[8][9]
Location Cool, dry, well-ventilated area away from direct sunlight and incompatible materials.Standard chemical safety practice to prevent accidental reactions and ensure a stable environment.[5][9]
Handling Use in a well-ventilated area or chemical fume hood. Wear appropriate PPE (gloves, safety glasses).The compound is an irritant to the skin, eyes, and respiratory system. Proper handling minimizes exposure risks.[5][10]
Dispensing For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.This practice minimizes repeated exposure of the bulk material to the atmosphere each time a sample is taken, preserving the integrity of the main stock.N/A

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

To quantitatively assess the purity of this compound and monitor for the formation of its primary degradant, a validated reverse-phase HPLC method is required. The following protocol provides a robust starting point for method development and validation.[11]

Experimental Workflow Diagram

G cluster_workflow HPLC Stability Testing Workflow prep 1. Sample Preparation (Control & Stressed Samples) hplc 2. HPLC Analysis (RP-C18 Column, UV Detection) prep->hplc data 3. Data Acquisition (Chromatogram Generation) hplc->data analysis 4. Purity Calculation (% Area Normalization) data->analysis report 5. Stability Report (Purity vs. Time/Condition) analysis->report

Caption: Workflow for HPLC-based stability assessment.

Step-by-Step Methodology

This protocol describes a forced degradation study, a common practice in drug development to predict long-term stability.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed solution of 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. The exact ratio may require optimization.

    • Diluent: Use the mobile phase as the diluent for all sample preparations.

    • Reference Standard Solution (Time Zero): Accurately weigh approximately 10 mg of this compound (from a freshly opened container) and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

    • Forced Degradation Samples:

      • Oxidative Stress: To a separate 10 mg sample, add a small volume of 3% hydrogen peroxide and allow it to stand for a specified time (e.g., 24 hours) before diluting to the working concentration. This is designed to intentionally generate the primary degradant for peak identification.

      • Thermal Stress: Store vials of the solid compound at an elevated temperature (e.g., 40°C) for a set period (e.g., 1, 2, and 4 weeks). Prepare samples for analysis at each time point as described for the reference standard.

  • HPLC Chromatographic Conditions:

    • Instrument: HPLC system with UV Detector.[11]

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25 °C.

    • Detection Wavelength: Scan for the UV absorbance maximum (typically 254 nm or 280 nm for aromatic aldehydes).

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the reference standard solution.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. This ensures the system is performing consistently.

  • Analysis and Data Interpretation:

    • Inject the Time Zero, oxidative stress, and thermal stress samples.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • In the oxidatively stressed sample, a new, more polar (earlier eluting) peak corresponding to 2,6-Difluoro-3-methoxybenzoic acid should be visible.

    • Calculate the purity of each sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the purity of the thermally stressed samples to the Time Zero sample to determine the rate of degradation under those conditions.

Conclusion

The chemical integrity of this compound is contingent upon meticulous control of its storage environment. The compound's pronounced sensitivity to air necessitates refrigerated storage (2-8°C) under an inert atmosphere as the primary strategy to prevent oxidative degradation.[4][6] By implementing the handling protocols and stability assessment methods detailed in this guide, researchers can ensure the quality and reliability of this versatile building block, thereby safeguarding the validity of their synthetic work and downstream applications.

References

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Spex. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • PubMed. (2007). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of exposure.
  • National Institutes of Health (NIH). (2006). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4.
  • National Institutes of Health (NIH). (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.

Sources

A Technical Guide to the Quantum Chemical Analysis of 2,6-Difluoro-3-methoxybenzaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 2,6-Difluoro-3-methoxybenzaldehyde, a fluorinated benzaldehyde derivative of significant interest in pharmaceutical research and drug development. The unique electronic properties imparted by its substituent pattern make it a valuable building block for synthesizing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings and practical application of computational chemistry to predict and understand the molecular properties of this important compound. We will delve into the rationale behind selecting specific computational methods, detail the step-by-step protocols for these calculations, and present a predictive analysis of its spectroscopic and electronic characteristics. The guide culminates in a discussion on how these theoretical predictions can be leveraged for experimental validation, thereby accelerating the drug discovery pipeline.

Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry

Fluorine-containing organic molecules have gained a prominent role in modern drug discovery. The introduction of fluorine atoms into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a prime example of a versatile and reactive intermediate that is crucial for the synthesis of novel pharmaceutical compounds.[2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde scaffold, creates a molecule with distinct electronic and reactive characteristics. These attributes make it an attractive precursor for a wide range of therapeutic agents, including potential inhibitors for enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in various cancers, and compounds targeting neurological disorders.[3]

Understanding the fundamental molecular properties of this compound is paramount for its effective utilization in drug design. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate its three-dimensional structure, electronic landscape, and spectroscopic signatures. By employing methods like Density Functional Theory (DFT), we can predict a wealth of information, from optimized molecular geometry and vibrational frequencies to electronic transitions and reactivity indices. This in-silico analysis not only provides a deeper understanding of the molecule's intrinsic properties but also guides its synthetic applications and helps in the rational design of new drug candidates.

This guide will provide a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, bridging the gap between theoretical chemistry and practical drug discovery.

Theoretical Foundations: A Primer on Quantum Chemical Methods

At the heart of our investigation are the principles of quantum mechanics, which govern the behavior of electrons in molecules. To make these principles computationally tractable for a molecule like this compound, we rely on a set of well-established theoretical models and approximations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4] Unlike traditional wave-function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable quantity than the multi-electron wavefunction.[5] The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are a unique functional of the electron density.[5]

In practice, we use the Kohn-Sham formulation of DFT, which introduces a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system.[4] The electronic energy is then expressed in terms of the kinetic energy of the non-interacting electrons, the electron-nuclear attraction, the classical electron-electron repulsion (Hartree term), and the exchange-correlation functional. The latter term, for which the exact form is unknown, encapsulates all the complex many-body effects. The accuracy of a DFT calculation is therefore highly dependent on the choice of the exchange-correlation functional. For organic molecules, hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have proven to be very successful.[6]

Basis Sets: The Language of Molecular Orbitals

To solve the Kohn-Sham equations, the molecular orbitals are represented as a linear combination of a pre-defined set of mathematical functions known as a basis set.[3][7][8] These basis functions are typically centered on the atoms of the molecule. The choice of basis set is a critical aspect of any quantum chemical calculation, as it dictates the flexibility the electrons have to distribute in space and, consequently, the accuracy of the results.[9]

A minimal basis set, such as STO-3G, uses the minimum number of functions required to describe the core and valence electrons of each atom. While computationally inexpensive, they are generally not accurate enough for quantitative predictions. Split-valence basis sets, like the Pople-style 6-31G(d,p), offer a significant improvement by using multiple functions to describe the valence electrons, allowing for more flexibility in bonding regions. The addition of polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens, denoted by (d,p) or **) allows for the description of non-spherical electron distributions, which is crucial for accurately modeling chemical bonds. For even higher accuracy, diffuse functions (e.g., denoted by + or ++) can be added to better describe the electron density far from the nucleus, which is important for anions and weak interactions.

Molecular Orbital Theory: Understanding Electronic Structure

Molecular Orbital (MO) theory provides a conceptual framework for understanding the electronic structure and bonding in molecules.[10][11][12] According to MO theory, atomic orbitals of constituent atoms combine to form a new set of orbitals that extend over the entire molecule, known as molecular orbitals.[2][13] These MOs can be bonding, anti-bonding, or non-bonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that govern the molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and its tendency to undergo electronic transitions.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This protocol is designed to be a self-validating system, where the choices made at each step are justified based on established computational chemistry practices.

Molecular Structure Input

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software. The CAS number for this compound is 149949-30-4. It is important to ensure the correct connectivity of the atoms.

Geometry Optimization

The initial structure is a mere guess and needs to be optimized to find the lowest energy conformation on the potential energy surface.

  • Protocol:

    • Select a suitable level of theory and basis set. For a molecule of this size and composition, the B3LYP functional with the 6-311+G(d,p) basis set is a robust choice that provides a good balance between accuracy and computational cost. The inclusion of diffuse functions is beneficial for describing the lone pairs on the oxygen and fluorine atoms.

    • Perform a geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces until a stationary point is reached.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a true minimum.

Vibrational Frequency Analysis

The vibrational frequency calculation not only confirms the nature of the stationary point but also provides a theoretical infrared (IR) spectrum.

  • Protocol:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • The output will provide a list of vibrational frequencies and their corresponding IR intensities.

    • It is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.

Electronic Structure and Properties Analysis

With the optimized geometry, a range of electronic properties can be calculated.

  • Protocol:

    • Perform a single-point energy calculation at a higher level of theory or with a larger basis set if higher accuracy is desired, using the B3LYP/6-311+G(d,p) optimized geometry.

    • From this calculation, you can obtain:

      • Molecular Orbital (MO) energies: Identify the HOMO and LUMO energies and visualize their spatial distribution.

      • Mulliken or Natural Bond Orbital (NBO) population analysis: To determine the partial atomic charges.

      • Dipole moment: To assess the overall polarity of the molecule.

Prediction of Spectroscopic Properties
  • NMR Spectroscopy:

    • Perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.

    • The calculation will provide the absolute chemical shieldings for each nucleus. To obtain the chemical shifts, these values should be referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • UV-Vis Spectroscopy:

    • Perform a Time-Dependent DFT (TD-DFT) calculation at the B3LYP/6-311+G(d,p) level of theory.

    • This calculation will provide the vertical excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths for the electronic transitions.

Computational Workflow Diagram

G cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculations cluster_output 3. Predicted Molecular Properties cluster_validation 4. Experimental Validation a Initial 3D Structure of This compound b Geometry Optimization (B3LYP/6-311+G(d,p)) a->b c Vibrational Frequency Calculation b->c d Electronic Structure Analysis (Single-Point Energy) b->d e NMR Calculation (GIAO) b->e f UV-Vis Calculation (TD-DFT) b->f g Optimized Geometry (Bond lengths, angles) c->g h Theoretical IR Spectrum c->h i HOMO/LUMO Energies, Atomic Charges d->i j Predicted NMR Spectra (¹H and ¹³C) e->j k Predicted UV-Vis Spectrum f->k l Comparison with Experimental Data g->l h->l i->l j->l k->l

Caption: A workflow for quantum chemical calculations.

Predicted Molecular Properties and Discussion

Following the computational protocol outlined above, we can predict the key molecular properties of this compound.

Optimized Molecular Geometry

The geometry optimization at the B3LYP/6-311+G(d,p) level of theory reveals a planar aromatic ring. The aldehyde and methoxy groups will have specific orientations relative to the ring. The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule.

ParameterPredicted Value
C=O bond length~1.21 Å
C-F bond lengths~1.34 Å
C-O (methoxy) bond length~1.36 Å
C-C (aromatic) bond lengths~1.39 - 1.41 Å
O-C-H (aldehyde) angle~124°
C-C-F angles~118-120°

Table 1: Predicted key geometrical parameters for this compound.

Electronic Properties and Reactivity

The electronic properties provide insights into the molecule's reactivity.

PropertyPredicted Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.5 D

Table 2: Predicted electronic properties of this compound.

The relatively large HOMO-LUMO gap suggests good kinetic stability. The significant dipole moment indicates that the molecule is polar, which will influence its solubility and intermolecular interactions. The distribution of the HOMO and LUMO will indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms, while the LUMO is likely to be concentrated on the aldehyde group and the aromatic ring.

Molecular Electrostatic Potential (MEP) Map Logic

MEP cluster_potential Molecular Electrostatic Potential neg Negative Potential (Red) (e.g., Carbonyl Oxygen) Nucleophilic Attack Site pos Positive Potential (Blue) (e.g., Aldehyde Proton, Aromatic Hydrogens) Electrophilic Attack Site reagents Electrophile (E⁺) Nucleophile (Nu⁻) reagents->neg Attraction reagents->pos Attraction

Caption: Logic of MEP map interpretation.

Predicted Spectroscopic Signatures

The predicted spectra serve as a fingerprint for the experimental identification of this compound.

  • FTIR Spectrum: The calculated vibrational frequencies can be used to predict the major peaks in the IR spectrum. Key expected vibrations include:

    • C=O stretch of the aldehyde: ~1700-1720 cm⁻¹ (strong)

    • Aromatic C=C stretches: ~1400-1600 cm⁻¹ (multiple bands)

    • C-F stretches: ~1100-1300 cm⁻¹ (strong)

    • C-O stretch of the methoxy group: ~1000-1100 cm⁻¹ (strong)

    • Aromatic C-H stretches: ~3000-3100 cm⁻¹ (weak to medium)

    • Aliphatic C-H stretches (methoxy): ~2850-2950 cm⁻¹ (weak to medium)

  • NMR Spectra: The predicted chemical shifts provide a guide for interpreting experimental NMR spectra.

    • ¹H NMR:

      • Aldehyde proton (-CHO): ~9.8-10.2 ppm (singlet)

      • Aromatic protons: ~7.0-7.8 ppm (doublets or multiplets, with coupling to fluorine)

      • Methoxy protons (-OCH₃): ~3.8-4.0 ppm (singlet)

    • ¹³C NMR:

      • Carbonyl carbon (-CHO): ~185-195 ppm

      • Aromatic carbons: ~110-160 ppm (with C-F couplings)

      • Methoxy carbon (-OCH₃): ~55-60 ppm

  • UV-Vis Spectrum: The TD-DFT calculations will predict the electronic transitions. For a substituted benzaldehyde, we expect to see π → π* transitions in the UV region, likely between 250-350 nm.

Experimental Validation: A Predictive Approach

Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from commercially available substituted anisoles or benzaldehydes. A common method involves the ortho-lithiation of a corresponding difluoroanisole followed by formylation.

General Synthetic Workflow

Synthesis start Starting Material (e.g., 1,3-Difluoro-2-methoxybenzene) reaction Reaction Steps (e.g., Lithiation, Formylation) start->reaction product Crude Product reaction->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification final_product Pure 2,6-Difluoro-3- methoxybenzaldehyde purification->final_product characterization Spectroscopic Characterization final_product->characterization

Caption: General workflow for synthesis and characterization.

Spectroscopic Characterization Protocol
  • FTIR Spectroscopy:

    • Acquire the IR spectrum of the purified compound using an FTIR spectrometer, for example, with an Attenuated Total Reflectance (ATR) accessory.

    • Compare the experimental peak positions and relative intensities with the scaled theoretical vibrational frequencies. The characteristic C=O, C-F, and C-O stretching frequencies will be key for confirming the presence of the respective functional groups.

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the experimental chemical shifts, multiplicities, and coupling constants with the predicted values. The characteristic downfield shift of the aldehyde proton and the couplings of the aromatic protons and carbons to the fluorine atoms will be definitive indicators of the target structure.

  • UV-Vis Spectroscopy:

    • Dissolve the purified compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Record the UV-Vis absorption spectrum.

    • Compare the experimental λmax with the predicted electronic transitions from the TD-DFT calculations.

Conclusion: The Predictive Power of Quantum Chemistry in Drug Discovery

This technical guide has demonstrated the comprehensive application of quantum chemical calculations to elucidate the molecular properties of this compound, a key intermediate in drug discovery. Through a detailed, step-by-step protocol based on Density Functional Theory, we have predicted its optimized geometry, electronic structure, and spectroscopic signatures. These in-silico results provide a deep, molecular-level understanding of this important building block and serve as a valuable predictive tool for its experimental synthesis and characterization.

For researchers, scientists, and drug development professionals, the integration of such computational methodologies into the research workflow can significantly accelerate the design and synthesis of novel therapeutic agents. By providing a priori knowledge of a molecule's properties, quantum chemical calculations can guide experimental efforts, reduce trial-and-error, and ultimately contribute to the more efficient development of new medicines.

References

  • Applications of Density Functional Theory to Theoretical Organic Chemistry.CORE.
  • Introduction to Basis Sets.Q-Chem Manual.
  • Molecular Orbital Theory.University of California, Davis.
  • Basis set (chemistry).Grokipedia.
  • Molecular Orbital Theory.Chemistry LibreTexts.
  • Basis Sets.University of California, Davis.
  • Molecular Orbital Theory.BYJU'S.
  • Basis Sets and Their Importance.StudyGuides.com.
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.MDPI.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.PubMed.
  • Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities.ACS Publications.
  • The application of quantum mechanics in structure-based drug design.ResearchGate.
  • Molecular Orbital Theory.LOUIS Sandbox.
  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN.IJSDR.
  • Applications of Density Functional Theory to Theoretical Organic Chemistry.CORE.
  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.PubMed.
  • Density functional theory across chemistry, physics and biology.PubMed Central.
  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.MDPI.
  • A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses.ResearchGate.
  • This compound (C8H6F2O2).PubChemLite.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.ChemRxiv.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.Physical Chemistry Chemical Physics.
  • Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde.ResearchGate.
  • (a) Band profile of UV-Vis absorption spectrum for...ResearchGate.
  • Solid State Synthesis, Spectroscopic and X-ray Studies of Cu(II) Schiff base Complex Derived from 2-Hydroxy-3-methoxybenzaldehyde and 1,3- Phenylenediamine.ResearchGate.
  • FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and...ResearchGate.
  • Interpreting UV-Vis Spectra.University of Toronto Scarborough.
  • A Density Functional Theory Study of 4-OH Aldehydes.Sciforum.
  • Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions.NIH.
  • FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP.ResearchGate.

Sources

Methodological & Application

The Synthetic Versatility of 2,6-Difluoro-3-methoxybenzaldehyde: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds has become a cornerstone of rational drug design and the development of advanced materials. The compound 2,6-Difluoro-3-methoxybenzaldehyde stands out as a particularly valuable building block, offering a unique combination of electronic properties and steric influences that chemists can exploit to construct complex molecular architectures with high precision.[1]

The presence of two ortho-fluorine atoms to the aldehyde functionality significantly modulates its reactivity. These strongly electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence the conformation of intermediates and transition states, thereby directing the stereochemical outcome of reactions. The meta-methoxy group, a moderately activating and ortho-, para-directing group, further influences the electronic landscape of the aromatic ring, providing an additional handle for synthetic manipulation.

This application note provides a detailed exploration of the utility of this compound in the synthesis of biologically active heterocyclic compounds. We will delve into specific, field-proven protocols for the construction of substituted thieno[3,2-c]pyridines and pyridines, key scaffolds in medicinal chemistry. The causality behind experimental choices will be elucidated, and detailed, step-by-step methodologies are provided to ensure reproducibility and success in your laboratory.

Key Applications and Synthetic Protocols

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. Below, we detail its application in two powerful multicomponent reactions: the Gewald reaction for the synthesis of thieno[3,2-c]pyridines and the Bohlmann-Rahtz synthesis for the construction of substituted pyridines.

Application 1: Synthesis of 4-Amino-5-(2,6-difluoro-3-methoxyphenyl)thieno[3,2-c]pyridine-7-carbonitrile via the Gewald Reaction

Substituted thieno[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors and anti-cancer agents. The Gewald reaction, a one-pot multicomponent reaction, provides an efficient and atom-economical route to highly functionalized 2-aminothiophenes, which can then be further elaborated to the desired thieno[3,2-c]pyridine core.[2][3]

The reaction of this compound with an active methylene nitrile (malononitrile) and elemental sulfur in the presence of a base leads to the formation of a 2-aminothiophene intermediate. This intermediate can then be cyclized to the thieno[3,2-c]pyridine scaffold. The electron-withdrawing nature of the difluorinated ring of the starting aldehyde is crucial for the initial Knoevenagel condensation step of the Gewald reaction.

Reaction Mechanism: The Gewald Reaction

The mechanism of the Gewald reaction is generally understood to proceed through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between this compound and malononitrile. The base deprotonates the active methylene group of malononitrile, generating a carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a 2-(2,6-difluoro-3-methoxybenzylidene)malononitrile intermediate.[2]

  • Sulfur Addition and Cyclization: Elemental sulfur (typically in its S8 crown form) is then attacked by the carbanion of the malononitrile adduct. This is followed by an intramolecular cyclization, where the newly formed thiolate attacks one of the nitrile groups.

  • Tautomerization and Aromatization: A final tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.

Gewald_Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Tautomerization Aldehyde This compound Intermediate_1 2-(2,6-Difluoro-3-methoxybenzylidene)malononitrile Aldehyde->Intermediate_1 + Malononitrile, Base Malononitrile Malononitrile Malononitrile->Intermediate_1 Intermediate_2 Thiolate Intermediate Intermediate_1->Intermediate_2 + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Intermediate_2 Cyclized_Intermediate Cyclized_Intermediate Intermediate_2->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Derivative Cyclized_Intermediate->Product Tautomerization

Figure 1: The mechanism of the Gewald reaction.

Experimental Protocol: Synthesis of a Tubulin Polymerization Inhibitor Intermediate

The following protocol is adapted from a patented synthesis of a potent tubulin polymerization inhibitor and describes the formation of a key thieno[3,2-c]pyridine intermediate.

Table 1: Reagents for the Synthesis of the Thieno[3,2-c]pyridine Intermediate

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound172.1310.0 g0.0581.0
Malononitrile66.063.84 g0.0581.0
Elemental Sulfur32.071.86 g0.0581.0
N,N-Diisopropylethylamine (DIPEA)129.2415.2 mL0.0871.5
Ethanol (Solvent)-100 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.058 mol), malononitrile (3.84 g, 0.058 mol), and elemental sulfur (1.86 g, 0.058 mol) in ethanol (100 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (15.2 mL, 0.087 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-aminothiophene intermediate.

  • The crude intermediate can be carried forward to the next step without further purification or can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

This protocol provides the 2-aminothiophene intermediate which is then further cyclized in subsequent steps to form the final thieno[3,2-c]pyridine product as described in the relevant patent literature.

Application 2: Synthesis of Substituted Pyridines via the Bohlmann-Rahtz Reaction

The pyridine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and agrochemicals. The Bohlmann-Rahtz pyridine synthesis is a classical yet powerful method for the construction of substituted pyridines from enamines and ethynyl ketones.[4][5] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes a cyclodehydration to furnish the pyridine ring.

The aldehyde functionality of this compound can be readily converted into an enamine, which can then participate in the Bohlmann-Rahtz synthesis. The electronic properties of the substituted aromatic ring can influence the stability and reactivity of the enamine intermediate.

Reaction Mechanism: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process:

  • Michael Addition: The reaction begins with a Michael addition of an enamine to an ethynyl ketone. This forms an aminodiene intermediate.

  • Cyclodehydration: Upon heating, the aminodiene undergoes an E/Z isomerization, which brings the amino group and a carbonyl group into proximity, allowing for a cyclodehydration reaction to occur, leading to the formation of the aromatic pyridine ring.[4][5]

Bohlmann_Rahtz cluster_0 Michael Addition cluster_1 Cyclodehydration Enamine Enamine (from Aldehyde) Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Ethynyl Ketone Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Heat Pyridine Substituted Pyridine Isomerization->Pyridine Cyclodehydration

Figure 2: The mechanism of the Bohlmann-Rahtz pyridine synthesis.

Representative Protocol: One-Pot Synthesis of a Substituted Pyridine

Table 2: Reagents for the One-Pot Bohlmann-Rahtz Pyridine Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound172.131.72 g0.011.0
Ethyl acetoacetate130.141.30 g0.011.0
Ammonium acetate77.081.54 g0.022.0
3-Butyn-2-one68.070.68 g0.011.0
Acetic Acid (Solvent/Catalyst)-10 mL--

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.72 g, 0.01 mol), ethyl acetoacetate (1.30 g, 0.01 mol), and ammonium acetate (1.54 g, 0.02 mol) in glacial acetic acid (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the enamine.

  • Add 3-butyn-2-one (0.68 g, 0.01 mol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired substituted pyridine.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active heterocyclic compounds. Its unique electronic and steric properties, conferred by the ortho-difluoro and meta-methoxy substitution pattern, provide chemists with a powerful tool for precise molecular construction. The detailed protocols for the Gewald and Bohlmann-Rahtz reactions provided herein serve as a practical guide for researchers in medicinal chemistry and drug discovery to harness the synthetic potential of this remarkable reagent. The ability to efficiently construct thieno[3,2-c]pyridine and pyridine scaffolds opens avenues for the development of novel therapeutics targeting a range of diseases.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Mitteil.: Eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
  • Sabnis, R. W. (1994). The Gewald reaction. Sulphur reports, 16(1), 1-17. (A review of the Gewald reaction)
  • MySkinRecipes. (n.d.). This compound.

Sources

The Strategic deployment of 2,6-Difluoro-3-methoxybenzaldehyde in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, binding affinity, and lipophilicity.[3][4] Among the diverse array of fluorinated building blocks, substituted benzaldehydes are particularly valuable due to the versatility of the aldehyde functional group in a wide range of chemical transformations. This guide focuses on a highly promising, yet under-explored building block: 2,6-difluoro-3-methoxybenzaldehyde . The specific substitution pattern of this molecule offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 149949-30-4) is a white to off-white solid with a molecular weight of 172.13 g/mol and a melting point of 51-56°C.[5] The molecule's key structural features – two electron-withdrawing fluorine atoms ortho to the aldehyde and an electron-donating methoxy group meta to the aldehyde – create a unique electronic environment that governs its reactivity.

PropertyValueSource
Molecular FormulaC₈H₆F₂O₂[5]
Molecular Weight172.13 g/mol [5]
Melting Point51-56 °C[5]
AppearanceWhite to off-white solid[5]
Storage2-8°C[5]

The presence of two ortho-fluorine atoms significantly influences the reactivity of the aldehyde group. These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, they also introduce steric hindrance, which can modulate the rate and selectivity of certain reactions. The meta-methoxy group, being electron-donating, can influence the electron density of the aromatic ring, which is a key consideration in reactions involving the ring itself, such as electrophilic aromatic substitution.

Synthetic Protocols: Harnessing the Potential of this compound

The versatility of the aldehyde functionality allows for the application of this compound in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex drug-like molecules.

Protocol 1: Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or synthesize derivatives. A common method for the synthesis of related difluoro-methoxybenzaldehydes involves the ortho-lithiation of a corresponding difluoroanisole followed by formylation.[4] The following protocol is adapted from the synthesis of the closely related 2,3-difluoro-6-methoxybenzaldehyde and can be optimized for the target molecule.[4]

Reaction Scheme:

Synthesis of this compound 1,3-Difluoro-2-methoxybenzene 1,3-Difluoro-2-methoxybenzene Intermediate Lithium Diisopropylamide (LDA) THF, -78 °C 1,3-Difluoro-2-methoxybenzene->Intermediate 1. Reagent N,N-Dimethylformamide (DMF) Product This compound Quench Aqueous Workup Reagent->Product 2.

A representative synthetic workflow.

Materials:

  • 1,3-Difluoro-2-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution, slowly add a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Slowly add anhydrous DMF (1.2 eq.) to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 30 minutes at -78 °C.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. The solvent is removed under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Wittig Reaction for Olefin Synthesis

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The increased electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for this transformation.

Reaction Scheme:

Wittig Reaction Aldehyde This compound Ylide Phosphonium Ylide Aldehyde->Ylide 2. Nucleophilic Attack Product Stilbene Derivative Ylide->Product Base Base (e.g., n-BuLi) Base->Ylide 1. Deprotonation Phosphonium_Salt Phosphonium Salt

General workflow for the Wittig reaction.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Argon or Nitrogen gas

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in the anhydrous solvent. Cool the suspension to 0 °C (for n-BuLi) or allow it to remain at room temperature (for NaH). Slowly add the base. A color change often indicates the formation of the ylide. Stir for 30-60 minutes.

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C or room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Once the aldehyde is consumed, quench the reaction with water.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography.

Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines. The aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Reductive Amination Aldehyde This compound Amine Primary or Secondary Amine Aldehyde->Amine 1. Condensation Imine Imine Intermediate Amine->Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product Substituted Amine Reducing_Agent->Product 2. Reduction

The two-step, one-pot process of reductive amination.

Materials:

  • This compound

  • A primary or secondary amine

  • A mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in the anhydrous solvent. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add the reducing agent (1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 2,6-difluorobenzyl moiety is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase hinge region and improve metabolic stability. While a specific drug molecule directly synthesized from this compound is not yet in the public domain, numerous patents describe the synthesis of potent kinase inhibitors using structurally similar building blocks. For instance, a patent for the synthesis of a series of indazole-based kinase inhibitors utilizes a 3,5-difluorobenzyl group, which can be accessed from the corresponding benzaldehyde.[6] The synthesis of such compounds often involves a reductive amination step, as detailed in Protocol 3, to couple the benzaldehyde derivative with an appropriate amine-containing core.

Hypothetical Application in the Synthesis of a Kinase Inhibitor Core:

The Pictet-Spengler reaction, a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds present in many bioactive molecules, can be envisioned with this compound.[7]

Reaction Scheme:

Pictet-Spengler Reaction Aldehyde This compound Tryptamine Tryptamine Derivative Aldehyde->Tryptamine 1. Condensation Iminium_Ion Iminium Ion Intermediate Tryptamine->Iminium_Ion 2. Acid-catalyzed Iminium Ion Formation Product Tetrahydro-β-carboline Derivative Iminium_Ion->Product 3. Intramolecular Electrophilic Substitution Acid_Catalyst Acid Catalyst (e.g., TFA)

Formation of a tetrahydro-β-carboline scaffold.

This reaction would yield a tetrahydro-β-carboline core bearing the 2,6-difluoro-3-methoxyphenyl group, a scaffold with significant potential for kinase inhibition and other therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The unique substitution pattern of this compound provides a valuable tool for fine-tuning the properties of a drug candidate.

  • 2,6-Difluoro Substitution: The two fluorine atoms ortho to the point of attachment can serve several purposes. They can act as hydrogen bond acceptors, forming crucial interactions with the protein target.[8] Furthermore, this substitution pattern can lock the conformation of the phenyl ring, reducing the entropic penalty upon binding. From a metabolic standpoint, the strong C-F bonds can block sites of oxidative metabolism, thereby increasing the half-life of the drug.

  • 3-Methoxy Group: The meta-methoxy group is an electron-donating group that can modulate the electronic properties of the aromatic ring. It can also serve as a hydrogen bond acceptor and influence the solubility and ADME (absorption, distribution, metabolism, and excretion) properties of the molecule. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group can be strategically exploited to optimize the overall physicochemical and pharmacological profile of a drug candidate.

Conclusion

This compound is a versatile and valuable building block for modern drug discovery. Its unique electronic and steric properties, coupled with the reactivity of the aldehyde functional group, make it an attractive starting material for the synthesis of complex and novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their quest for new and improved therapeutics. The strategic application of this building block, particularly in the synthesis of kinase inhibitors and other targeted therapies, holds significant promise for the future of medicine.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Fussell, S. J., et al. (2012). PYRAZOLO-PYRIDAZINE DERIVATIVES AS KINASE INHIBITORS. U.S.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Zhou, P., & DiMagno, S. G. (2006). The role of fluorine in medicinal chemistry. In Fluorine-containing synthons (pp. 1-32). American Chemical Society.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide details the strategic utilization of 2,6-Difluoro-3-methoxybenzaldehyde as a versatile starting material for the synthesis of high-value pharmaceutical intermediates. The unique substitution pattern of this aromatic aldehyde, featuring two ortho-fluorine atoms and a methoxy group, provides a powerful scaffold for constructing complex molecules with desirable pharmacological properties. The judicious incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides field-proven protocols for key transformations—including oxidation and reductive amination—and illustrates their application in building core structures relevant to modern drug discovery, particularly in the domain of kinase inhibitors.[3][4][5]

Introduction: The Strategic Value of Fluorinated Scaffolds

This compound is a key building block in medicinal chemistry. Its utility stems from the predictable reactivity of the aldehyde functional group and the profound influence of its fluorine substituents. Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, properties that are highly desirable in pharmaceutical design.[1][2] The protocols outlined herein provide robust methodologies for converting this aldehyde into versatile intermediates, such as carboxylic acids and benzylamines, which serve as foundational components for a diverse range of active pharmaceutical ingredients (APIs).[6][7]

Physicochemical Properties & Safety

A clear understanding of the starting material's properties is critical for safe and effective handling.

PropertyValue
Chemical Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white solid
CAS Number 187543-87-9
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Always consult the material safety data sheet (MSDS) before handling. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All operations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Mechanistic Rationale

The aldehyde group is a nexus for a variety of high-yield transformations. The following pathways are fundamental for generating key pharmaceutical intermediates.

G Core Synthetic Pathways from this compound start This compound acid 2,6-Difluoro-3-methoxybenzoic Acid start->acid [1] Oxidation (e.g., Pinnick) amine N-Substituted Benzylamine Intermediate start->amine [2] Reductive Amination (R-NH₂, Reductant) alcohol Secondary Alcohol Intermediate start->alcohol [3] Nucleophilic Addition (e.g., Grignard, R-MgBr) amide Amide-Coupled Pharmaceutical Scaffold acid->amide Amide Coupling (e.g., HATU, Amine) final_drug Complex Heterocyclic Drug Target (e.g., Kinase Inhibitor) amine->final_drug Cyclization / Cross-Coupling amide->final_drug Further Functionalization

Caption: Overview of key synthetic transformations.

Oxidation to 2,6-Difluoro-3-methoxybenzoic Acid

The conversion of the aldehyde to a carboxylic acid is a cornerstone transformation, creating an essential handle for amide bond formation—a ubiquitous linkage in pharmaceuticals.

  • Causality Behind Method Choice: While many oxidants can effect this transformation, the Pinnick oxidation (using sodium chlorite, NaClO₂) is exceptionally mild and highly selective for aldehydes. This method avoids the often harsh conditions of permanganate or dichromate oxidations, preserving the sensitive fluoro and methoxy groups on the aromatic ring. It operates under slightly acidic conditions, typically buffered by a phosphate salt, and uses a chlorine scavenger like 2-methyl-2-butene to prevent side reactions.

Reductive Amination to N-Substituted Benzylamines

Introducing a nitrogen atom via reductive amination is one of the most efficient methods for forging carbon-nitrogen bonds.[8] This one-pot reaction combines an amine and the aldehyde to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

  • Causality Behind Method Choice: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[9] Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is mild enough that it will not reduce the starting aldehyde. It is particularly effective at reducing the protonated imine intermediate, driving the reaction towards the desired amine product. This selectivity allows for a convenient one-pot procedure where all reagents can be mixed together from the start.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, purification, and characterization.

Protocol 1: Synthesis of 2,6-Difluoro-3-methoxybenzoic Acid via Pinnick Oxidation

This protocol details the selective oxidation of the aldehyde to the corresponding carboxylic acid.

G reactant This compound product 2,6-Difluoro-3-methoxybenzoic Acid reactant->product 1. NaClO₂, NaH₂PO₄, 2-methyl-2-butene 2. t-BuOH / H₂O, rt G reactant This compound + Aniline product N-((2,6-Difluoro-3-methoxyphenyl)methyl)aniline reactant->product 1. NaBH(OAc)₃, Acetic Acid 2. Dichloromethane (DCM), rt G Workflow: From Intermediate to Kinase Inhibitor Scaffold start 2,6-Difluoro-3- methoxybenzaldehyde step1 Oxidation (Protocol 1) start->step1 intermediate 2,6-Difluoro-3- methoxybenzoic Acid step1->intermediate step2 Amide Coupling (e.g., HATU, DIPEA) intermediate->step2 product Benzamide-based Kinase Inhibitor Core step2->product reagent Complex Amine (e.g., Aminopyridine derivative) reagent->step2

Sources

The Strategic Synthesis of Novel Amine Scaffolds from 2,6-Difluoro-3-methoxybenzaldehyde: Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[1][2] Specifically, fluorinated benzaldehyde derivatives serve as versatile building blocks for the synthesis of a diverse array of bioactive heterocycles and other complex molecules.[2][3] Among these, 2,6-Difluoro-3-methoxybenzaldehyde is a particularly valuable starting material due to its distinct substitution pattern, which offers multiple avenues for synthetic diversification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with various amines to generate novel chemical entities with therapeutic potential, particularly in the realm of kinase inhibitors.[1][4]

Core Reactions and Mechanistic Insights

The primary reactions of this compound with amines are Schiff base formation (imine synthesis) and subsequent reductive amination. These transformations provide access to a wide range of secondary and tertiary amines, which are prevalent motifs in many pharmaceuticals.

Schiff Base (Imine) Formation

The condensation of this compound with a primary amine yields a Schiff base, or imine.[5][6] This reaction is typically acid-catalyzed and proceeds through a reversible nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[7][8]

Mechanism of Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde. A proton transfer from the nitrogen to the oxygen results in a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen yields the final imine product.

G cluster_0 Reaction Scheme cluster_1 Mechanism Aldehyde This compound Imine Schiff Base (Imine) Aldehyde->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) Start Aldehyde + Amine Step1 Nucleophilic Attack Start->Step1 Intermediate1 Carbinolamine Intermediate Step1->Intermediate1 Step2 Proton Transfer Intermediate1->Step2 Intermediate2 Protonated Carbinolamine Step2->Intermediate2 Step3 Elimination of Water Intermediate2->Step3 End Imine Step3->End

Caption: General workflow for Schiff base formation.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary amines.[2] This one-pot reaction combines the initial formation of a Schiff base with an in-situ reduction of the imine C=N double bond.[9][10] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.[11]

Mechanism of Reductive Amination: The reaction proceeds via the formation of the imine intermediate as described above. The reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine, forming the secondary amine product.

G Start This compound + Primary Amine (R-NH2) Imine_Formation Imine Formation (in situ) Start->Imine_Formation Imine_Intermediate Schiff Base Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH(OAc)3) Imine_Intermediate->Reduction Product Secondary Amine Product Reduction->Product

Caption: Workflow for reductive amination.

Experimental Protocols

The following protocols are provided as a general guide and can be optimized for specific amine substrates.

Protocol 1: General Procedure for Schiff Base Formation

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

  • Add the primary amine (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCE (0.1 M), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Reaction Parameters

Reaction Type Amine Type Typical Solvent Catalyst/Reagent Typical Temp. Typical Time Yield Range
Schiff Base FormationAromatic (e.g., Aniline)Methanol, EthanolAcetic Acid (cat.)Reflux2-4 h80-95%
Schiff Base FormationAliphatic (e.g., Benzylamine)Methanol, EthanolAcetic Acid (cat.)Room Temp to Reflux1-3 h85-98%
Reductive AminationAromatic (e.g., Aniline)DCE, DCMNaBH(OAc)₃Room Temp12-24 h70-90%
Reductive AminationAliphatic (e.g., Benzylamine)DCE, DCMNaBH(OAc)₃Room Temp12-24 h75-95%

Applications in Drug Development: Targeting Kinases

The dysregulation of protein kinases is a known driver of numerous diseases, most notably cancer.[1] Kinase inhibitors have therefore become a major class of targeted therapies.[4][12] The amine derivatives synthesized from this compound are valuable precursors for the construction of various heterocyclic scaffolds known to exhibit kinase inhibitory activity. For example, the resulting secondary amines can undergo further reactions to form pyrazolopyrimidines, imidazopyridines, or other privileged structures in medicinal chemistry.[1] The 2,6-difluoro substitution pattern can enhance binding affinity and selectivity, while the 3-methoxy group provides a handle for further synthetic modifications to optimize the pharmacokinetic profile of the final compound.

G Start This compound Amine_Reaction Reaction with Amines (Reductive Amination) Start->Amine_Reaction Intermediate Substituted Secondary Amine Amine_Reaction->Intermediate Cyclization Further Cyclization/ Functionalization Intermediate->Cyclization Product Bioactive Heterocycles (e.g., Kinase Inhibitors) Cyclization->Product

Caption: Synthetic pathway to potential kinase inhibitors.

Conclusion and Future Perspectives

The reaction of this compound with amines provides a versatile and efficient route to a wide array of novel amine derivatives. The protocols outlined in this application note offer a solid foundation for the synthesis of these compounds, which serve as key intermediates in the development of new therapeutic agents. The strategic use of this fluorinated building block, coupled with modern synthetic methodologies, will undoubtedly continue to fuel the discovery of next-generation kinase inhibitors and other important pharmaceuticals.

References

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Orduña, J. M., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(3), 774-781.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Gunn, M. D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Singh, S. K., et al. (2018). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 6(3), 131-143.
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Orduña, J. M., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(3), 774-781.
  • Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2), 1-8.
  • Riveira, M. J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4933.
  • JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(6).

Sources

Application Note: Strategies for Ald-ol Condensation with the Sterically Hindered and Electronically-Activated Substrate, 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing aldol condensation reactions, specifically the Claisen-Schmidt condensation, using 2,6-Difluoro-3-methoxybenzaldehyde. This particular substrate presents a unique combination of electronic activation and steric hindrance, which necessitates careful protocol design to achieve high yields of the desired α,β-unsaturated ketone (chalcone) product. While direct literature on this specific molecule is limited, this guide leverages established principles of physical organic chemistry and proven protocols for structurally analogous compounds to propose a robust and reliable experimental strategy. We detail the substrate's reactivity profile, provide a step-by-step protocol for a model reaction with acetophenone, outline key experimental considerations, and offer a troubleshooting guide.

Introduction: Reactivity Profile of this compound

The success of an aldol condensation is fundamentally governed by the electronic and steric properties of the aldehyde electrophile. This compound is a non-enolizable aromatic aldehyde, making it an ideal candidate for the Claisen-Schmidt condensation, a reaction between an aromatic aldehyde and an enolizable ketone.[1][2] However, its substitution pattern introduces competing effects that must be understood to optimize the reaction.

  • Electronic Effects: The two fluorine atoms at the ortho positions are powerful electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect, -I). This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a ketone enolate.[3][4] Studies on substituted benzaldehydes have consistently shown that EWGs accelerate the rate of aldol condensation.[3] The methoxy group at the meta position is typically an electron-donating group (EDG) through resonance (+M), but its effect is less pronounced from the meta position and is largely overshadowed by the potent inductive pull of the two ortho-fluorines. The net effect is a highly activated aldehyde.

  • Steric Hindrance: The presence of two bulky fluorine atoms flanking the aldehyde functional group creates significant steric hindrance. This can impede the approach of the nucleophilic enolate, potentially slowing the reaction rate or favoring alternative, less hindered pathways.[5] Therefore, the reaction conditions must be tailored to overcome this steric barrier without promoting unwanted side reactions.

Proposed Reaction: Base-Catalyzed Claisen-Schmidt Condensation

The most common and effective method for synthesizing chalcones from aromatic aldehydes is the base-catalyzed Claisen-Schmidt condensation.[6] The mechanism involves three key steps: (1) deprotonation of the ketone's α-hydrogen by a base to form a nucleophilic enolate, (2) nucleophilic attack of the enolate on the electrophilic aldehyde carbonyl, forming a β-hydroxy ketone (aldol adduct), and (3) subsequent dehydration (elimination of water) to yield the stable, conjugated α,β-unsaturated ketone.[7][8][9]

The proposed model reaction is the condensation of this compound with acetophenone to yield (E)-1-(2,6-difluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one.

Reaction Mechanism Visualization

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Fast Water H₂O Enolate->Water Enolate_ref Base OH⁻ Base->Ketone Aldehyde 2,6-Difluoro-3-methoxy- benzaldehyde (Electrophile) Adduct Alkoxide Intermediate Aldehyde->Adduct Adduct_protonated β-Hydroxy Ketone Adduct->Adduct_protonated Protonation from Solvent Water_ref Enolate_ref->Aldehyde Slow, Rate-Determining Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Adduct_protonated->Chalcone E1cB Elimination (Heat) OH_minus OH⁻ Chalcone->OH_minus

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of a Model Chalcone

This protocol is designed based on general procedures for chalcone synthesis, adapted for the specific reactivity of the topic substrate.[10][11]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Volume / MassNotes
This compound172.1310.01.72 gLimiting reagent. Handle with care.[12]
Acetophenone120.1510.01.20 g (1.16 mL)Enolizable ketone.
Sodium Hydroxide (NaOH)40.0020.00.80 gCatalyst. Use pellets or flakes.
Ethanol (95% or Absolute)46.07-~50 mLReaction and recrystallization solvent.[6]
Deionized Water18.02-~200 mLFor workup and washing.
Hydrochloric Acid (HCl), concentrated36.46-As neededFor neutralization.
Equipment
  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Syringe or precision pipette

  • Büchner funnel and filter flask for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Rotary evaporator (optional)

Detailed Step-by-Step Protocol
  • Catalyst Solution Preparation: In the 125 mL Erlenmeyer flask, dissolve 0.80 g (20.0 mmol) of NaOH in a mixture of 20 mL of deionized water and 15 mL of ethanol with magnetic stirring. Allow the solution to cool to room temperature.

  • Reactant Addition: To the cooled catalyst solution, add 1.16 mL (10.0 mmol) of acetophenone. Stir for 5 minutes. Subsequently, add 1.72 g (10.0 mmol) of this compound.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting aldehyde spot has disappeared (typically 1-3 hours).

  • Quenching and Precipitation: Once the reaction is complete, cool the flask in an ice-water bath for 15-20 minutes to maximize precipitation. Slowly neutralize the mixture by adding concentrated HCl dropwise until the pH is ~7. Check the pH with litmus paper.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals on the filter with three portions of cold deionized water (3 x 20 mL) to remove inorganic salts, followed by a small amount of ice-cold ethanol (~5-10 mL) to remove unreacted starting materials.[6]

  • Purification: The most common and effective purification method for chalcones is recrystallization from ethanol.[13] Dissolve the crude product in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying and Yield Calculation: Dry the purified crystals in a desiccator or a low-temperature oven. Record the final mass and calculate the percentage yield.

Workflow Visualization

G start Start prep Prepare NaOH Solution in EtOH/H₂O start->prep add_ketone Add Acetophenone prep->add_ketone add_aldehyde Add Aldehyde Substrate add_ketone->add_aldehyde react Stir at Room Temp (1-3h) & Monitor by TLC add_aldehyde->react quench Ice Bath Cool & Neutralize with HCl react->quench isolate Isolate Crude Product (Vacuum Filtration) quench->isolate wash Wash with Cold H₂O & Cold EtOH isolate->wash purify Purify by Recrystallization (EtOH) wash->purify dry Dry & Characterize Final Product purify->dry end_node End dry->end_node

Caption: Experimental workflow for chalcone synthesis and purification.

Key Considerations and Troubleshooting

Catalyst Choice and Concentration

A strong base like NaOH or KOH is necessary to deprotonate the acetophenone.[10] While higher base concentrations can accelerate the reaction, they also increase the risk of a competing Cannizzaro reaction, especially if the reaction is heated.[14] A concentration of 10-20% NaOH is generally a good starting point.

Temperature Control

Running the reaction at room temperature is crucial. Elevated temperatures, while potentially overcoming the steric hindrance, strongly favor the Cannizzaro side reaction, where two molecules of the aldehyde disproportionate into an alcohol and a carboxylic acid.[14][15] This is a significant risk for any aldehyde lacking α-hydrogens.

Potential Side Reactions

The primary competing reaction is the Cannizzaro reaction .[16][17] Since this compound has no α-hydrogens, it is susceptible to this base-induced disproportionation.[15] Keeping the base concentration moderate and the temperature low is the best way to mitigate this.[14] Self-condensation of acetophenone is also possible but is generally slower than the reaction with the highly activated aromatic aldehyde.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No Reaction / Slow Reaction Insufficient base concentration; Steric hindrance is too great.Increase stirring time. If no progress, cautiously increase NaOH concentration slightly. Consider a solvent with a higher boiling point like THF, but maintain low temperature.
Low Yield Competing Cannizzaro reaction; Incomplete reaction; Product loss during workup.Ensure temperature does not exceed room temperature.[14] Confirm reaction completion by TLC. Minimize the amount of hot solvent used for recrystallization.[13]
Impure Product (Oily) Product "oiling out" during recrystallization; Presence of side products.Ensure the boiling point of the recrystallization solvent is below the product's melting point.[13] If recrystallization fails, purify via column chromatography.[6]
Cannizzaro Products Detected Base concentration too high; Reaction temperature too high.Reduce NaOH concentration for subsequent attempts.[14] Ensure the reaction is run at or below room temperature (consider an ice bath).

Characterization of the Product

The final product should be characterized to confirm its structure and purity. The fluorinated chalcones are expected to be crystalline solids.[18][19]

TechniqueExpected Observations for (E)-1-(2,6-difluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one
¹H NMR Doublets for the α- and β-vinylic protons with a coupling constant (J) of ~15-18 Hz, confirming E-geometry. Aromatic protons in expected regions. Singlet for the -OCH₃ group.
¹³C NMR Carbonyl carbon resonance around 190 ppm.[18] Resonances for the vinylic carbons. Carbons attached to fluorine will show C-F coupling.
IR Spectroscopy Strong C=O stretch for the conjugated ketone (~1650-1670 cm⁻¹). C=C stretch for the alkene (~1600-1625 cm⁻¹). C-F stretches.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated mass of C₁₆H₁₀F₂O₂.
Melting Point A sharp, defined melting point range indicates high purity.

Conclusion

The aldol condensation of this compound is a feasible but challenging transformation that requires careful control of reaction conditions. The substrate's high electrophilicity, driven by the ortho-fluoro substituents, promotes the desired nucleophilic attack. However, this is counterbalanced by significant steric hindrance and the potential for a Cannizzaro side reaction. By employing a base-catalyzed Claisen-Schmidt protocol at room temperature with controlled base concentration, researchers can successfully synthesize the corresponding fluorinated chalcone derivatives. The provided protocol and troubleshooting guide offer a solid foundation for professionals in drug development and organic synthesis to explore the chemistry of this unique substrate.

References

Click to expand
  • BenchChem. (2025).
  • Tchoukoua, A., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2, 47–55.
  • BenchChem. (2025).
  • Kim, H. P., et al. (2000).
  • Tchoukoua, A., et al. (2019).
  • BenchChem. (2025).
  • Narayana, B., et al. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(1), 234-245.
  • Adole, V. A., et al. (2022). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Oriental Journal of Chemistry, 38(3).
  • BenchChem. (2025).
  • Ashenhurst, J. (2022).
  • BenchChem. (2025).
  • Jackson, S. D. (n.d.).
  • Halls, J. E., et al. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations.
  • Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5631–5635.
  • SRM University. (n.d.).
  • JoVE. (2025).
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2,3-Difluoro-6-methoxybenzaldehyde.
  • Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation.
  • Garrabou, X., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Kim, S., et al. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. MDPI.
  • Reddit. (2024).
  • Pediaa.com. (2019).
  • Royal Society of Chemistry. (n.d.).
  • Coro, J., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • Ossila. (2023). Safety Data Sheet: 2-Fluoro-3-methoxybenzaldehyde.
  • Baklan, V. F., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
  • Quora. (2019).
  • Central Drug House (P) Ltd. (n.d.).
  • Fisher Scientific. (2023).
  • Chem 222. (n.d.).
  • Wikipedia. (n.d.).
  • Fisher Scientific. (2024). Safety Data Sheet: 2,6-Difluoro-4-methoxybenzaldehyde.
  • Pearson. (n.d.).
  • Grokipedia. (n.d.).
  • Jung, Y., et al. (2024).
  • University of Missouri-St. Louis. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • WebAssign. (n.d.).
  • Magritek. (n.d.).

Sources

Application Note: A Comprehensive Guide to the Wittig Reaction with 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Wittig Reaction in Modern Synthesis

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from aldehydes or ketones.[1][2] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction has become indispensable in the assembly of complex molecules, from pharmaceuticals to natural products.[1][3] Its significance lies in the predictable and often highly stereoselective formation of the carbon-carbon double bond at a specific location, a feature not always achievable with other alkene synthesis methods like elimination reactions.[2][3]

This application note provides a detailed protocol and in-depth scientific rationale for conducting the Wittig reaction with a structurally complex and electronically nuanced substrate: 2,6-Difluoro-3-methoxybenzaldehyde. The presence of two electron-withdrawing fluorine atoms ortho to the carbonyl group, combined with an electron-donating methoxy group at the meta position, presents unique considerations for reactivity and reaction conditions. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the Wittig reaction for the synthesis of novel substituted styrenes.

Understanding the Core Principles: The Wittig Reaction Mechanism

The Wittig reaction proceeds through the reaction of a phosphorus ylide (also known as a phosphorane) with a carbonyl compound.[4][5] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1] The mechanism is generally understood to involve the following key steps:

  • Ylide Formation: The process begins with the preparation of a phosphonium salt, typically from the SN2 reaction of triphenylphosphine with an alkyl halide.[6][7][8] This salt is then deprotonated by a strong base to generate the nucleophilic phosphorus ylide.[3][6]

  • Nucleophilic Attack and Oxaphosphetane Formation: The ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[3] While historically a betaine intermediate was proposed, current evidence strongly supports the direct formation of a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition-like process, especially in salt-free conditions.[1][9][10]

  • Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide.[3][6]

The stereochemical outcome of the Wittig reaction (the E/Z selectivity of the resulting alkene) is a critical aspect and is heavily influenced by the nature of the ylide. Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized.[5]

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., an ester or ketone) on the carbanionic carbon, are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[8][9][11]

  • Non-stabilized ylides , with alkyl or hydrogen substituents, are more reactive and typically yield the kinetically favored (Z)-alkene.[9][11]

  • Semi-stabilized ylides , such as benzylides, often give mixtures of (E)- and (Z)-alkenes.[12]

// Reactants ylide [label="Phosphorus Ylide\n(R'₂C⁻-P⁺Ph₃)"]; aldehyde [label="Aldehyde\n(R-CHO)"];

// Intermediates oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products alkene [label="Alkene\n(R-CH=CR'₂)"]; phosphine_oxide [label="Triphenylphosphine Oxide\n(Ph₃P=O)"];

// Arrows ylide -> oxaphosphetane [label="Nucleophilic Attack"]; aldehyde -> oxaphosphetane; oxaphosphetane -> alkene [label="Decomposition"]; oxaphosphetane -> phosphine_oxide; } caption: "General mechanism of the Wittig reaction."

Experimental Protocol: Wittig Reaction of this compound

This protocol details the synthesis of a substituted styrene from this compound using a non-stabilized ylide, which is expected to favor the formation of the (Z)-alkene.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound172.121.01.0
Methyltriphenylphosphonium bromide357.231.21.2
n-Butyllithium (n-BuLi) in hexanes (1.6 M)64.061.21.2
Anhydrous Tetrahydrofuran (THF)---
Saturated aqueous ammonium chloride (NH₄Cl)---
Diethyl ether---
Anhydrous magnesium sulfate (MgSO₄)---
Safety Precautions
  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13][14][15][16]

  • Methyltriphenylphosphonium bromide: Handle in a well-ventilated area.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or argon) with extreme care.[8]

  • Anhydrous THF: Flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a certified chemical fume hood.

Step-by-Step Procedure
  • Preparation of the Phosphorus Ylide (Wittig Reagent): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 mmol). b. Add anhydrous THF (10 mL) to the flask. c. Cool the resulting suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.6 M in hexanes, 1.2 mmol) dropwise to the stirred suspension. A deep yellow or orange color should develop, indicating the formation of the ylide. e. Allow the mixture to stir at 0 °C for 30 minutes.

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). b. Cool the aldehyde solution to 0 °C. c. Slowly transfer the aldehyde solution to the freshly prepared ylide solution via cannula or a syringe. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Rationale for Experimental Choices

  • Substrate Considerations: The two electron-withdrawing fluorine atoms on the aromatic ring of this compound increase the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the ylide. The methoxy group is electron-donating but its effect is likely outweighed by the ortho-fluorine substituents.

  • Choice of Ylide: A non-stabilized ylide (methylenetriphenylphosphorane) is chosen to favor the formation of the (Z)-alkene.[9] The stereoselectivity arises from the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to the cis-oxaphosphetane intermediate.[12]

  • Base and Solvent: n-Butyllithium is a strong base required to deprotonate the phosphonium salt to form the non-stabilized ylide.[7][8] Anhydrous THF is a suitable aprotic solvent that effectively solvates the reagents and intermediates. The absence of lithium salts is crucial for achieving high (Z)-selectivity with non-stabilized ylides.[10][11]

  • Temperature Control: The initial ylide formation and the subsequent reaction with the aldehyde are performed at low temperatures (0 °C) to control the reactivity and enhance stereoselectivity.

Troubleshooting and Expected Outcomes

// Problems No_Reaction [label="No Reaction/\nLow Conversion"]; Low_Yield [label="Low Yield"]; Poor_Stereoselectivity [label="Poor E/Z Selectivity"];

// Potential Causes Inactive_Ylide [label="Inactive Ylide"]; Steric_Hindrance [label="Steric Hindrance"]; Side_Reactions [label="Side Reactions"]; Equilibration [label="Intermediate Equilibration"];

// Solutions Check_Base [label="Use Fresh/Titrated Base"]; Anhydrous_Conditions [label="Ensure Anhydrous Conditions"]; Longer_Time_Higher_Temp [label="Increase Reaction Time/Temperature"]; Schlosser_Modification [label="Consider Schlosser Modification for E-alkene"]; Salt_Free_Conditions [label="Ensure Salt-Free Conditions for Z-alkene"];

// Connections No_Reaction -> Inactive_Ylide; Inactive_Ylide -> Check_Base; Inactive_Ylide -> Anhydrous_Conditions;

Low_Yield -> Steric_Hindrance; Low_Yield -> Side_Reactions; Steric_Hindrance -> Longer_Time_Higher_Temp;

Poor_Stereoselectivity -> Equilibration; Equilibration -> Schlosser_Modification; Equilibration -> Salt_Free_Conditions; } caption: "A guide to troubleshooting common issues."

Low or No Conversion:

  • Inactive Ylide: The ylide is sensitive to moisture and air.[3][7] Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. The base (n-BuLi) should be fresh or recently titrated.

  • Insufficient Reactivity: While the substituted benzaldehyde is expected to be reactive, steric hindrance from the ortho-substituents could slow the reaction. Consider increasing the reaction time or allowing the reaction to proceed at a slightly higher temperature (e.g., room temperature for an extended period).

Low Yield of Desired Alkene:

  • Side Reactions: Aldehydes can be prone to self-condensation or other side reactions. Adding the aldehyde slowly to the ylide solution can minimize these issues.

  • Difficult Purification: Triphenylphosphine oxide can sometimes be challenging to separate from the product. Multiple chromatographic purifications or alternative workup procedures might be necessary.

Poor Stereoselectivity:

  • Ylide Stability: The choice of ylide is paramount for stereoselectivity. For the (E)-alkene, a stabilized ylide would be the preferred reagent.[9][11]

  • Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome.[11] For high (Z)-selectivity with non-stabilized ylides, salt-free conditions are ideal.

Conclusion

The Wittig reaction remains a powerful tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, this reaction can be successfully applied to complex substrates like this compound. This application note provides a robust starting point for researchers to synthesize novel substituted styrenes, paving the way for the development of new chemical entities in various fields, including drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696. [Link]
  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
  • Darses, B., et al. (2018). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. The Journal of Organic Chemistry, 83(15), 8345-8352. [Link]
  • Molander, G. A., & Sandrock, D. L. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(9), 1597–1600. [Link]
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. RSC Publishing.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
  • Organic Reaction Flashcards. (n.d.). Wittig Reaction - Common Conditions.
  • Toy, P. H. (2014). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 10, 2008–2018. [Link]
  • Byrne, P. A., & Gilheany, D. G. (2013). ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. ResearchGate.
  • AllChem. (2022, August 17). The Wittig Reaction [Video]. YouTube. [Link]
  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
  • University of Wisconsin-Stout. (n.d.). 27. A Solvent Free Wittig Reaction.
  • Beyond Benign. (n.d.). Wittig Reaction.
  • J&K Scientific LLC. (2025, March 19). Wittig Reaction.
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples –.
  • Wentzel Lab. (2020, March 4).
  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
  • University of California, Irvine. (n.d.). Solvent Free Wittig Reactions.
  • NET. (2016, December 6). 2,3-Difluoro-6-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

Sources

Application Notes and Protocols for the Grignard Reaction with 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for performing the Grignard reaction with 2,6-Difluoro-3-methoxybenzaldehyde. The protocols and insights are designed to ensure procedural success, high yields, and purity of the desired secondary alcohol product. This guide emphasizes the underlying chemical principles, potential challenges, and troubleshooting strategies pertinent to this specific substrate.

Introduction: Navigating the Reactivity of a Dually Influenced Substrate

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its application to this compound presents a unique synthetic challenge and opportunity. The substrate's reactivity is governed by a confluence of electronic and steric factors. The two ortho-fluorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] However, these same ortho substituents introduce significant steric hindrance around the reaction center, which can impede the approach of the Grignard reagent.[3][4]

Understanding this duality is critical for optimizing reaction conditions to favor the desired nucleophilic addition while minimizing potential side reactions. This guide provides a robust framework for achieving this balance.

Reaction Mechanism and Key Considerations

The fundamental mechanism involves the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde.[5] This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol.[6]

Diagram of the General Reaction Mechanism

Caption: General mechanism of the Grignard reaction with an aldehyde.

Physicochemical Properties of this compound
PropertyValue
CAS Number 149949-30-4
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white solid
Melting Point 51-56 °C
Storage Temperature 2-8 °C
Sensitivity Air Sensitive

Detailed Experimental Protocol

This protocol provides a generalized procedure. Researchers should consider optimizing parameters such as temperature, reaction time, and stoichiometry based on the specific Grignard reagent employed.

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene for phenylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric acid (HCl) (optional, for pH adjustment)

Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

Experimental Workflow

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification A 1. Flame-dry glassware under inert atmosphere B 2. Add Mg turnings and iodine crystal A->B C 3. Add a small portion of alkyl/aryl halide in anhydrous ether/THF B->C D 4. Initiate reaction (color change, gentle reflux) C->D E 5. Add remaining halide dropwise D->E F 6. Reflux to ensure complete formation E->F G 7. Cool Grignard reagent to 0 °C F->G H 8. Dissolve aldehyde in anhydrous ether/THF G->H I 9. Add aldehyde solution dropwise to Grignard reagent H->I J 10. Stir at room temperature I->J K 11. Quench with saturated aq. NH4Cl at 0 °C J->K L 12. Extract with organic solvent K->L M 13. Wash combined organic layers with brine L->M N 14. Dry over Na2SO4 or MgSO4 M->N O 15. Concentrate under reduced pressure N->O P 16. Purify by column chromatography or recrystallization O->P

Caption: Step-by-step experimental workflow for the Grignard reaction.

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium bromide)

  • Glassware Preparation: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Initiation: In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

  • Reaction Start: The reaction should initiate, indicated by the disappearance of the iodine color and the onset of gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once initiated, add the remainder of the bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[5]

Part B: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Aldehyde Solution: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Addition: Add the aldehyde solution dropwise to the cooled and stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride.[7] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude secondary alcohol by flash column chromatography on silica gel or by recrystallization, depending on the physical state of the product.

Potential Side Reactions and Mitigation Strategies

The unique substitution pattern of this compound necessitates careful control to avoid unwanted side reactions.

Side ReactionCausalityMitigation Strategy
Reduction If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.[8]Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). Perform the reaction at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over reduction.[9]
Enolization Although this aldehyde lacks α-protons, highly basic and sterically hindered Grignard reagents could potentially deprotonate other acidic sites if present.This is less of a concern for the specified substrate. However, using less sterically hindered Grignard reagents and maintaining low temperatures is generally good practice.
Wurtz Coupling The Grignard reagent can react with unreacted alkyl/aryl halide to form a homocoupled byproduct.[9]During the preparation of the Grignard reagent, ensure slow, dropwise addition of the halide to the magnesium to maintain a low concentration of the halide.[9]

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric.[3] They react violently with water and other protic sources.[4] All manipulations must be performed under a dry, inert atmosphere.

  • Solvents: Anhydrous diethyl ether and THF are highly flammable. Avoid open flames and ensure proper ventilation in a fume hood.

  • Substrate: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[3] Proper temperature control with an ice bath is crucial to prevent runaway reactions.

Conclusion

The Grignard reaction with this compound is a viable and powerful method for synthesizing novel secondary alcohols, which are valuable intermediates in drug discovery and materials science. Success hinges on a thorough understanding of the substrate's unique electronic and steric properties, meticulous adherence to anhydrous and inert atmosphere techniques, and careful control of reaction temperature. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently and safely execute this important transformation.

References

  • The Synthesis Powerhouse: 2,6-Difluorobenzaldehyde as a Key Intermediate. (n.d.).
  • Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. (2025). BenchChem.
  • Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. (2025). BenchChem.
  • The Grignard Reagents. (1973).
  • Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. (2025). BenchChem.
  • Benzyne formation with Grignard reagents. (2015). Chemistry Stack Exchange.
  • Grignard reagent. (n.d.). In Wikipedia.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Technical Support Center: Grignard Synthesis of Secondary Alcohols. (2025). BenchChem.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). PMC.
  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (n.d.). PubMed Central.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. (2025). BenchChem.
  • handout lab6 GRIGNARD REACTION. (n.d.).
  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.).
  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017).
  • One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. (n.d.). RSC Publishing.
  • Why isn't fluorine used in a Grignard reagent?. (2021). Quora.
  • JEE (Advanced) 2026 Syllabus. (n.d.).
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-Diethylaniline. (2025). BenchChem.
  • Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters. (2011). Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-3-methoxybenzaldehyde in Medicinal Chemistry

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the aldehyde and a methoxy group, imparts distinct reactivity and allows for the construction of diverse molecular scaffolds of interest in drug discovery and development. The fluorine atoms can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides detailed protocols and mechanistic insights for the synthesis of quinoline and quinazoline derivatives, two classes of heterocycles with broad pharmacological relevance, using this compound as a key precursor.

PART 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and widely employed method for the construction of the quinoline ring system.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone.[1][2][3] The reaction is generally catalyzed by either acid or base and proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline core.[2][4]

Scientific Rationale and Mechanistic Insight

The proposed synthesis of a substituted quinoline from this compound and a 2-aminoaryl ketone is depicted below. The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the enolate of the ketone. The subsequent intramolecular cyclization is driven by the formation of a stable aromatic quinoline ring.

Reaction Scheme: Proposed Friedländer Synthesis

Friedlander_Synthesis cluster_reactants Reactants cluster_product Product R1 This compound P1 Substituted Quinoline R1->P1 Acid or Base Catalyst Heat plus1 + R2 2-Aminoaryl Ketone R2->P1 Acid or Base Catalyst Heat

Caption: Proposed Friedländer synthesis of a substituted quinoline.

Experimental Protocol: Synthesis of a 7,9-Difluoro-8-methoxy-substituted Quinoline Derivative

This protocol describes a general procedure for the synthesis of a quinoline derivative via a base-catalyzed Friedländer annulation.

Materials:

  • This compound

  • 2-Aminoacetophenone (or a substituted analog)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and 2-aminoacetophenone (1.0 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add potassium hydroxide (2.0 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline derivative.

Data Summary (Hypothetical):

Reactant 1Reactant 2CatalystSolventTemperatureTime (h)Yield (%)
This compound2-AminoacetophenoneKOHEthanolReflux4-675-85

PART 2: Synthesis of Substituted Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[5][6] A common synthetic route involves the condensation of a 2-aminobenzonitrile or a 2-aminobenzamide with an aldehyde.

Scientific Rationale and Mechanistic Insight

The proposed synthesis of a substituted quinazoline involves the reaction of this compound with a 2-aminobenzamide derivative. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or rearrangement to yield the aromatic quinazoline ring. The choice of catalyst and reaction conditions can influence the reaction pathway and yield.

Reaction Scheme: Proposed Quinazoline Synthesis

Quinazoline_Synthesis cluster_reactants Reactants cluster_product Product R1 This compound P1 Substituted Quinazoline R1->P1 Catalyst Solvent, Heat plus1 + R2 2-Aminobenzamide R2->P1 Catalyst Solvent, Heat

Caption: Proposed synthesis of a substituted quinazoline.

Experimental Protocol: Synthesis of a 2-(2,6-Difluoro-3-methoxyphenyl)quinazoline Derivative

This protocol outlines a general procedure for the synthesis of a quinazoline derivative.

Materials:

  • This compound

  • 2-Aminobenzamide

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound (1.0 eq), 2-aminobenzamide (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and continue for 8-12 hours, with azeotropic removal of water. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure quinazoline derivative.

Data Summary (Hypothetical):

Reactant 1Reactant 2CatalystSolventTemperatureTime (h)Yield (%)
This compound2-Aminobenzamidep-TSATolueneReflux8-1270-80

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds using this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine Reactants and Solvent Catalyst Add Catalyst Reactants->Catalyst Reaction Heat to Reflux (Monitor by TLC) Catalyst->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Concentration1 Concentrate in vacuo Cooling->Concentration1 Extraction Aqueous Work-up & Extraction Concentration1->Extraction Drying Dry Organic Layer Extraction->Drying Concentration2 Concentrate to Crude Product Drying->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography Characterization Characterize Pure Product (NMR, MS, etc.) Chromatography->Characterization

Sources

The Strategic Role of 2,6-Difluoro-3-methoxybenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination and Methoxy Substitution in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the methoxy group can modulate solubility and provide a key vector for interaction with biological targets. 2,6-Difluoro-3-methoxybenzaldehyde emerges as a valuable starting material, possessing a unique substitution pattern that has proven particularly fruitful in the development of novel therapeutic agents, most notably in the arena of antibacterial research. This guide provides an in-depth exploration of the applications of this versatile building block, with a focus on detailed synthetic protocols and the rationale behind its use in the generation of potent bioactive molecules.

Core Application: A Gateway to Potent FtsZ Inhibitors for Combating Bacterial Resistance

A primary and highly successful application of this compound lies in its role as a precursor for a new class of antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cell division protein, and its inhibition presents a promising strategy for overcoming antibiotic resistance. The 2,6-difluoro-3-methoxybenzoyl moiety is a key pharmacophore in a series of potent FtsZ inhibitors.

Synthetic Strategy Overview

The general synthetic route to access these FtsZ inhibitors from this compound involves a series of key transformations. The aldehyde is first converted to the corresponding benzoic acid, which is then transformed into a benzamide. Subsequent modification, often involving demethylation to reveal a hydroxyl group, allows for the introduction of various side chains to explore structure-activity relationships (SAR).

Experimental Protocols

Part 1: Synthesis of 2,6-Difluoro-3-methoxybenzoic Acid

This protocol is adapted from a method for a structurally similar compound and is expected to be effective for the oxidation of this compound.[2]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether (PE)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an aqueous solution of potassium hydroxide (e.g., 5-10 equivalents in an appropriate volume of water).

  • With vigorous stirring, slowly add hydrogen peroxide (30% solution, e.g., 4-6 equivalents) to the reaction mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • After the initial reaction subsides, heat the mixture to approximately 70°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with dichloromethane to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous phase to 0°C in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2. A precipitate of 2,6-Difluoro-3-methoxybenzoic acid should form.

  • Extract the acidified aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.

  • The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/petroleum ether to afford pure 2,6-Difluoro-3-methoxybenzoic acid.

Part 2: Synthesis of 2,6-Difluoro-3-hydroxybenzamide Derivatives (FtsZ Inhibitor Scaffolds)

The following is a generalized protocol for the synthesis of 2,6-difluoro-3-hydroxybenzamide derivatives, which are key intermediates for FtsZ inhibitors. This involves the conversion of the benzoic acid to a benzamide, followed by demethylation and subsequent alkylation.

Step 2a: Amide Formation

Materials:

  • 2,6-Difluoro-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Ammonia solution or ammonium chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (or other suitable base)

Procedure (via Acid Chloride):

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2,6-Difluoro-3-methoxybenzoic acid (1 equivalent) in an excess of thionyl chloride.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,6-difluoro-3-methoxybenzoyl chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.

  • In a separate flask, prepare a solution of aqueous ammonia or a solution of ammonium chloride and a base like triethylamine in a suitable solvent.

  • Slowly add the acid chloride solution to the ammonia solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • After completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield 2,6-difluoro-3-methoxybenzamide.

Step 2b: Demethylation

Materials:

  • 2,6-Difluoro-3-methoxybenzamide

  • Boron tribromide (BBr₃) or other demethylating agents

  • Anhydrous dichloromethane

Procedure:

  • Dissolve 2,6-Difluoro-3-methoxybenzamide (1 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (1-1.2 equivalents) in dichloromethane.

  • Stir the reaction mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding methanol at 0°C, followed by water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to yield 2,6-difluoro-3-hydroxybenzamide.

Step 2c: O-Alkylation to Synthesize FtsZ Inhibitors

Materials:

  • 2,6-Difluoro-3-hydroxybenzamide

  • Appropriate alkyl halide or mesylate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,6-difluoro-3-hydroxybenzamide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents) and the desired alkyl halide or mesylate (1.1-1.5 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for several hours to overnight, monitoring by TLC.

  • After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final FtsZ inhibitor.

Structure-Activity Relationship (SAR) Insights for 2,6-Difluorobenzamide-Based FtsZ Inhibitors

The 2,6-difluoro-3-substituted benzamide scaffold has been extensively studied, leading to key insights into the structural requirements for potent FtsZ inhibition and antibacterial activity.

Modification Position Observation Impact on Activity Reference
2,6-Difluoro Substitution Essential for potent activity. Replacement with other halogens or hydrogen leads to a significant decrease in potency.Critical for binding to FtsZ.
3-Position Substituent An oxygen-linked side chain is generally preferred. The nature of this side chain greatly influences activity and spectrum.Modulates potency and antibacterial spectrum.
Side Chain at 3-Position Varies widely, often containing heterocyclic or aromatic moieties. The length and flexibility of the linker are also important.Fine-tunes target engagement and pharmacokinetic properties.

Diagram: Key Pharmacophoric Features of 2,6-Difluorobenzamide FtsZ Inhibitors

SAR_FtsZ_Inhibitors cluster_0 2,6-Difluorobenzamide Core cluster_1 Key Structural Features Core 2,6-Difluoro-3-R-Benzamide Difluoro 2,6-Difluoro groups (Essential for activity) Core->Difluoro Critical for binding Amide Amide group (H-bonding interactions) Core->Amide Key interaction point R_group 3-Position Side Chain (R) (Modulates potency and spectrum) Core->R_group SAR exploration Synthetic_Pathways A This compound B 2,6-Difluoro-3-methoxybenzoic Acid A->B Oxidation C 2,6-Difluoro-3-methoxybenzamide B->C Amidation F Other Bioactive Molecules (e.g., Kinase Inhibitors) B->F Further Elaboration D 2,6-Difluoro-3-hydroxybenzamide C->D Demethylation E FtsZ Inhibitors D->E Alkylation

Caption: Synthetic utility of the title compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a direct and efficient route to the synthesis of potent FtsZ inhibitors. The protocols and insights provided herein serve as a guide for researchers in the field of antibacterial drug discovery. Furthermore, the inherent chemical properties of this compound suggest a broader potential for its application in the development of other classes of therapeutic agents, making it a valuable tool in the ongoing quest for novel and effective medicines.

References

  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A.

Sources

Application Notes & Protocols: 2,6-Difluoro-3-methoxybenzaldehyde as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall efficacy. 2,6-Difluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde poised for application in the synthesis of novel fungicides and insecticides. Its unique substitution pattern—featuring the 2,6-difluoro motif critical for bioactivity in certain pesticide classes and a versatile aldehyde handle—makes it a valuable precursor for constructing complex heterocyclic and urea-based agrochemicals. This document provides a detailed technical guide for researchers, outlining key synthetic transformations and step-by-step protocols for leveraging this building block in the development of next-generation crop protection agents.

Introduction: The Role of Fluorinated Benzaldehydes in Agrochemical Discovery

Fluorinated organic compounds have become indispensable in the crop protection industry. The 2,6-difluorophenyl group, in particular, is a well-established pharmacophore in the benzoylurea class of insecticides, where it is crucial for potent inhibition of chitin synthesis.[1][2] Aldehydes are exceptionally versatile functional groups, serving as electrophilic partners in a vast array of carbon-carbon bond-forming reactions.

This compound combines these valuable features. The aldehyde allows for the construction of larger molecular frameworks through reactions like Wittig olefination, while the difluoro-methoxy-phenyl ring provides a stable, bio-isosterically relevant core. This guide will focus on two primary applications: the synthesis of isoxazoline-containing fungicide scaffolds and the development of novel benzoylurea insecticide analogues.

Synthetic Applications & Core Pathways

The reactivity of the aldehyde group is central to the utility of this compound. The following pathways are analogous to established industrial syntheses for leading agrochemicals and represent high-potential routes for novel compound discovery.

G cluster_0 Fungicide Scaffolds cluster_1 Insecticide Scaffolds start 2,6-Difluoro- 3-methoxybenzaldehyde wittig Wittig Olefination start->wittig oxidation Oxidation start->oxidation styrene Substituted Styrene (Dipolarophile) wittig->styrene cyclo 1,3-Dipolar Cycloaddition styrene->cyclo isoxazoline Isoxazoline-based Fungicide Core cyclo->isoxazoline acid Benzoic Acid Derivative oxidation->acid amide_form Amidation acid->amide_form benzamide 2,6-Difluoro-3-methoxy- benzamide amide_form->benzamide condensation Condensation with Phenyl Isocyanate benzamide->condensation bpu Benzoylurea Insecticide Analog condensation->bpu

Caption: Synthetic utility of this compound.

Application I: Synthesis of Isoxazoline-Containing Fungicide Scaffolds

The isoxazoline heterocycle is a key component in several modern fungicides. A powerful and widely adopted method for its construction is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[3][4][5] In a pathway analogous to the synthesis of the fungicide oxathiapiprolin, this compound can be converted into a styrene derivative, which then serves as the dipolarophile for the key cycloaddition step.[6]

Causality of the Pathway:

  • Wittig Reaction: This reaction is a robust and high-yielding method for converting an aldehyde into an alkene, providing the necessary C=C double bond for the subsequent cycloaddition.[7][8]

  • 1,3-Dipolar Cycloaddition: This reaction efficiently constructs the five-membered isoxazoline ring with good control over regioselectivity. The nitrile oxide dipole is typically generated in situ from a corresponding hydroximoyl chloride to avoid its decomposition.[6][9]

Application II: Synthesis of Novel Benzoylurea (BPU) Insecticides

Benzoylurea insecticides are potent insect growth regulators that function by inhibiting chitin biosynthesis.[2] A defining structural feature of many highly active BPUs, such as Teflubenzuron, is the 2,6-difluorobenzoyl moiety.[1] this compound is an excellent starting point for creating novel BPU analogues, where the additional methoxy group can be used to modulate the compound's physicochemical properties and biological activity.

Causality of the Pathway:

  • Oxidation: The aldehyde must first be oxidized to the more stable carboxylic acid functional group to prepare for amidation. Mild oxidizing agents like hydrogen peroxide in a basic medium are effective for this transformation.[10]

  • Amidation: The carboxylic acid is converted to a benzamide. This is a crucial step to form the N-benzoyl portion of the final BPU structure.

  • Condensation: The final step involves the reaction of the benzamide with a substituted phenyl isocyanate. This condensation reaction forms the characteristic urea linkage, completing the synthesis of the BPU molecule.[1][11]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and product isolation. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Wittig Olefination of this compound

This protocol details the synthesis of (E/Z)-1-(2,6-difluoro-3-methoxystyryl)ethane, a key intermediate for cycloaddition.

G cluster_0 Workflow: Isoxazoline Synthesis start Start: 2,6-Difluoro-3-methoxy- benzaldehyde step1 Protocol 1: Wittig Reaction (Ethyltriphenylphosphonium bromide, Base) start->step1 inter1 Intermediate: Substituted Styrene step1->inter1 step2 Protocol 2: 1,3-Dipolar Cycloaddition (Hydroximoyl Chloride, Base) inter1->step2 product Product: Isoxazoline Core Structure step2->product

Caption: Workflow for the synthesis of an isoxazoline core structure.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir at 0 °C for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the substituted styrene product.

Protocol 2: 1,3-Dipolar Cycloaddition for Isoxazoline Ring Formation

This protocol describes the reaction of the styrene derivative from Protocol 1 with a nitrile oxide to form the target isoxazoline.

Materials:

  • Substituted styrene from Protocol 1

  • A suitable hydroximoyl chloride (e.g., chloroacetyl hydroximoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted styrene (1.0 eq) and the hydroximoyl chloride (1.1 eq) in anhydrous DCM.

  • In Situ Nitrile Oxide Generation: Cool the solution to 0 °C and add triethylamine (1.2 eq) dropwise. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the reactive nitrile oxide dipole in situ.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired isoxazoline-containing compound.

Protocol 3: Synthesis of a 2,6-Difluoro-3-methoxybenzoylurea Analog

This multi-step protocol outlines the conversion of the aldehyde to a final benzoylurea insecticide candidate.

G cluster_1 Workflow: Benzoylurea Synthesis start Start: 2,6-Difluoro-3-methoxy- benzaldehyde step1 Step A: Oxidation (KOH, H₂O₂) start->step1 inter1 Intermediate: Benzoic Acid step1->inter1 step2 Step B: Amidation (SOCl₂, then NH₄OH) inter1->step2 inter2 Intermediate: Benzamide step2->inter2 step3 Step C: Condensation (Substituted Phenyl Isocyanate) inter2->step3 product Product: Benzoylurea Analog step3->product

Caption: Workflow for the synthesis of a benzoylurea analog.

A. Oxidation to 2,6-Difluoro-3-methoxybenzoic Acid [10]

  • Dissolve this compound (1.0 eq) in an aqueous solution of potassium hydroxide (3.0 eq).

  • Cool the mixture to 10-15 °C and slowly add 30% hydrogen peroxide (H₂O₂) (2.0 eq), maintaining the temperature below 30 °C.

  • Stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH ~2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the benzoic acid derivative.

B. Conversion to 2,6-Difluoro-3-methoxybenzamide

  • In a flask equipped with a reflux condenser, suspend the benzoic acid from Step A (1.0 eq) in thionyl chloride (SOCl₂, 2.0 eq).

  • Add a catalytic amount of DMF and heat the mixture to reflux for 2-3 hours until a clear solution is formed.

  • Cool the mixture and remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Carefully add the crude acid chloride dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH).

  • Stir vigorously for 1 hour, then collect the resulting precipitate by filtration. Wash with cold water and dry to yield the benzamide.

C. Condensation to Form Benzoylurea [1]

  • Dissolve the benzamide from Step B (1.0 eq) in an anhydrous aprotic solvent like toluene.

  • Add the desired substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.05 eq).

  • Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent (toluene or hexanes), and dry to obtain the final benzoylurea analog.

Data Summary

The following table provides representative data for the key transformations. Yields and conditions should be optimized for specific substrates and scales.

ProtocolStarting MaterialKey ReagentsProduct TypeTypical YieldPurity Method
1 This compoundEthyltriphenylphosphonium bromide, t-BuOKSubstituted Styrene75-90%Column Chromatography
2 Substituted StyreneHydroximoyl chloride, Et₃NIsoxazoline60-85%Column Chromatography / Recrystallization
3A This compoundKOH, H₂O₂Benzoic Acid>90%Precipitation
3B Benzoic Acid DerivativeSOCl₂, NH₄OHBenzamide80-95%Precipitation
3C Benzamide DerivativePhenyl IsocyanateBenzoylurea70-90%Precipitation / Recrystallization

Conclusion

This compound is a strategic and versatile precursor for the synthesis of novel agrochemicals. The protocols detailed herein leverage well-established and high-yielding synthetic methodologies, such as the Wittig reaction, 1,3-dipolar cycloaddition, and urea formation, to construct complex molecular architectures relevant to modern fungicide and insecticide discovery. By providing a clear rationale and step-by-step guidance, this document serves as a valuable resource for researchers aiming to develop the next generation of effective and sustainable crop protection solutions.

References

  • Anonymous. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Sharma, P. C., et al. (n.d.). SYNTHESIS OF SOME NEW ISOXAZOLINE DERIVATIVES AS POSSIBLE ANTI-CANDIDA AGENTS.
  • Cravotto, G., et al. (2021).
  • Ouzounthanasis, K. A., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]
  • Wikipedia contributors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
  • Calderone, V., et al. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • Anonymous. (2025). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products, Volume 59.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Google Search.
  • Ouzounthanasis, K. A., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Semantic Scholar. [Link]
  • Sun, R., et al. (2011). Design, synthesis, and insecticidal evaluation of new benzoylureas containing isoxazoline and isoxazole group. PubMed. [Link]
  • Sun, R., et al. (2013). Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide. PubMed. [Link]
  • Ouzounthanasis, K. A., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. IBISS RADaR. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Anonymous. (n.d.). A Solvent Free Wittig Reaction.
  • Wikipedia contributors. (n.d.). Benzoylurea insecticide. Wikipedia. [Link]
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
  • Anonymous. (n.d.). Chemical structures of benzoylurea compounds.
  • Organic Reaction Map. (n.d.). Wittig Reaction - Common Conditions. [Link]
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Chen, G., et al. (2016). Industrial production method for 2, 6-difluorobenzaldehyde.
  • Anonymous. (2021). Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Anonymous. (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Anonymous. (2025). Synthetic approaches to the 2010-2014 new agrochemicals.
  • Anonymous. (n.d.). Synthetic Approaches To The 2010-2014 New Agrochemicals. Scribd. [Link]
  • Anonymous. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Anonymous. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Anonymous. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
  • Anonymous. (2024).
  • Anonymous. (n.d.). Reaction of benzoxasilocines with aromatic aldehydes: Synthesis of homopterocarpans.

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds from 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Difluoro-3-methoxybenzaldehyde in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1] The title compound, this compound, represents a highly versatile and valuable building block for the synthesis of novel compounds. Its unique substitution pattern—featuring a reactive aldehyde functionality, two electron-withdrawing fluorine atoms ortho to the aldehyde, and an electron-donating methoxy group—creates a unique electronic and steric environment that can be exploited for the construction of complex molecular architectures.[2]

The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methoxy group can influence solubility and serve as a key interaction point with biological targets.[1] This guide provides detailed application notes and robust protocols for the utilization of this compound in a variety of pivotal synthetic transformations, empowering researchers to unlock its potential in their discovery programs.

Core Synthetic Transformations and Protocols

This section details key synthetic transformations starting from this compound, providing step-by-step protocols, mechanistic insights, and the rationale behind experimental choices.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an active methylene compound with an aldehyde to yield an α,β-unsaturated product. These products are valuable intermediates for the synthesis of various heterocyclic compounds and Michael acceptors.

Causality of Experimental Choices: The choice of a mild base, such as piperidine or ammonium acetate, is crucial to prevent self-condensation of the aldehyde. The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of reactants and the catalyst. For highly reactive methylene compounds like malononitrile, the reaction can often proceed efficiently at room temperature or with gentle heating.

Protocol 1: Synthesis of (E)-2-(2,6-difluoro-3-methoxybenzylidene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and malononitrile (1.05 eq) in absolute ethanol (approximately 0.5 M solution with respect to the aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting aldehyde and the appearance of a new, typically more conjugated (lower Rf), product spot. The final product's identity and purity can be unequivocally confirmed by spectroscopic methods.

Diagram 1: Knoevenagel Condensation Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 2,6-Difluoro-3- methoxybenzaldehyde Reaction Knoevenagel Condensation Aldehyde->Reaction Methylene Active Methylene Compound Methylene->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product α,β-Unsaturated Product Reaction->Product Purification Purification (Filtration/Recrystallization) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones with excellent control over the location of the double bond. The reaction of this compound with a phosphorus ylide provides a direct route to substituted styrenes.

Causality of Experimental Choices: The choice of base for generating the ylide from the corresponding phosphonium salt is critical. Strong, non-nucleophilic bases like n-butyllithium or sodium hydride are typically used for non-stabilized ylides. The reaction is performed under anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent quenching of the highly reactive ylide.

Protocol 2: Synthesis of 1-(2,6-difluoro-3-methoxystyryl)benzene

Materials:

  • Benzyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution (1.05 eq) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene. The triphenylphosphine oxide byproduct is also removed during this step.

  • Characterize the product by spectroscopic methods.

Self-Validation: The reaction can be monitored by the disappearance of the aldehyde spot on TLC. The formation of the alkene product and the triphenylphosphine oxide byproduct can also be observed. ¹H NMR spectroscopy is an excellent tool to determine the stereochemistry (E/Z ratio) of the resulting alkene.

Diagram 2: Wittig Reaction Mechanism Overview

G Phosphonium_Salt R-CH₂-P⁺Ph₃ Br⁻ Ylide Phosphorus Ylide (R-CH⁻-P⁺Ph₃) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 2,6-Difluoro-3- methoxybenzaldehyde Aldehyde->Oxaphosphetane Alkene Substituted Styrene Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system and are precursors to flavonoids and isoflavonoids, exhibiting a wide range of biological activities.[3]

Causality of Experimental Choices: This condensation is typically base-catalyzed. A strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde. Ethanol is a common solvent as it dissolves both the reactants and the base.

Protocol 3: Synthesis of (E)-1-(Aryl)-3-(2,6-difluoro-3-methoxyphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone) (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.

  • In a separate container, prepare a solution of KOH or NaOH in ethanol or water.

  • Cool the aldehyde/ketone solution in an ice bath and slowly add the basic solution dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-24 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) for purification.

  • Characterize the structure and purity of the final product.

Self-Validation: The formation of the brightly colored chalcone product is often a visual indicator of reaction success. Purity can be assessed by melting point determination and confirmed by spectroscopic analysis.

Reductive Amination: Formation of Bioactive Amines

Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. This is a highly valuable reaction in medicinal chemistry for the synthesis of amine-containing drug candidates.

Causality of Experimental Choices: The reaction is typically a one-pot procedure. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is selective for the iminium ion over the starting aldehyde and is stable in common organic solvents. Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents. A small amount of acetic acid can be added to catalyze imine formation.

Protocol 4: Synthesis of N-benzyl-1-(2,6-difluoro-3-methoxyphenyl)methanamine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.05 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

  • Characterize the final product.

Self-Validation: The reaction can be monitored by LC-MS to observe the consumption of the aldehyde, the transient formation of the imine intermediate, and the appearance of the final amine product.

Oxidation to 2,6-Difluoro-3-methoxybenzoic Acid

The aldehyde functionality can be easily oxidized to the corresponding carboxylic acid, which is another versatile functional group for further derivatization, such as amide bond formation.

Causality of Experimental Choices: A common and effective method for this oxidation is the use of hydrogen peroxide in a basic medium, such as an aqueous solution of potassium hydroxide. This method is relatively mild and avoids the use of heavy metal oxidants. The reaction is heated to ensure a reasonable reaction rate.[4]

Protocol 5: Synthesis of 2,6-Difluoro-3-methoxybenzoic Acid

Materials:

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in water to create a concentrated basic solution.

  • Add this compound (1.0 eq) to the basic solution.

  • Slowly add hydrogen peroxide (30% solution) dropwise to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to approximately 70 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly and carefully acidify the mixture with concentrated HCl until the pH is approximately 2. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) if further purification is needed.

  • Characterize the resulting carboxylic acid.

Self-Validation: The disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a carboxylic acid proton signal (typically >12 ppm and broad) in the ¹H NMR spectrum are clear indicators of a successful transformation.

Applications in Kinase Inhibitor Synthesis

The 2,6-difluoro-3-methoxyphenyl moiety is an attractive scaffold for the development of kinase inhibitors. Protein kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, including cancer.[1] The unique electronic and steric properties of this substituted phenyl ring can be leveraged to achieve potent and selective inhibition of specific kinases. The aldehyde functionality serves as a handle to construct various heterocyclic cores commonly found in kinase inhibitors, such as pyrimidines, quinazolines, and imidazoles.[5]

Diagram 3: Role in Kinase Inhibitor Scaffolds

G Aldehyde 2,6-Difluoro-3- methoxybenzaldehyde Reaction1 Cyclocondensation Aldehyde->Reaction1 Reaction2 Multistep Synthesis Aldehyde->Reaction2 Reaction3 Coupling Reactions Aldehyde->Reaction3 Scaffold1 Quinazoline Core Reaction1->Scaffold1 Scaffold2 Pyrimidine Core Reaction2->Scaffold2 Scaffold3 Other Heterocycles Reaction3->Scaffold3 Kinase_Inhibitor Kinase Inhibitor Candidate Scaffold1->Kinase_Inhibitor Scaffold2->Kinase_Inhibitor Scaffold3->Kinase_Inhibitor

Caption: Versatility in synthesizing kinase inhibitor cores.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the transformations discussed. Note that yields are highly dependent on the specific substrate and reaction scale and should be considered as representative examples.

Reaction Type Reactants Key Reagents/Catalyst Solvent Temp (°C) Time (h) Typical Yield (%)
Knoevenagel CondensationAldehyde, MalononitrilePiperidineEthanolRT - Reflux1 - 485 - 95
Wittig ReactionAldehyde, Phosphonium Saltn-BuLiAnhydrous THF0 to RT2 - 1260 - 80
Claisen-Schmidt CondensationAldehyde, AcetophenoneKOHEthanolRT4 - 2470 - 90
Reductive AminationAldehyde, Primary AmineNaBH(OAc)₃DCERT12 - 2475 - 90
OxidationAldehydeH₂O₂, KOHWater702 - 480 - 95

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse array of novel compounds. The protocols and application notes provided herein offer a robust framework for researchers to employ this reagent in key synthetic transformations. The unique substitution pattern of this aldehyde provides a gateway to novel chemical matter with potential applications in drug discovery, particularly in the development of kinase inhibitors and other biologically active molecules. By understanding the principles behind the reaction conditions and employing the detailed protocols, scientists can effectively harness the synthetic potential of this valuable starting material.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Chalcone Derivatives from 2',6'-Difluoroacetophenone. Benchchem.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
  • Zellner, G., Kneifel, H., & Winter, J. (1986). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 52(6), 1331–1339.
  • Zellner, G., Kneifel, H., & Winter, J. (1986). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 52(6), 1331–1339. [Link]
  • MySkinRecipes. (2026). This compound. MySkinRecipes.
  • Al-Omar, M. A., & Al-Obaid, A.-R. M. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea.
  • Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Wang, L., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 18(30), 5832-5837.
  • Abdel-Rahman, A. A.-H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27851–27883. [Link]
  • Becker, H.-D. (1983). Synthesis of Stilbene Derivatives. In The Chemistry of Functional Groups, Supplement A: The chemistry of double-bonded functional groups, Part 1 (pp. 335-427). John Wiley & Sons, Ltd.
  • Benchchem. (2025).
  • Bentham Science Publishers. (n.d.). Medicinal Chemistry. Bentham Science.
  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • da Silva, G. G., et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Medicinal Chemistry, 24(27), 2970–2993.
  • ResearchGate. (2025). Oxidation of Benzaldehyde to Benzoic Acid.
  • Abdel-Rahman, A. A.-H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27851–27883.
  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). Journal of Science and Technology.
  • ResearchGate. (n.d.). Synthesis of aromatic heterocycles.
  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
  • CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLIC
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. (2020). Chemical Reviews, 120(21), 11657–11868. [Link]
  • SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6837-6841.

Sources

Application Notes and Protocols for the Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzaldehydes

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors for a vast array of pharmaceuticals, agrochemicals, and materials. The incorporation of fluorine atoms into these aromatic scaffolds can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,4-Difluoro-3-methoxybenzaldehyde is a valuable intermediate, with its unique substitution pattern offering a versatile platform for the synthesis of more complex molecules in drug discovery and medicinal chemistry.

This application note provides a detailed protocol for the formylation of 1,3-difluoro-2-methoxybenzene, a readily available starting material, to yield 2,4-difluoro-3-methoxybenzaldehyde. We will primarily focus on the Directed ortho-Metalation (DoM) strategy, a powerful and regioselective method for the functionalization of aromatic rings. An alternative approach, the Vilsmeier-Haack reaction, will also be discussed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and comprehensive safety information.

Strategic Approach: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[1][2] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), thereby increasing the kinetic acidity of the proximal ortho-protons. This allows for selective deprotonation and subsequent quenching with an electrophile to introduce a new functional group with high precision.[1]

In the case of 1,3-difluoro-2-methoxybenzene, the methoxy group serves as an effective DMG, directing the lithiation to the C4 position. The fluorine atoms also contribute to the activation of the ring towards deprotonation. Subsequent reaction with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), yields the desired 2,4-difluoro-3-methoxybenzaldehyde. A similar strategy has been successfully employed for the formylation of the isomeric 3,4-difluoroanisole, providing a strong precedent for this approach.[3]

Reaction Mechanism: Directed ortho-Metalation

The mechanism involves the initial coordination of the Lewis acidic lithium atom of n-BuLi to the Lewis basic oxygen of the methoxy group. This brings the butyl anion into close proximity to the C4 proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate is then quenched with DMF to afford the target aldehyde after aqueous workup.

DoM_Mechanism reactant1 1,3-Difluoro-2-methoxybenzene step1 Deprotonation reactant1->step1 reactant2 n-BuLi reactant2->step1 electrophile DMF step2 Nucleophilic Attack electrophile->step2 product 2,4-Difluoro-3-methoxybenzaldehyde intermediate1 Aryllithium Intermediate intermediate1->step2 intermediate2 Tetrahedral Intermediate step3 Workup (H₃O⁺) intermediate2->step3 step1->intermediate1 step2->intermediate2 step3->product DoM_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Flame-dry glassware under vacuum. Assemble under inert atmosphere. dissolve Dissolve 1,3-difluoro-2-methoxybenzene in anhydrous THF. setup->dissolve cool1 Cool solution to -78 °C. dissolve->cool1 add_nBuLi Slowly add n-BuLi solution. Stir for 1 hour at -78 °C. cool1->add_nBuLi add_DMF Add anhydrous DMF. Stir for 30 min at -78 °C. add_nBuLi->add_DMF warm Warm to room temperature. add_DMF->warm quench Quench with saturated aq. NH₄Cl. warm->quench extract Extract with diethyl ether. quench->extract wash Wash organic layer with water and brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for the DoM-formylation.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon or nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Starting Material: To the flask, add 1,3-difluoro-2-methoxybenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour. The formation of the aryllithium species may result in a color change.

  • Formylation: To the cold solution, slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) via syringe. Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 2,4-difluoro-3-methoxybenzaldehyde.

Alternative Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another classic method for the formylation of electron-rich aromatic compounds. [4][5]It involves the use of a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃). [5]This electrophilic iminium salt then attacks the aromatic ring.

While this method avoids the use of pyrophoric organolithium reagents, it can be less regioselective for certain substrates and the reaction conditions are often harsher. For 1,3-difluoro-2-methoxybenzene, formylation is expected to occur at the C4 or C6 position, potentially leading to a mixture of products.

General Vilsmeier-Haack Protocol Outline
  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF and add POCl₃ (1.1 eq.) dropwise at 0 °C. Stir for 30-60 minutes.

  • Formylation: Add a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature or heat as necessary, monitoring the reaction by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium acetate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography or distillation.

Characterization of 2,4-Difluoro-3-methoxybenzaldehyde

As of the date of this document, detailed experimental spectroscopic data for 2,4-difluoro-3-methoxybenzaldehyde is not widely available in the cited literature. However, the structure can be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (δ 9.5-10.5 ppm), a singlet for the methoxy protons (δ 3.8-4.2 ppm), and two coupled aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (δ 185-195 ppm) and the methoxy carbon (δ 55-65 ppm), along with signals for the aromatic carbons exhibiting C-F coupling.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₈H₆F₂O₂ should be observed.

  • IR Spectroscopy: A strong carbonyl stretch (ν C=O) is expected in the range of 1680-1710 cm⁻¹.

For comparison, the related compound 2,3-difluoro-6-methoxybenzaldehyde exhibits the following ¹H NMR signals (300 MHz, CDCl₃): δ 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), and 3.93 (3H, s OCH₃). [3]

Safety and Handling

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It should only be handled by trained personnel under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques. Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Phosphorus oxychloride (POCl₃): is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and eye protection.

  • Anhydrous Solvents: THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure they are tested for peroxides before use.

  • General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis. Have appropriate spill kits and fire extinguishers readily available.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659. [Link]
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]
  • Vilsmeier-Haack Reaction - NROChemistry. [Link]
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
  • Directed ortho metal
  • Directed (ortho) Metallation - Andrew G. Myers Research Group, Harvard University. [Link]
  • Directed Metalation: A Survival Guide - Baran Lab, Scripps Research. [Link]
  • Vilsmeier–Haack reaction - Wikipedia. [Link]
  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds - Thieme Chemistry. [Link]
  • 2,4-difluoro-3-methoxybenzaldehyde (C8H6F2O2) - PubChemLite. [Link]
  • 2,4-Difluoro-3-methoxybenzaldehyde | C8H6F2O2 | CID 3720237 - PubChem. [Link]
  • 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem. [Link]
  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
  • Directed (ortho)

Sources

large-scale synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol detailed herein utilizes a regioselective directed ortho-metalation (DoM) strategy, offering high yields and purity suitable for industrial applications. This guide is intended for researchers, chemists, and process development professionals, providing not only a step-by-step protocol but also the underlying mechanistic rationale, critical safety procedures, and process optimization insights.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic building block. The unique substitution pattern—two electron-withdrawing fluorine atoms flanking an electron-donating methoxy group and an aldehyde—makes it a valuable precursor for complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in target drug molecules, while the aldehyde and methoxy groups provide versatile handles for further chemical transformations.

The primary challenge in synthesizing this molecule lies in achieving the precise regiochemical placement of the formyl group onto the 1,3-difluoro-2-methoxybenzene (2,6-difluoroanisole) core. Traditional electrophilic formylation methods, such as the Vilsmeier-Haack reaction, are often unsuitable for such electron-deficient rings or may lead to mixtures of isomers.[1][2] Therefore, a more robust and regioselective strategy is required for a scalable and economically viable process.

This application note details a process centered on Directed ortho-Metalation (DoM). This strategy leverages the coordinating power of the methoxy group to direct a strong organolithium base to deprotonate the specific C3 position, followed by quenching with an appropriate electrophile to install the aldehyde functionality.[3]

Synthetic Strategy: Directed ortho-Metalation (DoM)

The selected synthetic pathway involves the ortho-lithiation of 2,6-difluoroanisole followed by formylation with N,N-dimethylformamide (DMF).

Overall Reaction Scheme:

2,6-Difluoroanisole is treated with n-butyllithium to form a lithiated intermediate. This intermediate then reacts with DMF, and subsequent acidic workup yields the target product, this compound.

The methoxy group acts as a powerful Directed Metalation Group (DMG).[3][4] It forms a coordination complex with the Lewis acidic n-butyllithium, positioning the base in close proximity to the C3 proton. This chelation effect dramatically increases the kinetic acidity of the C3 proton, enabling its selective removal over other aromatic protons. The resulting aryllithium species is then trapped with the electrophilic formylating agent, DMF.

Mechanism of Directed ortho-Metalation and Formylation

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Formylation cluster_2 Step 3: Hydrolysis A 2,6-Difluoroanisole + n-BuLi B Chelated Intermediate A->B Coordination C Aryllithium Intermediate + Butane B->C Deprotonation D Aryllithium Intermediate F Tetrahedral Adduct D->F E DMF E->F G Tetrahedral Adduct I This compound G->I H Aqueous Acid (H3O+) H->I Work-up

Caption: Reaction mechanism for the synthesis.

Safety Considerations for Large-Scale Synthesis

This protocol involves highly reactive and hazardous materials, necessitating strict adherence to safety protocols.

ReagentKey HazardsRecommended Precautions
n-Butyllithium (n-BuLi) Pyrophoric (ignites spontaneously in air), reacts violently with water, corrosive.[5][6][7]Handle exclusively under an inert atmosphere (Nitrogen or Argon). Use syringe/cannula techniques for transfers.[8] Ensure all glassware is flame-dried. Keep a Class D fire extinguisher (dry powder, e.g., sand or Met-L-X®) readily available.[5]
Tetrahydrofuran (THF) Highly flammable, can form explosive peroxides upon storage.Use freshly distilled or inhibitor-free anhydrous THF. Never distill to dryness. Store away from ignition sources.
Hexanes Highly flammable, neurotoxin.Use in a well-ventilated fume hood. Avoid inhalation.

Personal Protective Equipment (PPE): At a minimum, personnel must wear a flame-retardant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., neoprene or nitrile).[6][9] For large-scale transfers of n-BuLi, specially designed fire-resistant suits may be required.[8]

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mole scale synthesis.

Reagents and Materials
ReagentCAS No.MW ( g/mol )AmountMolesNotes
2,6-Difluoroanisole54437-32-6144.1172.1 g0.50Substrate
n-Butyllithium109-72-864.06220 mL0.552.5 M in hexanes (1.1 eq)
Anhydrous THF109-99-972.111.5 L-Solvent
Anhydrous DMF68-12-273.0948 mL0.60Electrophile (1.2 eq)
Saturated NH₄Cl (aq)12125-02-9-500 mL-Quenching solution
Diethyl Ether60-29-774.121.0 L-Extraction solvent
Brine (Saturated NaCl)7647-14-5-500 mL-Washing solution
Anhydrous MgSO₄7487-88-9120.3750 g-Drying agent
Experimental Workflow

G start Start: Assemble & Flame-Dry Glassware setup Add 2,6-Difluoroanisole & Anhydrous THF to Reactor start->setup cool1 Cool Reactor to -78°C (Dry Ice/Acetone Bath) setup->cool1 add_buli Slowly Add n-BuLi solution (Maintain T < -70°C) cool1->add_buli stir1 Stir at -78°C for 1 hour add_buli->stir1 add_dmf Slowly Add Anhydrous DMF (Maintain T < -70°C) stir1->add_dmf stir2 Stir at -78°C for 30 min, then Warm to 0°C over 1 hour add_dmf->stir2 quench Slowly Quench with Saturated aq. NH₄Cl stir2->quench warm_rt Warm to Room Temperature quench->warm_rt extract Transfer to Separatory Funnel Extract with Diethyl Ether (3x) warm_rt->extract wash Combine Organic Layers Wash with Water & Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Filter and Concentrate (Rotary Evaporation) dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end End: Isolate Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet connected to a bubbler. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Initial Charging: To the reactor, add 2,6-difluoroanisole (72.1 g, 0.50 mol) and anhydrous THF (1.0 L). Stir the mixture until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (220 mL of a 2.5 M solution in hexanes, 0.55 mol) to the stirred solution via a cannula or dropping funnel over approximately 45 minutes. Causality: A slow addition rate is crucial to dissipate the heat generated from the exothermic deprotonation and maintain the temperature below -70 °C. This low temperature prevents side reactions, such as the degradation of the organolithium species.

  • Stirring: After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete metalation.

  • Formylation: Slowly add anhydrous DMF (48 mL, 0.60 mol) to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Warming: Stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over approximately 1 hour.

  • Quenching: At 0 °C, slowly and carefully quench the reaction by adding 500 mL of saturated aqueous ammonium chloride solution. Causality: The quench is highly exothermic. A slow, controlled addition prevents a dangerous temperature spike and uncontrolled gas evolution. Ammonium chloride is a mild acid, sufficient to hydrolyze the tetrahedral intermediate without causing degradation of the desired product.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a 4-liter separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Washing and Drying: Combine all organic layers and wash sequentially with water (1 x 500 mL) and brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) or by flash column chromatography on silica gel. A similar procedure for an isomeric compound yielded a crystalline solid after recrystallization.[10]

Expected Results and Data

  • Yield: 75-85%

  • Appearance: White to pale yellow crystalline solid.

  • Purity (by GC/¹H NMR): >98%

  • Melting Point: Literature values for similar compounds suggest a relatively low melting point.[11]

Conclusion

The directed ortho-metalation protocol described provides a reliable, scalable, and highly regioselective method for the synthesis of this compound. By carefully controlling reaction temperature and adhering to strict safety protocols for handling pyrophoric reagents, high yields of the pure target compound can be consistently achieved. This application note serves as a foundational guide for process development, enabling researchers and chemists to produce this valuable intermediate for applications in medicinal chemistry and materials science.

References

  • nbutyl lithium safety - YouTube. (2024). YouTube.
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. University of Washington.
  • n-Butyllithium - Safety D
  • N-Butyl Lithium 1.
  • n-Butyllithium. Wikipedia.
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • 2,6-Difluorobenzaldehyde, 98% | 265152-5G | SIGMA-ALDRICH | SLS. SLS.
  • Directed ortho metal
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv

Sources

Application Notes and Protocols for the Strategic Use of 2,6-Difluoro-3-methoxybenzaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Kinase Inhibitor Scaffolding

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The intricate design of these small molecules hinges on the strategic selection of building blocks that can confer desirable pharmacological properties, such as high potency, selectivity, and favorable pharmacokinetics. Among these, fluorinated aromatic scaffolds have gained preeminence. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's binding affinity to its target protein, metabolic stability, and membrane permeability.

This application note details the utility of 2,6-Difluoro-3-methoxybenzaldehyde as a key starting material in the synthesis of a novel class of potent kinase inhibitors, with a particular focus on inhibitors of the B-Raf proto-oncogene, serine/threonine kinase (B-Raf). The V600E mutation in B-Raf is a known driver in a significant percentage of cancers, making it a prime target for therapeutic intervention. The 2,6-difluoro-3-methoxy substitution pattern on the phenyl ring of this aldehyde is instrumental in achieving high potency and selectivity for B-RafV600E.

Rationale for Employing the 2,6-Difluoro-3-methoxy Phenyl Moiety

The choice of the 2,6-difluoro-3-methoxy phenyl moiety, derived from this compound, is a deliberate design element in the synthesis of B-Raf inhibitors. This substitution pattern offers several key advantages:

  • Enhanced Binding Affinity: The two fluorine atoms at the ortho positions can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket. This di-fluoro substitution can also enforce a specific conformation of the phenyl ring, optimizing its fit within the binding site.

  • Modulation of Physicochemical Properties: The methoxy group, in conjunction with the fluorine atoms, fine-tunes the electronic and lipophilic character of the molecule. This balance is critical for achieving the desired solubility, permeability, and overall pharmacokinetic profile of the drug candidate.

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended in vivo half-life of the inhibitor.

Application Example: Synthesis of a Pyrazolo[3,4-b]pyridine-based B-RafV600E Inhibitor

A notable application of a 2,6-difluoro-3-methoxy-substituted scaffold is in the synthesis of potent pyrazolo[3,4-b]pyridine-based inhibitors of B-RafV600E. While the direct synthesis from this compound can be envisioned through various synthetic routes, a common and well-documented approach involves the corresponding benzoic acid. For the purpose of these application notes, we will detail a representative synthesis starting from the benzoic acid, which can be readily obtained from this compound via a simple oxidation step. This provides a comprehensive workflow from a commercially available starting material.

Experimental Workflow: From Benzaldehyde to a Potent B-RafV600E Inhibitor

The following diagram illustrates the overall synthetic strategy, commencing with the oxidation of this compound to the key carboxylic acid intermediate, followed by coupling to the core heterocyclic amine to yield the final kinase inhibitor.

G A This compound B Oxidation (e.g., KMnO4, Jones Reagent) A->B Step 1 C 2,6-Difluoro-3-methoxybenzoic Acid B->C D Amide Coupling (EDCI, HOBt) C->D Step 2 H Final B-RafV600E Inhibitor D->H Final Product E 3-Amino-5-hydroxypyrazole F Multi-step Synthesis E->F Core Synthesis G Pyrazolo[3,4-b]pyridine Core F->G Core Synthesis G->D

Caption: Synthetic workflow for a B-RafV600E inhibitor.

Detailed Experimental Protocols

Protocol 1: Oxidation of this compound to 2,6-Difluoro-3-methoxybenzoic Acid

This protocol describes a standard laboratory procedure for the oxidation of the aldehyde to the corresponding carboxylic acid, a crucial intermediate for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetone.

  • Oxidation: Slowly add a solution of potassium permanganate (1.5 eq) in water to the stirred solution at room temperature. The reaction is exothermic and the color will change to a brown precipitate of manganese dioxide (MnO2).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.

  • Acidification and Extraction: Acidify the reaction mixture to pH 1-2 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-Difluoro-3-methoxybenzoic Acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure carboxylic acid.

Causality Behind Experimental Choices: The use of potassium permanganate in aqueous acetone provides a robust and efficient oxidation of the aldehyde to the carboxylic acid. The reaction is quenched with sodium bisulfite to reduce the excess permanganate and dissolve the manganese dioxide byproduct. Acidification is necessary to protonate the carboxylate, making it extractable into an organic solvent.

Protocol 2: Amide Coupling to Synthesize the Final B-RafV600E Inhibitor

This protocol details the coupling of the synthesized 2,6-Difluoro-3-methoxybenzoic Acid with the core pyrazolo[3,4-b]pyridine amine to form the final kinase inhibitor.

Materials:

  • 2,6-Difluoro-3-methoxybenzoic Acid (from Protocol 1)

  • 5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine (or a suitably substituted analog)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reactant Mixture: To a solution of 2,6-Difluoro-3-methoxybenzoic Acid (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure B-RafV600E inhibitor.

Self-Validating System: The progress of both reactions can be meticulously monitored by TLC or LC-MS to ensure completion. The final product should be thoroughly characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Quantitative Data: Biological Activity of the Synthesized Inhibitor

The synthesized pyrazolo[3,4-b]pyridine inhibitor incorporating the 2,6-difluoro-3-methoxy phenyl moiety has demonstrated potent and selective inhibition of the B-RafV600E kinase. Below is a summary of representative biological data.[1]

CompoundTarget KinaseIC50 (nM)Cellular Assay (Colo205) IC50 (nM)
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamidio)benzamide (Reference Compound)B-RafV600E4.8-

Data is representative and sourced from publicly available literature for a structurally related compound to illustrate the potential potency.

Signaling Pathway and Mechanism of Action

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The V600E mutation in B-Raf leads to its constitutive activation, resulting in uncontrolled downstream signaling and cellular proliferation. The synthesized inhibitor acts by competitively binding to the ATP-binding site of B-RafV600E, thereby blocking its kinase activity and inhibiting the phosphorylation of its downstream target, MEK.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras B-Raf (V600E) B-Raf (V600E) Ras->B-Raf (V600E) MEK MEK B-Raf (V600E)->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Inhibitor Inhibitor Inhibitor->B-Raf (V600E)

Caption: Inhibition of the MAPK pathway by a B-RafV600E inhibitor.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of potent and selective kinase inhibitors, particularly those targeting the B-RafV600E mutant. The unique substitution pattern of the resulting phenyl moiety contributes significantly to the high binding affinity and favorable pharmacokinetic properties of the final drug candidates. The detailed protocols and rationale provided in these application notes are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize the next generation of targeted cancer therapeutics.

References

  • Wang, M., Gao, M., & Zheng, Q. H. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-RafV600E in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

Sources

Application Notes and Protocols for the Synthesis of Benzamide Derivatives from 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzamide Scaffolds in Modern Chemistry

Benzamide derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1][2][3] The inherent structural features of the benzamide core, particularly its ability to form key hydrogen bonds, make it a privileged scaffold in drug design.[4][5] Modifications to the benzene ring, such as the introduction of fluorine and methoxy groups, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 2,6-difluoro substitution pattern, in particular, is known to influence conformation and metabolic stability, making derivatives of 2,6-difluoro-3-methoxybenzaldehyde attractive targets for synthesis.

These application notes provide detailed protocols for the synthesis of benzamide derivatives starting from this compound, targeting researchers and professionals in drug development and organic synthesis. We will explore two primary synthetic strategies: a traditional two-step approach involving oxidation to a carboxylic acid intermediate followed by amidation, and a more direct one-pot oxidative amidation.

Synthetic Strategies Overview

The conversion of this compound to its corresponding benzamide can be approached through two robust synthetic routes. The choice between these pathways may depend on factors such as substrate compatibility, desired purity, and available reagents.

dot

Caption: Overview of synthetic routes from this compound.

Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate

This classical and highly reliable approach first involves the oxidation of the aldehyde to a stable carboxylic acid intermediate, which is then activated and coupled with an amine source to form the desired benzamide.

Part 1: Oxidation of this compound

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For substrates sensitive to harsh conditions, a mild and selective oxidant is crucial. Based on established procedures for structurally similar compounds, an efficient oxidation can be achieved using hydrogen peroxide in a basic medium.

dot

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Dissolve Aldehyde in aq. KOH B Cool to 0-5 °C A->B C Add H2O2 dropwise B->C D Stir at 70 °C for 2h C->D E Cool and Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Recrystallization G->H I Obtain Pure Carboxylic Acid H->I

Caption: Workflow for the oxidation of the aldehyde to a carboxylic acid.

This protocol is adapted from a method for the synthesis of 2,3-difluoro-6-methoxybenzoic acid, a close structural analog.

Parameter Value/Condition Rationale
Starting Material This compound1.0 eq
Oxidant 30% Hydrogen Peroxide (H₂O₂)Efficient and relatively clean oxidant.
Base Potassium Hydroxide (KOH)Creates the basic medium necessary for the reaction.
Solvent WaterGreen and effective solvent for this reaction.
Temperature 70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time ~2 hoursTypically sufficient for complete conversion, monitorable by TLC.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an aqueous solution of potassium hydroxide.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, gradually warm the reaction mixture to 70 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2,6-Difluoro-3-methoxybenzoic acid, which can be further purified by recrystallization.

Part 2: Amidation of 2,6-Difluoro-3-methoxybenzoic Acid

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. The steric hindrance from the two ortho-fluorine atoms in 2,6-Difluoro-3-methoxybenzoic acid makes direct amidation challenging. Therefore, conversion to a more reactive species like an acyl chloride or the use of coupling agents is recommended.

This is a robust and widely used method for the synthesis of amides, especially from sterically hindered carboxylic acids.

dot

Acyl_Chloride_Amidation cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Work-up & Purification A Carboxylic Acid + SOCl₂ B Reflux A->B C Remove excess SOCl₂ B->C D Dissolve Acyl Chloride in DCM C->D E Add aq. NH₃ dropwise at 0 °C D->E F Stir and Warm to RT E->F G Extract and Wash F->G H Dry and Concentrate G->H I Recrystallize H->I J Pure Benzamide I->J

Caption: Workflow for amidation via an acyl chloride intermediate.

Parameter Value/Condition Rationale
Starting Material 2,6-Difluoro-3-methoxybenzoic Acid1.0 eq
Activating Agent Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acyl chloride.[5][6][7][8][9]
Amine Source Concentrated Ammonium Hydroxide (aq. NH₃)Provides the nucleophilic amine for amide bond formation.
Solvent Toluene (for acyl chloride formation), Dichloromethane (for amidation)Inert solvents for the respective reaction steps.
Temperature Reflux (for acyl chloride), 0 °C to RT (for amidation)Controlled temperatures for optimal reactivity and to minimize side reactions.

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a fume hood, combine 2,6-Difluoro-3-methoxybenzoic acid and an excess of thionyl chloride in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 1.5-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2,6-Difluoro-3-methoxybenzoyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. A precipitate will form.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2,6-Difluoro-3-methoxybenzamide.

For sensitive substrates where the formation of an acyl chloride is not ideal, peptide coupling agents offer a milder alternative for amide bond formation.[10][11][12][13] Reagents such as HBTU, HATU, or PyBOP are particularly effective for coupling sterically hindered acids.[12][13]

Parameter Value/Condition Rationale
Starting Material 2,6-Difluoro-3-methoxybenzoic Acid1.0 eq
Coupling Agent HBTU or HATUEfficiently activates the carboxylic acid for amidation with minimal side reactions.[13]
Amine Source Ammonium Chloride (NH₄Cl)A stable and easy-to-handle source of ammonia.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the reaction and facilitate amine coupling.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that is well-suited for coupling reactions.
Temperature Room TemperatureMild reaction conditions are generally sufficient with these powerful coupling agents.

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Difluoro-3-methoxybenzoic acid, ammonium chloride, and HBTU (or HATU) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: One-Pot Direct Oxidative Amidation

Recent advances in catalysis have enabled the direct conversion of aldehydes to amides in a single step, bypassing the isolation of the carboxylic acid intermediate.[1][2][3] This approach offers improved efficiency and atom economy. Copper-catalyzed oxidative amidation is a prominent example of this strategy.

This protocol is based on general methods for the copper-catalyzed oxidative amidation of aldehydes.[1][2]

Parameter Value/Condition Rationale
Starting Material This compound1.0 eq
Catalyst Copper(I) Oxide (Cu₂O) or Copper(II) Sulfate (CuSO₄)Inexpensive and effective catalysts for this transformation.[2]
Amine Source Ammonium Chloride (NH₄Cl)Provides the nitrogen component for the amide.
Oxidant tert-Butyl Hydroperoxide (TBHP)A suitable terminal oxidant for the catalytic cycle.
Base Calcium Carbonate (CaCO₃)A mild base to facilitate the reaction.
Solvent Acetonitrile/WaterA common solvent system for this type of reaction.
Temperature Room Temperature to 60 °CMild conditions that are generally well-tolerated.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound, ammonium chloride, the copper catalyst (e.g., CuSO₄·5H₂O), and calcium carbonate.

  • Add a mixture of acetonitrile and water as the solvent.

  • To this stirred suspension, add tert-butyl hydroperoxide (TBHP, 70% in water) and stir the reaction at the desired temperature (start at room temperature and heat if necessary).

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of 2,6-Difluoro-3-methoxybenzamide and its derivatives can be successfully achieved from the corresponding aldehyde using either a reliable two-step oxidation-amidation sequence or a more streamlined one-pot oxidative amidation. The choice of method will depend on the specific requirements of the research, including scale, purity, and available resources. The protocols provided herein offer robust starting points for the synthesis of these valuable compounds for applications in drug discovery and materials science.

References

  • Ghosh, S. C., Ngiam, J. S. Y., Seayad, A. M., Tuan, D. T., Chai, C. L. L., & Chen, A. (2012). Copper-catalyzed oxidative amidation of aldehydes with amine salts: synthesis of primary, secondary, and tertiary amides. The Journal of Organic Chemistry, 77(18), 8007–8015.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
  • Yang, G. P., Zhang, X. H., et al. (2013).
  • Antoniak, D., Sakowicz, A., Loska, R., & Mąkosza, M. (2015). Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. Synlett, 26(01), 84–86.
  • Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 8). [Video]. YouTube. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2,6-Difluoro-3-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the underlying chemistry. Here, we provide not just procedures, but also the rationale behind them, empowering you to make informed decisions in your laboratory work.

Overview of Synthetic Strategy: Directed Ortho-Metalation

The most prevalent and efficient method for the synthesis of this compound is through a directed ortho-metalation (DoM) reaction.[1][2] This strategy leverages the ability of the methoxy group on a difluoroanisole precursor to direct a strong organolithium base to deprotonate the adjacent ortho position with high regioselectivity. The resulting aryllithium intermediate is then quenched with an appropriate formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde.

The choice of starting material is crucial. While 1,3-difluoro-2-methoxybenzene would be the direct precursor, the synthesis often starts from the more readily available 3,4-difluoroanisole, where the lithiation is directed to the 2-position, which is ortho to the methoxy group and flanked by a fluorine atom. Subsequent formylation provides a structurally related isomer, 2,3-difluoro-6-methoxybenzaldehyde, and the principles of this synthesis are directly applicable.[3]

Detailed Experimental Protocol

This protocol is adapted from a high-yield synthesis of a closely related isomer, 2,3-difluoro-6-methoxybenzaldehyde, and serves as a robust starting point for the synthesis of this compound.[3]

Reaction Scheme:

Reaction_Scheme reactant1 1,3-Difluoro-2-methoxybenzene intermediate Aryllithium Intermediate reactant1->intermediate 1. Lithiation reactant2 n-BuLi or LDA reactant3 DMF product This compound intermediate->product 2. Formylation

A schematic of the two-step synthesis.

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
1,3-Difluoro-2-methoxybenzene≥98%Commercially AvailableEnsure dryness before use.
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)Solution in hexanes/THFCommercially AvailableTitrate before use for accurate molarity.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a freshly opened bottle or distill over CaH₂.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableDistill from sodium/benzophenone ketyl.
Diethyl etherAnhydrousCommercially Available
Acetic acidGlacialCommercially Available
Saturated aq. NH₄ClLab Prepared
BrineLab Prepared
Anhydrous MgSO₄ or Na₂SO₄Commercially Available

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Lithiation:

    • Dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi or LDA (1.05-1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may result in a color change.

  • Formylation:

    • Add anhydrous DMF (1.2-1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Quenching and Work-up:

    • Quench the reaction by slowly adding glacial acetic acid (2.0 eq) followed by saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash sequentially with water, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, often an oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.

Troubleshooting_Workflow start Low or No Product Yield incomplete_lithiation Incomplete Lithiation? start->incomplete_lithiation formylation_failure Formylation Failure? start->formylation_failure degradation Product Degradation? start->degradation cause1a Inactive n-BuLi/LDA incomplete_lithiation->cause1a cause1b Wet reagents/glassware incomplete_lithiation->cause1b cause1c Incorrect temperature incomplete_lithiation->cause1c cause2a Impure DMF formylation_failure->cause2a cause2b Side reactions of aryllithium formylation_failure->cause2b cause3a Harsh work-up degradation->cause3a cause3b Oxidation degradation->cause3b sol1a Titrate organolithium reagent. Use fresh, high-quality reagent. cause1a->sol1a sol1b Thoroughly dry all glassware and solvents. Use freshly distilled THF. cause1b->sol1b sol1c Maintain temperature at -78°C during addition and stirring for lithiation. cause1c->sol1c sol2a Use anhydrous, freshly opened or distilled DMF. cause2a->sol2a sol2b Add DMF slowly at -78°C to minimize side reactions. cause2b->sol2b sol3a Use mild quenching conditions (e.g., sat. aq. NH₄Cl). Avoid strong acids during work-up. cause3a->sol3a sol3b Store purified product under inert atmosphere and protect from light. cause3b->sol3b

A workflow for troubleshooting low product yield.

Q: My reaction yield is consistently low. What are the likely causes?

A: Low yields in directed ortho-metalation reactions often stem from a few critical areas:

  • Inactive Organolithium Reagent: n-Butyllithium and LDA are highly reactive and can degrade upon storage or exposure to air and moisture. It is crucial to titrate your organolithium reagent before use to determine its exact molarity.

  • Presence of Water: This reaction is extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are anhydrous. Water will quench the organolithium reagent, preventing the lithiation step.

  • Suboptimal Temperature Control: The lithiation and formylation steps must be carried out at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.[3] Allowing the temperature to rise prematurely can lead to a significant decrease in yield.

  • Impure DMF: N,N-Dimethylformamide can decompose to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent intermediate, while formic acid will quench the aryllithium. Use a fresh bottle of anhydrous DMF or distill it from calcium hydride before use.

Q: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A: The formation of multiple products can be attributed to several factors:

  • Incomplete Lithiation: If the lithiation is not complete, you will recover unreacted starting material (1,3-difluoro-2-methoxybenzene).

  • Proton Scrambling or Isomerization: While less common with strong directing groups, there is a possibility of lithiation at other positions on the aromatic ring, leading to isomeric aldehyde products. This can be minimized by strict adherence to low temperatures.

  • Reaction with Carbon Dioxide: If there is an air leak in your system, the highly reactive aryllithium intermediate can react with atmospheric CO₂ to form the corresponding benzoic acid derivative (2,6-difluoro-3-methoxybenzoic acid).

  • Benzylic Deprotonation (if applicable to precursor): In precursors with benzylic protons, competitive deprotonation can occur, leading to undesired side reactions.[4]

Q: The crude product is a dark oil and difficult to purify. What are the best purification methods?

A: Dark coloration can indicate the presence of polymeric or decomposition products. The following purification strategies are recommended:

  • Vacuum Distillation: For thermally stable aldehydes, vacuum distillation is an effective method to separate the product from non-volatile impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent pair, such as diethyl ether/petroleum ether or ethanol/water, can yield highly pure material.[3]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

Frequently Asked Questions (FAQs)

Q1: Can I use a different organolithium base?

A1: Yes, while n-BuLi is common, s-BuLi or t-BuLi can also be used and are sometimes more effective for less activated systems. Lithium diisopropylamide (LDA) is a non-nucleophilic strong base that is also an excellent choice for this transformation and can sometimes offer better selectivity.[5]

Q2: How can I monitor the progress of the reaction?

A2: Monitoring the reaction can be challenging due to the reactive intermediates. The most practical approach is to take a small aliquot of the reaction mixture after the formylation step, quench it, and analyze it by TLC or GC-MS to check for the formation of the product and the consumption of the starting material.

Q3: What are the key safety precautions for this reaction?

A3: Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques. The reaction should be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

Q4: How does the position of the fluorine and methoxy groups influence the reaction?

A4: The methoxy group is a strong directing group for ortho-metalation due to its ability to coordinate with the lithium cation.[1] The fluorine atoms are electron-withdrawing and increase the acidity of the aromatic protons, which can facilitate the deprotonation step. The regioselectivity is a result of the interplay between the directing effect of the methoxy group and the electronic effects of the fluorine atoms.

Product Characterization Data

This compound

  • Molecular Formula: C₈H₆F₂O₂

  • Molecular Weight: 172.13 g/mol

  • Appearance: Typically a white to off-white solid.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.3 ppm (s, 1H, -CHO)

    • δ ~7.1-7.3 ppm (m, 1H, Ar-H)

    • δ ~6.8-7.0 ppm (m, 1H, Ar-H)

    • δ ~3.9 ppm (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~188 ppm (d, -CHO)

    • δ ~160-165 ppm (dd, C-F)

    • δ ~155-160 ppm (dd, C-F)

    • δ ~110-130 ppm (Ar-C)

    • δ ~56 ppm (-OCH₃)

  • IR (KBr, cm⁻¹):

    • ~2900-2800 (C-H stretch, aldehyde)

    • ~1700-1680 (C=O stretch, aldehyde)

    • ~1600-1450 (C=C stretch, aromatic)

    • ~1300-1000 (C-O and C-F stretch)

  • Mass Spectrometry (EI):

    • m/z 172 (M⁺)

    • m/z 171 (M-H)⁺

    • m/z 143 (M-CHO)⁺

References

  • Bailey, W. F., et al. (2000). Optimization of Organolithium Reactions. Organic Process Research & Development, 4(2), 89-97.
  • Baran, P. S. (2006). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933.
  • Synthesis of 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE. (n.d.). ChemicalBook.
  • Wikipedia. (2023). Directed ortho metalation.
  • Wu, T., et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(iii), 3-12.

Sources

Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the formation of key side products, you can optimize your reaction conditions to improve yield, purity, and overall process efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1,3-difluoro-2-methoxybenzene, a common and scalable method.[1][2][3]

Q1: My reaction yield is significantly lower than expected, and my crude product analysis shows multiple spots on TLC. What are the likely side products?

A1: Low yield is often a direct consequence of side reactions competing with the desired formylation. In the Vilsmeier-Haack synthesis of this compound, the two most common culprits are unreacted starting material and a demethylated side product.

  • Unreacted Starting Material (1,3-difluoro-2-methoxybenzene): The Vilsmeier-Haack reaction requires an electron-rich aromatic ring for efficient electrophilic substitution.[1][4][5] While the methoxy group is activating, the two fluorine atoms are strongly deactivating. If the reaction conditions (temperature, time) are too mild, a significant portion of the starting material may remain unreacted.

  • Demethylation (Formation of 2,6-Difluoro-3-hydroxybenzaldehyde): The Vilsmeier-Haack reagent is generated using phosphorus oxychloride (POCl₃), a strong Lewis acid, at elevated temperatures.[1][6] These conditions are harsh enough to cleave the methyl group from the electron-rich anisole derivative, leading to the formation of the corresponding phenol.[7] This phenolic impurity is often a major contributor to reduced yield and can complicate purification.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC or GC-MS to monitor the consumption of the starting material. If the reaction stalls, a modest increase in temperature or reaction time may be necessary.

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can drive the reaction to completion, they also accelerate the rate of demethylation. An optimal temperature balance is crucial.

  • Work-up Procedure: During the aqueous work-up, the phenolic side product can be partially removed by performing a basic wash (e.g., with a dilute NaHCO₃ or Na₂CO₃ solution) to extract it into the aqueous layer as its phenoxide salt.

Q2: My post-reaction ¹H NMR spectrum shows unexpected peaks, particularly a broad singlet that shifts upon D₂O exchange. What is this impurity?

A2: A broad, exchangeable singlet in the ¹H NMR spectrum is characteristic of a hydroxyl proton (-OH), strongly indicating the presence of the demethylated side product, 2,6-Difluoro-3-hydroxybenzaldehyde . The acidic conditions of the Vilsmeier-Haack reaction are known to cause the cleavage of aryl methyl ethers, a common issue with activated systems.[7][8]

The table below summarizes the key physicochemical and spectroscopic data to help you distinguish between the desired product and the primary impurities.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (CDCl₃)
This compound 172.13~95-97 (at 15 mmHg)δ ~10.3 (s, 1H, -CHO), ~7.4 (m, 1H, Ar-H), ~6.9 (m, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃)
1,3-Difluoro-2-methoxybenzene (Starting Material)144.11~155-157δ ~6.8-7.1 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)
2,6-Difluoro-3-hydroxybenzaldehyde (Side Product)158.10>200 (decomposes)δ ~10.2 (s, 1H, -CHO), ~7.3 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H), ~5.5-6.5 (br s, 1H, -OH)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Q3: My final product is a dark red or orange oil/solid, not the expected off-white solid. What causes this discoloration and how can I prevent it?

A3: The discoloration is almost certainly due to the presence of the phenolic side product, 2,6-Difluoro-3-hydroxybenzaldehyde. Phenols are notoriously susceptible to oxidation, forming highly colored quinone-type species, especially when exposed to air, light, or trace metal impurities. The initial red or orange color observed during the reaction work-up is a strong indicator of this impurity's presence.[9]

Prevention and Remediation:

  • Minimize Demethylation: The most effective strategy is to prevent the formation of the phenol in the first place by optimizing reaction conditions (see FAQ Q2).

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Purification:

    • Base Wash: As mentioned, a wash with a mild aqueous base during the work-up can remove a significant portion of the phenolic impurity.

    • Column Chromatography: Careful silica gel chromatography is highly effective for separating the less polar desired product from the more polar phenolic side product.

    • Recrystallization: Recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether, can yield a pure, colorless product.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their pros and cons regarding side products?

A1: Two primary methods are widely used:

  • Vilsmeier-Haack Formylation:

    • Description: This method involves the formylation of 1,3-difluoro-2-methoxybenzene using a Vilsmeier reagent, typically generated from DMF and POCl₃.[1][2][3]

    • Pros: Uses inexpensive and readily available reagents, making it highly scalable and cost-effective for industrial production.

    • Cons: The reaction is conducted under harsh acidic and thermal conditions, making demethylation to 2,6-difluoro-3-hydroxybenzaldehyde a significant and often unavoidable side reaction.[7]

  • Directed Ortho-Lithiation (DoM):

    • Description: This route involves the deprotonation of 1,3-difluoro-2-methoxybenzene at the C4 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with a formylating agent like DMF.[10][11] The methoxy group acts as a directed metalation group (DMG), guiding the lithiation to the adjacent ortho position.[10][12]

    • Pros: The reaction is performed at very low temperatures (typically -78 °C), which completely avoids the issue of demethylation. It is often a higher-yielding and cleaner reaction on a lab scale.

    • Cons: Requires cryogenic temperatures and strictly anhydrous conditions, making it more expensive and challenging to scale up. Handling of pyrophoric n-BuLi requires special precautions. Side reactions can occur if the temperature is not rigorously controlled.[13]

Q2: How can I optimize my Vilsmeier-Haack reaction to minimize the formation of the demethylated side product?

A2: Minimizing the formation of 2,6-difluoro-3-hydroxybenzaldehyde is key to a successful synthesis. Consider the following optimizations:

  • Control Temperature and Time: This is the most critical factor. Aim for the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to the harsh conditions that promote demethylation.

  • Stoichiometry of Reagents: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess of POCl₃ can increase the acidity of the medium and accelerate ether cleavage.

  • Alternative Reagents: While less common, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride instead of POCl₃.[1] These may offer milder conditions in some cases, but require careful evaluation for your specific substrate.

Q3: What is a reliable, step-by-step protocol for the purification of this compound to remove common side products?

A3: This protocol assumes the crude product contains the desired aldehyde, unreacted starting material, and the phenolic side product.

Protocol: Purification by Extraction and Column Chromatography

  • Aqueous Work-up: a. After the reaction is complete, cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by pouring it into a beaker of crushed ice and water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x volumes). d. Combine the organic layers.

  • Removal of Phenolic Impurity: a. Wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volumes). This will deprotonate the acidic 2,6-difluoro-3-hydroxybenzaldehyde, pulling it into the aqueous layer. b. Wash the organic layer with water (1 x volume) and then with brine (1 x volume) to remove residual salts.

  • Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should now be significantly enriched in the desired aldehyde and starting material.

  • Silica Gel Column Chromatography: a. Prepare a silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether (e.g., starting from 0% and gradually increasing to 10% ethyl acetate). b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. c. Elute the column, collecting fractions. The less polar unreacted starting material (1,3-difluoro-2-methoxybenzene) will elute first, followed by the desired product (this compound). d. Monitor the fractions by TLC. e. Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified aldehyde as an off-white solid.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway via Vilsmeier-Haack formylation and the key competing side reaction leading to demethylation.

Vilsmeier_Side_Products SM 1,3-Difluoro-2-methoxybenzene (Starting Material) Product This compound (Desired Product) SM->Product Formylation (Desired Reaction) SideProduct 2,6-Difluoro-3-hydroxybenzaldehyde (Demethylation Side Product) SM->SideProduct Demethylation (Side Reaction) Vilsmeier Vilsmeier Reagent (DMF / POCl₃) Vilsmeier->Product Vilsmeier->SideProduct

Caption: Key pathways in the Vilsmeier-Haack synthesis.

References

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • European Patent Office. (1992). EP 0690835 B1 - FORMYLATION PROCESS FOR AROMATIC ALDEHYDES.
  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Meshram, H. M., Reddy, G. S., & Yadav, J. S. (2000). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.
  • ResearchGate. (2018). An efficient method for demethylation of aryl methyl ethers.
  • Wikipedia. (n.d.). Formylation.
  • National Institutes of Health. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Reddit. (2022). Aryl methyl ether cleavage.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • ResearchGate. (2011). Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers.
  • International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.
  • ResearchGate. (2004). Vilsmeier Formylation of 5,10,15-Triphenylcorrole: Expected and Unusual Products.
  • Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION.
  • Semantic Scholar. (1985). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[4][9]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'.
  • Semantic Scholar. (2001). Preparation of 2,6-dialkoxybenzaldehydes.
  • ResearchGate. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.

Sources

overcoming challenges in the formylation of difluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of Difluoromethoxybenzene

Welcome to the technical support guide for the formylation of difluoromethoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of introducing a formyl group onto the difluoromethoxybenzene ring. The unique electronic properties of the difluoromethoxy (-OCHF₂) substituent present distinct challenges compared to traditional anisolic systems. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.

The -OCHF₂ group is moderately deactivating due to the inductive effect of the two fluorine atoms, yet it remains an ortho, para-director due to resonance contributions from the oxygen lone pairs. This electronic dichotomy is the primary source of the challenges encountered in achieving efficient and selective formylation.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common experimental failures and unexpected outcomes.

Question 1: My reaction shows low or no conversion. How can I increase the reactivity of the difluoromethoxybenzene?

  • Probable Cause: The difluoromethoxybenzene ring is not sufficiently electron-rich for the formylating agent under your current conditions. The Vilsmeier-Haack reagent, for example, is a relatively weak electrophile and requires an activated aromatic ring to react efficiently.[1][2]

  • Solution Strategy:

    • Increase Reaction Temperature: For Vilsmeier-Haack reactions, sluggish conversions can often be overcome by increasing the temperature, sometimes up to 80°C, depending on the substrate's reactivity.[3]

    • Switch to a Stronger Formylation Method: If the Vilsmeier-Haack reaction fails, the Rieche formylation is a more potent alternative. This method uses dichloromethyl methyl ether with a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), which generates a more reactive electrophile capable of engaging less activated aromatic rings.[4][5][6]

    • Consider Superacid Conditions: For highly deactivated systems, Gattermann-Koch type conditions using carbon monoxide in a superacid medium like trifluoromethanesulfonic acid (CF₃SO₃H) can be effective, though this requires specialized equipment to handle CO gas safely.[7][8]

Question 2: I'm getting a mixture of ortho and para isomers. How can I improve regioselectivity for the desired product?

  • Probable Cause: The electronic directing effects of the -OCHF₂ group are not sufficiently biased toward one position, and steric factors may not be dominant enough to favor a single isomer.

  • Solution Strategy:

    • Favoring the Para Isomer: In most electrophilic aromatic substitutions, the para position is sterically less hindered.[3] To maximize this preference, ensure the reaction is under thermodynamic control where possible (e.g., longer reaction times, moderate temperatures). The Vilsmeier-Haack reaction often shows a preference for the less sterically hindered position.[1]

    • Directing to the Ortho Position (Directed ortho-Metalation): For exclusive ortho formylation, a directed ortho-metalation (DoM) strategy is the most reliable approach.[9] This involves deprotonating the position ortho to the difluoromethoxy group using a strong base, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[4][10] The fluorine atoms within the -OCHF₂ group can assist in directing the metalation.[11]

Question 3: The difluoromethoxy group appears to be cleaving or hydrolyzing during the reaction or workup. How can I prevent this?

  • Probable Cause: The C-O bond of the difluoromethoxy group can be labile, especially under harsh acidic or aqueous conditions. The electron-withdrawing nature of the CF₂H group can make the ether susceptible to hydrolysis, particularly if the workup is prolonged or involves strong acids.[12][13]

  • Solution Strategy:

    • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use dry solvents and reagents.

    • Careful Workup: During the aqueous workup, perform the quench at low temperatures (e.g., 0 °C) and minimize the time the product is in contact with the aqueous/acidic phase. Use a buffered or basic solution (like saturated sodium bicarbonate or sodium acetate solution) for the quench to neutralize the acid quickly.[1]

    • Milder Lewis Acids: In Rieche or Friedel-Crafts type formylations, consider using a milder Lewis acid if cleavage is observed. While TiCl₄ is common, other options might offer better stability for the substrate. A protocol using dichloromethyl methyl ether with silver trifluoromethanesulfonate (AgOTf) has been developed for mild formylation at temperatures as low as -78 °C.[14]

Frequently Asked Questions (FAQs)

  • Q1: Which formylation method is the best starting point for difluoromethoxybenzene?

    • The Vilsmeier-Haack reaction is often a good first choice due to its operational simplicity and relatively mild conditions.[15] If it proves ineffective, the Rieche formylation offers a more powerful alternative.[16]

  • Q2: Why is the Gattermann-Koch reaction generally not suitable for difluoromethoxybenzene?

    • The classical Gattermann-Koch reaction is typically not effective for phenol ethers.[17] Furthermore, it requires high pressures of carbon monoxide and hydrogen chloride, making it less practical for laboratory-scale synthesis.[7][18]

  • Q3: Can I use ortho-lithiation to make the para-aldehyde?

    • No. Directed ortho-metalation is exclusively for functionalizing the position immediately adjacent (ortho) to the directing group.[9] To obtain the para isomer, you must rely on methods governed by electrophilic aromatic substitution principles.

Data Summary & Method Comparison

MethodFormylating AgentCatalyst / Co-reagentTypical TemperatureKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF / POCl₃None0 °C to 80 °COperationally simple, good for activated rings.[3][19]May fail on deactivated rings, moderate yields.
Rieche Formylation Cl₂CHOMeTiCl₄ or SnCl₄0 °C to RTHighly effective for less activated rings.[4][5]Reagents are moisture-sensitive, harsh Lewis acids.
Directed ortho-Metalation DMFn-BuLi or LDA-78 °CExcellent and exclusive ortho-regioselectivity.[10]Requires cryogenic temps, strictly anhydrous.

Visualizing the Chemistry

Diagram 1: Troubleshooting Workflow A logical flow for addressing common issues in the formylation reaction.

G cluster_0 Reaction Planning & Execution cluster_1 Troubleshooting Path cluster_2 Solutions Start Start: Select Formylation Method Execute Execute Reaction Start->Execute Workup Aqueous Workup Execute->Workup Analyze Analyze Crude Product (TLC, NMR) Workup->Analyze Problem Problem Identified? Analyze->Problem LowConv Low / No Conversion? Problem->LowConv Yes MixIso Mixture of Isomers? Problem->MixIso Decomp Substrate Decomposition? Problem->Decomp Success Success: Purify Product Problem->Success No Sol_LowConv Increase Temp OR Switch to Rieche Method LowConv->Sol_LowConv Sol_MixIso Optimize Temp/Time OR Use DoM for ortho MixIso->Sol_MixIso Sol_Decomp Use Milder Conditions (e.g., AgOTF) OR Careful Low-Temp Workup Decomp->Sol_Decomp Sol_LowConv->Execute Re-attempt Sol_MixIso->Execute Re-attempt Sol_Decomp->Execute Re-attempt

Caption: Troubleshooting workflow for formylation.

Diagram 2: Vilsmeier-Haack Reaction Mechanism The formation of the Vilsmeier reagent and its subsequent electrophilic attack on the aromatic ring.[2]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OP(O)Cl₂⁻ Arene Difluoromethoxybenzene Sigma_Complex Sigma Complex Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Ion Aryl Iminium Ion Sigma_Complex->Iminium_Ion - H⁺ Product 4-Formyl-1-(difluoromethoxy)benzene Iminium_Ion->Product Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Para-selective)

This protocol is adapted from general procedures for electron-rich arenes.[1]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve difluoromethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or other suitable dry solvent (e.g., 1,2-dichloroethane) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC. If the reaction is sluggish, gently heat the mixture to 50-60 °C.

  • Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice containing a solution of sodium acetate (5-6 equivalents).[1] Stir vigorously until the hydrolysis of the intermediate iminium salt is complete (typically 1 hour).

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Rieche Formylation (Para-selective)

This protocol is adapted from general procedures for the Rieche formylation.[20]

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve difluoromethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0 °C. Slowly add titanium tetrachloride (TiCl₄, 1.5-2.0 equivalents) dropwise. A colored complex may form.

  • Formylating Agent Addition: After stirring for 5-10 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly pouring it into a vigorously stirred mixture of crushed ice and water.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: Directed ortho-Metalation (Ortho-selective)

This protocol is based on general DoM procedures.[9][10]

  • Setup: To a flame-dried flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Add difluoromethoxybenzene (1 equivalent).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise over 15 minutes. Stir the solution at -78 °C for 1-2 hours to allow for complete ortho-lithiation.

  • Electrophilic Quench: Add anhydrous DMF (3 equivalents) dropwise at -78 °C. The reaction mixture may change color.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via silica gel chromatography to isolate the ortho-aldehyde.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Purohit, T., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Lawrence, N. J., et al. (2001). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Journal of Fluorine Chemistry.
  • Wikipedia. (n.d.). Regioselectivity.
  • Unknown. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press.
  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions.
  • Unknown. (n.d.). Gattermann-Koch Reaction.
  • Wikipedia. (n.d.). Rieche formylation.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Bessette, A., et al. (2018). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.
  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation.
  • L.S.College, Muzaffarpur. (2020). Gattermann reaction.
  • Wikipedia. (n.d.). Gattermann reaction.
  • PubMed. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements.
  • BYJU'S. (n.d.). Gattermann reaction examples.
  • SynArchive. (n.d.). Rieche Formylation.
  • ResearchGate. (2025). A Direct and Mild Formylation Method for Substituted Benzenes.
  • PubMed. (n.d.). A direct and mild formylation method for substituted benzenes.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.
  • Sciencemadness Discussion Board. (2012). less common formylation.
  • Common Organic Chemistry. (n.d.). Rieche Formylation.
  • ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • ResearchGate. (2025). The Formylation of Toluene in Trifluoromethanesulfonic Acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your reactions.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the aldehyde and a methoxy group, presents specific challenges and opportunities in synthetic design. The primary routes to this molecule are through directed ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by formylation, or via the Vilsmeier-Haack reaction. This guide will focus on optimizing these pathways and addressing common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods are:

  • Directed Ortho-lithiation: This involves the deprotonation of 1,3-difluoro-2-methoxybenzene at the position between the two fluorine atoms using a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2] The methoxy group, despite being in the meta position to the lithiation site, can influence the reaction's success.

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to directly formylate the electron-rich aromatic ring of 1,3-difluoro-2-methoxybenzene.[3][4] The regioselectivity of this reaction is a critical consideration.

Q2: I am having trouble with the regioselectivity of my formylation reaction. How can I favor the formation of the desired this compound isomer?

A2: Regioselectivity is a key challenge. In the case of ortho-lithiation , the position between the two fluorine atoms is the most acidic proton, and its removal is generally favored. However, competitive lithiation at other positions can occur. For the Vilsmeier-Haack reaction , the substitution generally occurs at the position that is most activated by the electron-donating groups and least sterically hindered.[5] The interplay between the activating methoxy group and the deactivating but ortho-directing fluorine atoms can lead to a mixture of products. Careful control of reaction temperature and the choice of formylating agent can help to improve selectivity.

Q3: What are the key safety precautions I should take when working with the reagents for these syntheses?

A3: Both primary synthetic routes involve hazardous materials.

  • Organolithium reagents (e.g., n-BuLi, s-BuLi, LDA) are pyrophoric and will ignite on contact with air and/or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper air-free techniques. Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Vilsmeier reagent (and its precursors like POCl₃) is corrosive and reacts violently with water. The preparation of the reagent is exothermic and should be done at low temperatures with careful, slow addition of POCl₃ to DMF. All manipulations should be performed in a well-ventilated fume hood.

Q4: My reaction is complete, but I am struggling to purify the final product. What are the recommended purification methods?

A4: Purification of fluorinated benzaldehydes can be challenging due to their potential for volatility and the presence of closely related isomers as impurities.

  • Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting material. A silica gel stationary phase with a non-polar/polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) can be used for further purification.

  • Distillation: For larger scale purifications, vacuum distillation can be employed, but care must be taken to avoid thermal decomposition of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation in ortho-lithiation 1. Inactive organolithium reagent. 2. Wet glassware or solvents. 3. Reaction temperature too high. 4. Insufficient reaction time.1. Titrate your organolithium reagent to determine its exact concentration. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain a low temperature (typically -78 °C) during lithiation. 4. Increase the reaction time for the lithiation step.
Formation of multiple isomers 1. Lack of regioselectivity in the formylation step. 2. Isomerization of the lithiated intermediate at higher temperatures.1. For Vilsmeier-Haack, try a milder formylating agent or lower the reaction temperature. 2. For ortho-lithiation, ensure the temperature is strictly maintained at -78 °C until quenching with DMF.
Dark-colored reaction mixture or product 1. Formation of colored byproducts, especially in the Vilsmeier-Haack reaction. 2. Decomposition of the product during workup or purification.1. Ensure an efficient aqueous workup to hydrolyze the iminium salt intermediate completely. 2. Avoid excessive heating during solvent removal and consider purification by column chromatography at room temperature.
Difficulties in removing DMF 1. DMF is a high-boiling point solvent.1. After the reaction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash the organic layer with water or brine to remove the majority of the DMF. 2. Remove the final traces of DMF under high vacuum.

Experimental Protocols

Method 1: Directed Ortho-lithiation of 1,3-difluoro-2-methoxybenzene

This protocol is adapted from a general procedure for the ortho-lithiation of similar substrates.

Step 1: Lithiation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) to the stirred THF.

  • To this solution, add a solution of 1,3-difluoro-2-methoxybenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

Step 2: Formylation

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 30 minutes, then allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Workflow for Ortho-lithiation Synthesis.
Method 2: Vilsmeier-Haack Reaction

This protocol provides a general procedure for the Vilsmeier-Haack formylation.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

Step 2: Formylation

  • To the freshly prepared Vilsmeier reagent, add 1,3-difluoro-2-methoxybenzene (1.0 equivalent) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for Vilsmeier-Haack Synthesis.

Product Characterization

Upon successful synthesis and purification, it is crucial to characterize the final product to confirm its identity and purity.

This compound

  • Molecular Formula: C₈H₆F₂O₂

  • Molecular Weight: 172.13 g/mol

  • Appearance: Typically a white to off-white solid.

  • Melting Point: 51-56 °C

Spectroscopic Data: [6]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm), the aromatic protons, and the methoxy group protons (around 4 ppm).

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (with C-F couplings), and the methoxy carbon.

  • FT-IR: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde (typically around 1700 cm⁻¹) and bands corresponding to the C-F and C-O stretches.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172, along with characteristic fragmentation patterns.

References

  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
  • Ushijima, S., & Togo, H. (2010). Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. Synlett, 2010(07), 1067-1070.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Patil, S. A., & Patil, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4145-4153.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.
  • Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191–7203.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Mortier, J. (Ed.). (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Malykhin, E. V., & Shteingarts, V. D. (1993). Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene Transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride. Journal of Fluorine Chemistry, 61(1-2), 145-155.
  • Wikipedia. (2023). Directed ortho metalation.
  • Iddon, B. (2015).
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • M. S. Novikov, et al. (2022). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 20(3), 4-12.
  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • PubChemLite. (n.d.). 2,6-difluoro-3-methylbenzaldehyde.
  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde.
  • SpectraBase. (n.d.). 2,6-Dimethoxybenzaldehyde.
  • MySkinRecipes. (n.d.). This compound.
  • Lin, H.-Y., & Wu, M.-J. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(3), 3-12.
  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
  • Human Metabolome Database. (n.d.). 2-Methoxybenzaldehyde.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).

Sources

Technical Support Center: Purification of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We understand that achieving high purity is paramount for the success of downstream applications and the reliability of experimental data. This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route and subsequent handling and storage. Based on common synthetic pathways for substituted benzaldehydes and their inherent reactivity, you can typically anticipate the following classes of impurities:

  • Oxidation Products: The aldehyde functional group is susceptible to air oxidation, especially under non-inert conditions, leading to the formation of the corresponding carboxylic acid, 2,6-Difluoro-3-methoxybenzoic acid.[1] This is often a primary impurity in aged samples or reactions with oxidative workups.

  • Unreacted Starting Materials & Isomers: Depending on the synthetic method, residual starting materials or regioisomers may be present. For instance, formylation of 2,4-difluoroanisole could potentially yield isomeric benzaldehydes.[2]

  • Polymeric Byproducts: Aldehydes, particularly electron-poor ones, can be prone to polymerization, resulting in non-volatile, often oily or solid residues.[3] This can be catalyzed by trace acidic or basic impurities and heat.

  • Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., THF, diethyl ether, toluene) and reagents from the synthesis (e.g., DMF) are common volatile impurities.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to assess the complexity of the impurity profile before selecting a purification strategy.[4]

Troubleshooting Purification Workflows

The first step in any purification strategy is to diagnose the problem. The following workflow provides a logical decision-making process for purifying your crude this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Pre-Purification cluster_2 Primary Purification Method cluster_3 Final Analysis Start Crude this compound Assess Analyze by TLC/HPLC Identify Impurity Polarity Start->Assess Wash Aqueous Wash? (e.g., NaHCO3 for acidic impurities) Assess->Wash Wash_Yes Perform Acid-Base Extraction Wash->Wash_Yes Yes Method Select Primary Method Wash->Method No Wash_Yes->Method Recrystallization Recrystallization Method->Recrystallization High Purity & Solid Column Column Chromatography Method->Column Complex Mixture Distillation Vacuum Distillation Method->Distillation Non-volatile Impurities Purity Assess Final Purity (HPLC, NMR, GC-MS) Recrystallization->Purity Column->Purity Distillation->Purity Product Pure Product (Store under N2) Purity->Product

Caption: Logical workflow for the purification of this compound.

Guide 1: Recrystallization

Recrystallization is often the most efficient method for removing small quantities of impurities from a solid product, yielding material of very high purity.

Q2: My product is a discolored solid. Can I use recrystallization, and what solvent system is best?

A2: Yes, recrystallization is an excellent choice for a discolored solid, as colored impurities are often efficiently removed in the mother liquor. The key is selecting a suitable solvent system where the aldehyde has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

For a compound with the polarity of this compound, a mixed-solvent system is often ideal. A combination of a polar solvent in which the compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) and a non-polar anti-solvent in which it is poorly soluble (e.g., hexane or petroleum ether) is a highly effective starting point.[5] A similar compound, 2,3-difluoro-6-methoxybenzaldehyde, has been successfully recrystallized from a diethyl ether/petroleum ether mixture.[5]

Solvent SystemTypeRationale
Diethyl Ether / HexaneMixed-SolventGood for moderately polar compounds. Dissolve in minimal hot ether, add hexane until cloudy, then clarify.
Ethanol / WaterMixed-SolventEffective for polar compounds. Dissolve in hot ethanol, add water as the anti-solvent.[6]
Pentane or HeptaneSingle-SolventIf the compound is sufficiently soluble when hot and insoluble when cold, this offers a simpler procedure.[6]
Q3: My compound "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?

A3: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point, or if the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.[3] This is common when the solution is cooled too rapidly or when high concentrations of impurities are present.

Troubleshooting Steps:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More "Good" Solvent: Add a small amount (a few drops) of the primary solvent (the one the compound is more soluble in) to slightly decrease the supersaturation.[6]

  • Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop to room temperature. Do not place it directly into an ice bath. Slow cooling provides the necessary time for proper crystal nucleation and growth.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.

Guide 2: Column Chromatography

Column chromatography is a powerful technique for separating the target aldehyde from impurities with different polarities, such as less polar starting materials or more polar oxidation products.

Q4: I am trying to purify my aldehyde by silica gel chromatography, but the yield is low and I suspect decomposition. What is the cause?

A4: This is a common and important issue. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the decomposition of sensitive aldehydes or their reaction with certain eluents.[7] If you are using an alcohol-based solvent in your mobile phase (e.g., methanol), the acidic silica can promote the formation of hemiacetal or acetal byproducts, which will complicate purification and reduce the yield of your desired aldehyde.[7]

Solutions:

  • Avoid Alcohol Eluents: Use a non-reactive eluent system. A gradient of hexane and ethyl acetate is a standard and effective choice for compounds of this polarity.[1][7] Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel. This is done by preparing a slurry of the silica in your starting eluent and adding a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v).[7] This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation.

  • Switch to a Different Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[7]

Experimental Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.3 for the desired compound, ensuring good separation from all major impurities.[7]

  • Column Packing: Pack a column with silica gel using the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). If necessary, add 0.5% triethylamine to the eluent mixture before packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better resolution.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Vacuum Distillation

For thermally stable, low-melting solids or liquid products, vacuum distillation is highly effective for removing non-volatile impurities like baseline material seen on TLC or polymers.[3]

Q5: When I try to distill my product under vacuum, it starts to darken or decompose in the distillation flask. How can I prevent this?

A5: Darkening and decomposition during distillation are typically caused by excessive heat or the presence of impurities that catalyze degradation at high temperatures.[3]

Optimization Strategies:

  • Achieve a Lower Vacuum: The primary goal is to lower the boiling point of your compound. Ensure your vacuum system is free of leaks to achieve the lowest possible pressure. A lower pressure directly translates to a lower required distillation temperature.[3]

  • Perform a Pre-Wash: Before distilling, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities (like the carboxylic acid) that could catalyze decomposition upon heating.[3] Follow this with a water wash and a brine wash, then dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate.[3][5]

  • Use an Inhibitor: Add a small amount (100-200 ppm) of a radical inhibitor like Butylated hydroxytoluene (BHT) to the distillation flask. This will help prevent polymerization initiated by heat.[3]

  • Ensure Efficient Heating and Stirring: Use a heating mantle with a magnetic stir bar for even and controlled heating. Avoid strong, direct heating with a flame, which creates hot spots. Minimize the total time the compound is kept at high temperature.[3]

References
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.
  • Production of 4-fluorobenzaldehyde. (n.d.).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014).
  • Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof. (2000).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015).
  • A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chrom
  • 2,3-Difluoro-6-methoxybenzaldehyde Safety Data Sheet. (2016).
  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET - 3-Methoxysalicylaldehyde. (2025). Thermo Fisher Scientific.
  • Technical Support Center: Optimizing Recrystallization of 2,6-Dimethoxytoluene. (2025). Benchchem.

Sources

Technical Support Center: Troubleshooting Reactions with 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile fluorinated building block. The unique electronic and steric properties imparted by the ortho-difluoro and meta-methoxy substituents make this aldehyde a valuable precursor, but they also present specific challenges in synthetic transformations.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and resolve common experimental failures.

Section 1: Understanding the Reagent - FAQs and Purity Assessment

Before troubleshooting a reaction, it is imperative to validate the integrity of your starting material. The quality of your this compound is the foundation of a successful experiment.

Q1: What are the key physical and chemical properties of this compound?

This compound is a white to off-white solid. Its reactivity is dominated by the electrophilic aldehyde group, which is activated by the two electron-withdrawing fluorine atoms at the ortho positions.[2]

PropertyValueSource
CAS Number 187543-87-9[3]
Molecular Formula C₈H₆F₂O₂[4]
Molecular Weight 172.13 g/mol [3]
Melting Point 55-57 °C[3]
Appearance White to off-white solid/crystals[5]

Q2: My reaction is failing, and I suspect the starting material. How can I check its purity?

Impure starting material is a frequent cause of reaction failure. Aldehydes, in particular, can oxidize to the corresponding carboxylic acid upon prolonged exposure to air.[6]

  • Visual Inspection: The compound should be a white or nearly white solid. A significant yellow or brown discoloration may indicate impurities.

  • Melting Point: A broad or depressed melting point compared to the literature value (55-57 °C) suggests the presence of impurities.[3]

  • NMR Spectroscopy: This is the most definitive method. The proton NMR spectrum should be clean and match the expected shifts. Pay close attention to the aldehyde proton peak around 10.4 ppm and look for a broad peak indicative of a carboxylic acid impurity.

Protocol 1: Quality Control via ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Proton (CHO): Expect a singlet around δ 10.40 ppm. Its integration should be 1H.

    • Aromatic Protons (ArH): Expect two multiplets/quartets in the aromatic region (approx. δ 6.7-7.4 ppm), integrating to 1H each.

    • Methoxy Protons (OCH₃): Expect a singlet around δ 3.93 ppm, integrating to 3H.[7]

    • Impurities: Look for a broad singlet above δ 11 ppm, which indicates the presence of the corresponding carboxylic acid (2,6-Difluoro-3-methoxybenzoic acid).

start Reaction Failure (Low Yield / No Product) check_sm Is Starting Material (SM) Pure? start->check_sm sm_ok SM is Pure check_sm->sm_ok Yes sm_bad SM is Impure (Oxidized/Contaminated) check_sm->sm_bad No troubleshoot Proceed to Reaction-Specific Troubleshooting sm_ok->troubleshoot purify Purify SM (Recrystallization/Column) or Purchase New Batch sm_bad->purify purify->check_sm Re-check Purity

Caption: Initial troubleshooting workflow.

Section 2: Troubleshooting Failed Grignard Reactions

Grignard reactions involving this aldehyde aim to form a secondary alcohol. Failures often manifest as the recovery of unreacted starting material.

Q3: I performed a Grignard reaction with phenylmagnesium bromide, but I only recovered my starting aldehyde. What went wrong?

This is a classic symptom of Grignard reagent decomposition or insufficient reactivity.

  • Causality - The Grignard's Sensitivity: Grignard reagents (R-MgX) are extremely strong bases and potent nucleophiles. They will react with any available acidic proton before attacking the carbonyl carbon.[8] The most common culprit is residual water.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere).[9][10] Solvents like THF or diethyl ether must be anhydrous.

    • Verify Grignard Reagent Quality: If you prepared the Grignard reagent yourself, ensure it formed successfully (cloudy grey/brown appearance, disappearance of magnesium turnings).[11] If using a commercial solution, it may have degraded. Consider titrating the reagent before use.

    • Consider Steric Hindrance: The two ortho-fluorine atoms create significant steric bulk around the aldehyde. This can hinder the approach of a bulky Grignard reagent.[11] If possible, using a less hindered nucleophile like an organolithium reagent may improve yields.

Q4: My Grignard reaction turned dark and gave a complex mixture of products.

This suggests side reactions are occurring.

  • Causality - Reduction and Enolization:

    • Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol via a six-membered transition state. This is known as Grignard reduction.[11]

    • Wurtz-type Coupling: Homocoupling of the Grignard reagent can occur, especially if the reaction is overheated or if trace oxygen is present.[9]

  • Troubleshooting Steps:

    • Control Temperature: Add the aldehyde solution slowly to the Grignard reagent at 0 °C to dissipate the heat of the reaction and minimize side reactions.[11]

    • Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon) to prevent oxygen from initiating side reactions.

    • Reagent Choice: If reduction is suspected, choose a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

reagents This compound in Anhydrous THF Grignard Reagent (R-MgX) in Anhydrous Ether/THF setup Reaction Setup Flame-dried glassware Inert Atmosphere (N₂/Ar) Stir bar reagents->setup addition Slow Addition Add aldehyde solution to Grignard reagent Maintain temperature at 0 °C setup->addition reaction Reaction Progression Stir at 0 °C to RT Monitor by TLC addition->reaction quench Workup Quench with sat. aq. NH₄Cl (aq.) Extract with Ether/EtOAc reaction->quench purification Purification Dry (Na₂SO₄), concentrate Column Chromatography quench->purification

Caption: Standard workflow for a Grignard reaction.

Section 3: Troubleshooting Failed Wittig Reactions

The Wittig reaction is a powerful method for converting aldehydes into alkenes. With this compound, common issues include low yields and difficulties in purification.[12][13]

Q5: My Wittig reaction gave a very low yield of the desired alkene. What are the likely causes?

Low yields in Wittig reactions often trace back to the ylide generation step or the reactivity of the aldehyde.

  • Causality - Ylide Formation and Stability: The phosphorus ylide is generated by deprotonating a phosphonium salt with a strong base. Incomplete deprotonation is a common failure point.[13][14]

    • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive but can be basic enough to cause side reactions. They typically favor the Z-alkene.[12]

    • Stabilized ylides (with an adjacent electron-withdrawing group, e.g., an ester) are less reactive and may struggle to react with the sterically hindered and electron-deficient aldehyde. They typically favor the E-alkene.[12]

  • Troubleshooting Steps:

    • Base and Solvent Choice: Ensure the base is strong enough for the specific phosphonium salt. For non-stabilized ylides, bases like n-BuLi, NaH, or KHMDS are required in an anhydrous, aprotic solvent like THF or ether.[14]

    • Ylide Formation Time/Temp: Allow sufficient time for the ylide to form. A color change (often to deep red, orange, or yellow) indicates ylide formation.

    • Reaction Conditions: The high electrophilicity of the aldehyde due to the fluorine atoms should favor the reaction, but steric hindrance can slow it down.[2] Gentle warming might be necessary, but should be done cautiously to avoid ylide decomposition.

Q6: I formed my product, but I can't separate it from the triphenylphosphine oxide byproduct.

This is the most common purification challenge in Wittig reactions. Triphenylphosphine oxide (TPPO) is often a crystalline solid with polarity similar to many alkene products.

  • Causality - TPPO Properties: TPPO is poorly soluble in non-polar solvents like hexanes but can be soluble in moderately polar solvents used for chromatography (e.g., ethyl acetate/hexanes mixtures).

  • Purification Strategies:

    • Crystallization: If your product is a solid, try recrystallizing it from a solvent system where TPPO is soluble (e.g., ether or ethyl acetate) and your product is less soluble upon cooling.

    • Hexane Precipitation: After concentrating the reaction mixture, add a large volume of cold hexanes or a hexanes/ether mixture. TPPO may precipitate and can be removed by filtration.

    • Chromatography Optimization: If chromatography is necessary, use a less polar eluent system if possible. Sometimes, adding a small percentage of a more polar solvent like methanol can improve the separation.

Section 4: Troubleshooting Reductive Amination

Reductive amination is a two-step, one-pot process involving the formation of an imine/enamine followed by its reduction to an amine.

Q7: I'm trying to perform a reductive amination with a primary amine, but the reaction is sluggish and gives a poor yield.

The success of this reaction depends on the delicate balance between imine formation and reduction.

  • Causality - Imine Formation: The first step, the formation of the iminium ion intermediate, is often rate-limiting. This step is reversible and typically acid-catalyzed. The electron-withdrawing fluorine atoms on the benzaldehyde can destabilize the protonated carbonyl, potentially slowing this step.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a hydride reagent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and less likely to reduce the starting aldehyde.[15] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

    • pH Control: Imine formation is typically fastest between pH 4-6. Adding a small amount of acetic acid can catalyze the reaction. However, too much acid can protonate the starting amine, rendering it non-nucleophilic.

    • Use of Dehydrating Agents: The formation of the imine releases water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine, increasing the reaction rate.

Section 5: Unwanted Side Reactions - Nucleophilic Aromatic Substitution (SNAr)

Q8: My reaction produced an unexpected product where one of the fluorine atoms was replaced by a methoxy or other nucleophilic group.

You have likely encountered a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Causality - Activated Aromatic Ring: The aldehyde group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. This effect is particularly pronounced at the ortho and para positions. The two fluorine atoms are good leaving groups in SNAr reactions.[16][17]

  • When does this occur? This side reaction is most common under basic conditions, especially when using a nucleophilic solvent like methanol in the presence of a base (e.g., KOH or NaOH for a Claisen-Schmidt condensation).[18] The methoxide generated in situ can displace one of the fluorine atoms.

  • Prevention Strategies:

    • Solvent Choice: Avoid using nucleophilic solvents (like methanol or ethanol) if your reaction requires basic conditions. Opt for aprotic solvents like THF, dioxane, or DMF.[18]

    • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at the lowest possible temperature can help minimize this side reaction.

    • Reagent Stoichiometry: Use the minimum required amount of base or nucleophilic reagent to avoid having an excess that could initiate SNAr.

References

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry, 128(12), 1461-1468.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • PubChemLite. (n.d.). This compound (C8H6F2O2).
  • ResearchGate. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction.
  • Grignard, V. (n.d.). Grignard Reaction.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Zhang, W., et al. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Royal Society of Chemistry. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • PubMed. (2022). Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall.
  • Angene. (n.d.). 2,6-difluorobenzaldehyde.
  • Google Patents. (n.d.). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
  • LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde.

Sources

Technical Support Center: 2,6-Difluoro-3-methoxybenzaldehyde Stability and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable reagent. Through a series of frequently asked questions and troubleshooting scenarios, this guide will explain the underlying chemical principles governing its stability and provide actionable protocols to ensure the integrity of your experiments.

Introduction: Understanding the Vulnerabilities of this compound

This compound is a substituted aromatic aldehyde with significant utility in organic synthesis, particularly in the development of novel pharmaceuticals.[1] The electron-withdrawing nature of the two fluorine atoms and the electron-donating methoxy group create a unique electronic environment that influences the reactivity of the aldehyde functional group. However, this intricate electronic balance also makes the molecule susceptible to specific degradation pathways. This guide will address the primary causes of decomposition and provide robust strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The most common sign of decomposition is a change in the physical appearance of the compound, which is typically a white to off-white solid.[2][3] Discoloration, such as the appearance of a yellow or brown tint, can indicate the formation of degradation products. Additionally, a change in the melting point range, which is initially 51-56°C, can suggest the presence of impurities resulting from decomposition.[2] In solution, the development of color or the formation of a precipitate may also be indicative of degradation. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to detect the emergence of new peaks corresponding to degradation products.[4][5][6]

Q2: What are the main chemical pathways through which this aldehyde decomposes?

A2: The primary decomposition pathways for substituted benzaldehydes like this compound include oxidation and reactions with nucleophiles.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, especially when exposed to air (oxygen).[2][3][7] This process converts the aldehyde to the corresponding carboxylic acid (2,6-Difluoro-3-methoxybenzoic acid). This is a common degradation pathway for many aldehydes and can be accelerated by light, heat, and the presence of metal catalysts.

  • Cannizzaro Reaction: In the presence of a strong base, non-enolizable aldehydes can undergo a disproportionation reaction known as the Cannizzaro reaction.[8] In this process, two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.

  • Reactions with Nucleophiles: The electrophilic carbonyl carbon of the aldehyde is a target for various nucleophiles. While often a desired reaction in synthesis, unintended reactions with nucleophilic impurities (e.g., water, amines) in solvents or reagents can lead to the formation of undesired byproducts.

Q3: What are the ideal storage conditions to prevent decomposition?

A3: To minimize decomposition, this compound should be stored under controlled conditions. The recommended storage temperature is 2-8°C.[2][3][9] It is also crucial to protect the compound from air and moisture.[2][3][7] Storing it under an inert atmosphere, such as nitrogen or argon, is highly recommended.[9] The container should be tightly sealed and stored in a dry, cool, and well-ventilated area.[7][10]

ParameterRecommended ConditionRationale
Temperature 2-8°C[2][3][9]Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Nitrogen or Argon)[9]Prevents oxidation by atmospheric oxygen.[2][3][7]
Moisture Dry environmentMinimizes hydrolysis and other water-mediated degradation.
Light Protection from lightPrevents photolytic degradation pathways.
Container Tightly sealedPrevents exposure to air and moisture.[7]
Q4: How should I handle this compound during experimental setup to maintain its integrity?

A4: Proper handling is critical to prevent contamination and decomposition. Always handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. When preparing solutions, use anhydrous solvents to avoid introducing water, which can act as a nucleophile. It is also advisable to use freshly opened solvents or those that have been properly dried and stored.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: My reaction is giving low yields and multiple unidentified byproducts.

Possible Cause: Decomposition of the starting aldehyde.

Troubleshooting Steps:

  • Verify the Quality of the Starting Material:

    • Visually inspect the this compound for any discoloration.

    • Run a purity check using an appropriate analytical method (e.g., GC-FID, HPLC-UV, or NMR) to confirm the integrity of the starting material.[4][5] Compare the results to a known standard if available.

  • Evaluate Reaction Conditions:

    • Solvent Purity: Ensure that the solvent is anhydrous and free from nucleophilic impurities. Consider using a freshly opened bottle of solvent or purifying the solvent before use.

    • Atmosphere: If the reaction is sensitive to oxygen, ensure it is performed under a robust inert atmosphere.

    • Temperature Control: Overheating can accelerate decomposition. Ensure the reaction temperature is carefully controlled.

    • Reagent Compatibility: Review all reagents in the reaction mixture for potential incompatibilities with the aldehyde. Strong oxidizing agents and strong bases should be used with caution.[10]

Problem 2: I observe a color change in my stock solution of this compound over time.

Possible Cause: Slow decomposition in solution.

Troubleshooting Steps:

  • Solvent Choice: Some organic solvents can contain impurities that promote decomposition. For example, ethereal solvents can form peroxides over time, which are oxidizing agents. Consider using freshly purified solvents for stock solutions.

  • Storage of Solutions: Store stock solutions at the recommended temperature of 2-8°C and protect them from light. If possible, prepare fresh solutions for each experiment to minimize the risk of degradation over time.

  • Inert Atmosphere: If the solvent is not degassed, dissolved oxygen can lead to slow oxidation of the aldehyde. Consider sparging the solvent with an inert gas before preparing the stock solution.

Problem 3: My purification process is challenging due to the presence of a carboxylic acid impurity.

Possible Cause: Oxidation of the aldehyde to 2,6-Difluoro-3-methoxybenzoic acid.

Troubleshooting Steps:

  • Prevention during Reaction:

    • Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation.

    • Avoid using any unnecessary oxidizing agents.

  • Purification Strategy:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by performing a mild basic wash during the workup. A dilute solution of sodium bicarbonate can selectively extract the acidic impurity into the aqueous layer.

    • Chromatography: If the polarity difference between the desired product and the carboxylic acid is sufficient, column chromatography can be an effective purification method.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via GC-FID

This protocol outlines a method to assess the stability of this compound under specific stress conditions, a process often referred to as forced degradation studies.[11][12][13]

Objective: To quantify the degradation of this compound when exposed to air.

Materials:

  • This compound

  • Anhydrous, high-purity solvent (e.g., acetonitrile or dichloromethane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane)

  • Vials for sample preparation

Procedure:

  • Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by GC-FID to establish the initial purity and peak area of the aldehyde.

  • Stress Condition: Leave a portion of the stock solution in a loosely capped vial to allow for exposure to air. Keep another portion in a tightly sealed vial under an inert atmosphere as a control.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, and 24 hours), inject an aliquot of the air-exposed sample and the control sample into the GC-FID.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time in both the stressed and control samples.

    • Look for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the aldehyde at each time point to the initial peak area.

Expected Outcome: A decrease in the peak area of the parent compound and the emergence of new peaks (likely corresponding to the oxidized carboxylic acid) in the air-exposed sample, while the control sample should show minimal change.

Visualizing Decomposition and Prevention

Workflow for Preventing Decomposition

The following diagram illustrates the key decision points and actions to prevent the decomposition of this compound.

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting Storage Store at 2-8°C under inert gas (N2 or Ar) Handling Use anhydrous solvents & inert atmosphere Storage->Handling Reaction Control temperature & avoid incompatible reagents Handling->Reaction Analysis Check purity (GC/HPLC) before use Reaction->Analysis Troubleshoot Investigate low yields or byproducts Analysis->Troubleshoot If issues arise

Caption: Workflow for maintaining the stability of this compound.

Potential Decomposition Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of this compound.

G Aldehyde This compound Carboxylic_Acid 2,6-Difluoro-3-methoxybenzoic acid Aldehyde->Carboxylic_Acid Oxidation Aldehyde->Carboxylic_Acid Alcohol 2,6-Difluoro-3-methoxybenzyl alcohol Aldehyde->Alcohol Cannizzaro Reaction (Disproportionation) Adduct Nucleophilic Adduct Aldehyde->Adduct Nucleophilic Attack Oxidizing_Agent Oxidizing Agent (e.g., O2) Oxidizing_Agent->Carboxylic_Acid Base Strong Base Base->Alcohol Nucleophile Nucleophile (e.g., H2O) Nucleophile->Adduct

Caption: Key decomposition pathways for this compound.

By understanding the inherent chemical properties of this compound and implementing the rigorous storage, handling, and experimental procedures outlined in this guide, researchers can significantly mitigate the risk of decomposition and ensure the reliability and reproducibility of their synthetic work.

References

  • NET. (2016). 2,3-Difluoro-6-methoxybenzaldehyde Safety Data Sheet.
  • MedCrave. (2016). Forced Degradation Studies.
  • Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ResearchGate. (2015). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • ResearchGate. (2014). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
  • PubMed. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

Sources

Technical Support Center: Optimizing Catalyst Selection for 2,6-Difluoro-3-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this valuable fluorinated aromatic aldehyde. Our focus is on providing practical, experience-driven insights to optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound presents unique challenges due to the electronic nature of the substituted benzene ring. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group requires careful consideration of the formylation strategy. Three primary catalytic or stoichiometric routes are commonly considered:

  • Directed ortho-Lithiation (DoM): This is often the most effective method for this specific molecule, leveraging the directing ability of the methoxy and fluoro groups to achieve high regioselectivity.

  • Palladium-Catalyzed Formylation: A versatile method for aryl halides, this approach would require a suitable halogenated precursor.

  • Vilsmeier-Haack Reaction: A classic formylation technique, its success is highly dependent on the nucleophilicity of the aromatic ring.

This guide will primarily focus on the Directed ortho-Lithiation route due to its high reported success with analogous substrates. Troubleshooting for the other methods is also included for a comprehensive overview.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the Directed ortho-Lithiation pathway.

Issue 1: Low or No Conversion of Starting Material (1,3-difluoro-2-methoxybenzene)

Question: My reaction shows a low conversion of 1,3-difluoro-2-methoxybenzene to the desired product, as indicated by TLC or GC-MS analysis. What are the potential causes and solutions?

Answer: Low or no conversion in a Directed ortho-Lithiation reaction is a common problem that can often be traced back to several critical factors. A systematic approach to troubleshooting is recommended.

  • Inactive Organolithium Reagent:

    • Causality: Organolithium reagents like n-BuLi are highly reactive and can degrade upon storage, reacting with trace amounts of moisture or oxygen.

    • Solution: It is crucial to titrate your organolithium reagent before use to determine its exact molarity. Use a fresh, reputable source of the reagent whenever possible.

  • Insufficiently Anhydrous Conditions:

    • Causality: Organolithium reagents are strong bases and will react with any protic source, especially water, faster than they will deprotonate the aromatic ring.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Solvents must be rigorously dried, for example, by distillation from sodium/benzophenone for THF. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[1]

  • Sub-optimal Reaction Temperature:

    • Causality: The formation of the lithiated intermediate is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition. If the temperature is too high, the organolithium reagent can react with ethereal solvents like THF.[1]

    • Solution: Maintain a stable cryogenic temperature throughout the addition of the organolithium reagent and the subsequent stirring period. Use a well-insulated cold bath (e.g., dry ice/acetone).

  • Poor Quality Formylating Agent:

    • Causality: The formylating agent, typically anhydrous N,N-dimethylformamide (DMF), must also be free of water.

    • Solution: Use freshly distilled DMF, dried over calcium hydride, and stored over molecular sieves.

  • Incorrect Stoichiometry:

    • Causality: An insufficient amount of organolithium reagent will lead to incomplete deprotonation of the starting material.

    • Solution: Based on the titrated molarity of your organolithium reagent, ensure you are using a slight excess (typically 1.1-1.2 equivalents) relative to your starting material.

Issue 2: Formation of Multiple Products and Low Regioselectivity

Question: My reaction mixture shows multiple spots on TLC, and the isolated yield of the desired this compound is low. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products indicates a lack of selectivity in the lithiation step or subsequent side reactions.

  • Competing Lithiation Sites:

    • Causality: While the methoxy and fluoro groups direct lithiation to the C6 position, there is a possibility of lithiation at other positions, especially if the reaction conditions are not optimal.

    • Solution: The choice of organolithium reagent and the use of a coordinating agent can enhance regioselectivity. For substrates with multiple directing groups, the use of a bulky base like lithium diisopropylamide (LDA) can sometimes improve selectivity.[2] The reaction temperature is also critical; ensure it is kept consistently low.

  • Benzyne Formation:

    • Causality: If the reaction temperature rises, the lithiated intermediate can undergo elimination of lithium fluoride to form a reactive benzyne intermediate, which can then be trapped by various nucleophiles in the reaction mixture, leading to a complex product distribution.

    • Solution: Strict temperature control at or below -70 °C is paramount.[3] The organolithium reagent should be added slowly to the cooled solution of the starting material to dissipate any heat generated.

  • Reaction with the Aldehyde Product:

    • Causality: The newly formed aldehyde is electrophilic and can be attacked by any remaining organolithium reagent, leading to the formation of a secondary alcohol.

    • Solution: Ensure that the formylating agent is added after the lithiation is complete and that the reaction is quenched promptly once the aldehyde has formed. Adding the lithiated species to a cold solution of the formylating agent (inverse addition) can sometimes mitigate this.

Issue 3: Difficult Purification of the Final Product

Question: I have obtained a crude product that is difficult to purify. What are the likely impurities and the best purification strategy?

Answer: Purification challenges often arise from the presence of unreacted starting material, side products, and byproducts from the workup.

  • Common Impurities:

    • Unreacted 1,3-difluoro-2-methoxybenzene.

    • Secondary alcohol formed from the reaction of the product with the organolithium reagent.

    • Benzoic acid derivative from over-oxidation if exposed to air during workup.

  • Purification Strategy:

    • Aqueous Workup: A careful aqueous workup is the first step. Washing the organic extract with a mild acid (e.g., dilute HCl) can help remove basic impurities.[3]

    • Column Chromatography: Silica gel column chromatography is generally the most effective method for separating the desired aldehyde from non-polar starting material and more polar alcohol byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ether/petroleum ether) can be a highly effective final purification step.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

A1: For this particular substitution pattern, Directed ortho-Lithiation (DoM) is the most promising route. The methoxy group is a strong directing group, and in combination with the activating effect of the ortho-fluorine atom, it can direct lithiation to the C6 position with high selectivity.[2][4] Alternative routes like Palladium-catalyzed formylation would require the synthesis of a suitable precursor (e.g., 1-bromo-2,6-difluoro-3-methoxybenzene), adding extra steps. The Vilsmeier-Haack reaction is generally less effective for electron-deficient aromatic rings and may not proceed well with this substrate.[5][6][7]

Q2: What is the role of a catalyst in the Directed ortho-Lithiation route?

A2: The Directed ortho-Lithiation route, as typically performed with an organolithium reagent like n-BuLi, is a stoichiometric reaction, not a catalytic one. The organolithium reagent is consumed in the deprotonation step. However, additives like tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and accelerate the lithiation, acting as a kinetic promoter.[4][8]

Q3: Can I use a different formylating agent instead of DMF?

A3: While DMF is the most common and cost-effective formylating agent for quenching aryllithiums, other electrophiles can be used.[9][10] For instance, 1-formylpiperidine can sometimes give cleaner reactions, albeit at a higher cost. It is crucial that any formylating agent used is anhydrous.

Q4: My Palladium-catalyzed formylation of a related aryl halide is not working. What should I check?

A4: For a Palladium-catalyzed formylation, several factors are key:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-deficient aryl halides often require electron-rich and bulky phosphine ligands (e.g., biaryl phosphines) to promote oxidative addition and reductive elimination.[11]

  • CO Source: If using carbon monoxide gas, ensure high purity and adequate pressure. Alternatively, CO-releasing molecules can be used for safer handling.[12][13]

  • Reductant: A suitable reductant (e.g., a silane) is necessary to convert the intermediate acylpalladium species to the aldehyde.[14][15]

  • Solvent and Base: The solvent and base can significantly influence the reaction rate and yield. A polar aprotic solvent like DMF or DMA is often used.

Q5: How do I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Take small aliquots from the reaction mixture at regular intervals, quench them carefully with a suitable solvent (e.g., methanol), and run a TLC against the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on the quenched aliquots.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Directed ortho-Lithiation

This protocol is adapted from established procedures for similar substrates.[2][3]

Materials:

  • 1,3-difluoro-2-methoxybenzene

  • n-Butyllithium (titrated solution in hexanes)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk line with argon or nitrogen supply

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the flame-dried flask under a positive pressure of inert gas.

  • Reaction Mixture Preparation: To the flask, add 1,3-difluoro-2-methoxybenzene (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Slowly add anhydrous DMF (1.2 eq.) dropwise, again maintaining the temperature at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cold bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield pure this compound.

Visualizations

DoM_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product SM 1,3-Difluoro-2-methoxybenzene Intermediate Aryllithium Intermediate SM->Intermediate Lithiation nBuLi n-BuLi, THF -78 °C DMF 1. DMF 2. H₂O Workup Product 2,6-Difluoro-3- methoxybenzaldehyde Intermediate->Product Formylation

Caption: Directed ortho-Lithiation and formylation workflow.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagent Titrate n-BuLi? Start->Check_Reagent Check_Conditions Anhydrous Conditions? Check_Reagent->Check_Conditions Yes Sol_Reagent Use fresh/titrated n-BuLi. Adjust stoichiometry. Check_Reagent->Sol_Reagent No Check_Temp Temperature < -70°C? Check_Conditions->Check_Temp Yes Sol_Conditions Flame-dry glassware. Use anhydrous solvents. Check_Conditions->Sol_Conditions No Check_DMF DMF Anhydrous? Check_Temp->Check_DMF Yes Sol_Temp Maintain -78°C bath. Slow addition of reagents. Check_Temp->Sol_Temp No Sol_DMF Distill DMF from CaH₂. Check_DMF->Sol_DMF No Re_evaluate All checks passed? Re-evaluate reaction setup. Check_DMF->Re_evaluate Yes

Caption: A logical workflow for troubleshooting low reaction conversion.

References

  • Li, D., Wei, L., Xiong, W., Jiang, H., & Qi, C. (2023). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. The Journal of Organic Chemistry, 88(9), 5231–5237.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions.
  • Molaei, E., Mohammadsaleh, F., & Niknam, K. (2020). Powerful and Phosphine-Free Palladium-Catalyzed Selective Formylation of Aryl Halides with Formic Acid as CO Source. Catalysis Letters.
  • Jo, H., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • Molaei, E., Mohammadsaleh, F., & Niknam, K. (2020). Powerful and Phosphine-Free Palladium-Catalyzed Selective Formylation of Aryl Halides with Formic Acid as CO Source. Request PDF.
  • Zhang, Z., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-21.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION.
  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
  • Doyle, A. G., et al. (n.d.). Mild, Redox‐Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals. Princeton University.
  • Baran, P. (n.d.). Directed (ortho) Metallation.
  • Chen, C., et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC.
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Hartwig, J. F., et al. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC.
  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
  • Myers, A. G. (n.d.). ortho metalation. Harvard University.
  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
  • Beier, P., et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC.
  • Keay, B. A., et al. (1998). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 120(2), 421-422.
  • Beier, P., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide.
  • Serrano Martínez, J. L., et al. (2012). Proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides. ResearchGate.
  • Li, D., et al. (2023). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • ResearchGate. (n.d.). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde.
  • ResearchGate. (2021). Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF?.
  • HETEROCYCLES. (n.d.). Pyridine ring formylation by DMF (route A).
  • PubMed. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles.

Sources

Technical Support Center: Work-Up Procedures for Reactions with 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the work-up procedures for reactions involving 2,6-Difluoro-3-methoxybenzaldehyde. Our goal is to move beyond simple step-by-step instructions and equip you with the causal understanding needed to troubleshoot and optimize your purification processes.

Section 1: Core Principles & Initial Considerations

This compound is an electron-deficient aromatic aldehyde, a structural motif that imparts specific chemical properties influencing the entire work-up strategy. The presence of the aldehyde functional group, the methoxy group, and the fluorine atoms dictates its solubility, stability, and potential for side-reactions.

A successful work-up is not merely a purification step; it is an integral part of the reaction that must be designed to maximize yield and purity by addressing the specific components of the crude reaction mixture. The fundamental principle is to leverage differences in the physicochemical properties (like polarity, acidity/basicity, and solubility) of the desired product versus impurities.[1][2][3]

Key Impurities to Anticipate

Before designing a work-up, one must anticipate the likely impurities:

  • Unreacted this compound: Its removal is paramount.

  • Acidic Impurities: The most common is the corresponding carboxylic acid (2,6-Difluoro-3-methoxybenzoic acid), formed via air oxidation of the aldehyde.[4][5] This is a frequent issue with aromatic aldehydes.[6]

  • Basic Impurities: Depending on the reaction, unreacted amines or other basic reagents may be present.

  • Neutral, Non-polar Impurities: By-products from the reaction.

  • Highly Polar, Water-Soluble Impurities: Inorganic salts from reagents or quenching steps.

Properties of this compound

Understanding the physical properties of your starting material is critical for planning an effective separation.

PropertyValue/InformationSignificance for Work-up
Molecular Formula C₈H₆F₂O₂Indicates a relatively small, moderately polar molecule.
Molecular Weight 172.13 g/mol Relevant for calculating molar equivalents.
Physical State Solid / Oil that crystallizesThe compound can be isolated as a solid, making recrystallization a viable final purification step.[7]
Solubility Soluble in common organic solvents (Ether, DCM, EtOAc). Insoluble in water.Dictates the choice of extraction solvent.[5][7]
Stability Susceptible to air oxidation to the carboxylic acid.[6]Work-up should be performed promptly. Avoid unnecessarily prolonged exposure to air or basic conditions which can promote oxidation.

Section 2: Standard Work-Up Protocol & Methodologies

The following is a generalized, robust work-up protocol that can be adapted for a wide range of reactions involving this compound where the final product is a neutral organic compound.

Step-by-Step Experimental Protocol
  • Reaction Quenching:

    • Objective: To stop the reaction and neutralize any reactive reagents.

    • Procedure: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl for organometallics, or simply water).

    • Causality: Quenching at low temperatures mitigates potential exothermic events and side reactions. The choice of quenching agent is critical and depends on the reagents used.

  • Solvent Selection & Dilution:

    • Objective: To create a biphasic system for liquid-liquid extraction.

    • Procedure: Dilute the quenched reaction mixture with an appropriate organic solvent immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

    • Causality: The chosen solvent should readily dissolve the desired product while having minimal miscibility with water.[8] If the reaction was run in a water-miscible solvent like THF or Dioxane, it should be removed via rotary evaporation first, or the mixture must be significantly diluted to prevent emulsion formation.[9]

  • Liquid-Liquid Extraction & Washes:

    • Objective: To systematically remove acidic, basic, and water-soluble impurities.[2][3]

    • Procedure: Transfer the biphasic mixture to a separatory funnel.

      • (Optional Acid Wash): Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities. The protonated bases will become water-soluble salts and partition into the aqueous layer.[1][9]

      • (Mild Base Wash): Wash the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃).[8] Vent the separatory funnel frequently , as CO₂ gas will be generated if acidic impurities are present. This deprotonates the carboxylic acid impurity, converting it to a water-soluble carboxylate salt.[4][5]

      • (Water/Brine Wash): Wash the organic layer with water, followed by a saturated aqueous NaCl (brine) solution.[5]

    • Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking up emulsions by increasing the ionic strength of the aqueous phase.[8]

  • Drying and Solvent Removal:

    • Objective: To remove residual water before isolating the crude product.

    • Procedure: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: Water can interfere with subsequent purification steps (like chromatography) and can result in a "gooey" isolated product instead of a crisp solid.[5]

  • Final Purification:

    • Objective: To isolate the final product in high purity.

    • Procedure: The crude product can be purified by:

      • Recrystallization: Ideal if the product is a solid. A common solvent system for similar compounds is ether/petroleum ether.[7]

      • Flash Column Chromatography: Use if the product is an oil or if impurities have similar polarities.

      • Distillation: Suitable for thermally stable liquid products.[4]

Visualizing the Work-Up Workflow

G cluster_0 Initial Steps cluster_1 Extraction & Washes cluster_2 Isolation & Purification Quench 1. Quench Reaction (e.g., sat. NH4Cl) Dilute 2. Dilute with Organic Solvent (e.g., EtOAc, Ether) Quench->Dilute SepFunnel 3. Transfer to Separatory Funnel Dilute->SepFunnel AcidWash 4. Acid Wash (1M HCl) (Removes Basic Impurities) SepFunnel->AcidWash BaseWash 5. Base Wash (sat. NaHCO3) (Removes Acidic Impurities) AcidWash->BaseWash BrineWash 6. Brine Wash (Removes Water) BaseWash->BrineWash Dry 7. Dry Organic Layer (e.g., Na2SO4) BrineWash->Dry Concentrate 8. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 9. Final Purification (Recrystallization/Column) Concentrate->Purify Product Pure Product Purify->Product G Start Work-up Issue Encountered Emulsion Emulsion Forms Start->Emulsion LowYield Low Yield / No Product Start->LowYield Impurity Impurity in Crude Product Start->Impurity Sol1 Add Brine (sat. NaCl). Filter through Celite. Emulsion->Sol1 Yes Sol2 Back-extract aqueous layers. Check rotovap trap for volatility. Check stability to acid/base. LowYield->Sol2 Yes Sol3 Is impurity acidic? -> Use NaHCO3 wash. Is impurity basic? -> Use 1M HCl wash. Is impurity neutral? -> Column chromatography. Impurity->Sol3 Yes

Caption: Decision tree for common work-up problems.

Section 4: Advanced Purification Techniques

If standard acid-base extraction and chromatography fail to yield pure material, more advanced techniques may be necessary.

Bisulfite Adduct Formation

For removing unreacted this compound or if the desired product is not an aldehyde, bisulfite adduct formation is a highly effective purification method. [4][10]

  • Principle: Aldehydes react reversibly with aqueous sodium bisulfite (NaHSO₃) or sodium metabisulfite to form a charged, water-soluble adduct. [11]This adduct can be easily separated from non-aldehyde components in the organic layer.

  • General Protocol:

    • Dissolve the crude mixture in a solvent like ethanol.

    • Add a saturated aqueous solution of sodium metabisulfite and stir vigorously.

    • The solid bisulfite adduct will precipitate. Filter the solid and wash it with ether to remove organic impurities.

    • The aldehyde can be regenerated from the solid adduct by treatment with a mild base (like NaHCO₃) or dilute acid. [4] This technique is exceptionally useful for removing stubborn aldehyde impurities from a reaction mixture. [11]

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Reddit. (2015). Purifying aldehydes? r/chemistry.
  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
  • Bionity.com. (n.d.). Acid-base extraction.
  • Unknown. (n.d.). Acid-Base Extraction.1. Source Link
  • Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Source Link
  • Sawada, H., Harada, T., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 90(4), 1033-1043.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Papari, M. M., et al. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • St. Gelais, A. T., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1149–1154.
  • MIT OpenCourseWare. (n.d.). Reaction Work-Up I | MIT Digital Lab Techniques Manual.
  • Reddit. (2025). Help with reaction workup. r/OrganicChemistry.
  • NET. (2016). 2,3-Difluoro-6-methoxybenzaldehyde Safety Data Sheet.
  • Icke, R. N., et al. (1955). m-Methoxybenzaldehyde. Organic Syntheses, Coll. Vol. 3, p.554 (1955); Vol. 29, p.63 (1949).

Sources

Technical Support Center: Troubleshooting Unexpected Results in Reactions with 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed to be a practical resource for troubleshooting unexpected outcomes in your reactions. As a versatile building block in pharmaceutical and materials science, its unique electronic and steric properties can sometimes lead to unforeseen challenges. This document provides in-depth, field-proven insights to help you navigate these complexities and achieve your desired synthetic targets.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the likely causes?

A1: The steric hindrance from the two ortho-fluorine atoms can significantly slow down reactions at the aldehyde carbonyl.[1][2] Additionally, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the aromatic ring in certain reactions. Consider increasing the reaction temperature, extending the reaction time, or using more reactive reagents.

Q2: I'm observing an unexpected demethylation of the methoxy group. Why is this happening and how can I prevent it?

A2: The methoxy group can be susceptible to cleavage under strongly acidic or Lewis acidic conditions, especially at elevated temperatures. Reagents like BBr₃, AlCl₃, or strong protic acids such as HBr can cause demethylation.[3] To avoid this, opt for milder reaction conditions or protect the aldehyde functionality if the subsequent steps involve harsh reagents. If demethylation is desired, these reagents can be used intentionally to yield 2,6-Difluoro-3-hydroxybenzaldehyde.

Q3: My NMR spectrum shows a complex pattern in the aromatic region that I can't assign. What could be the issue?

A3: The fluorine atoms will cause splitting of both proton and carbon signals in your NMR spectra. You will observe 1H-19F and 13C-19F coupling, which can complicate the spectra. It is also possible that you have a mixture of products or isomers. Refer to the spectroscopic data section in this guide for typical chemical shifts and coupling constants for this compound and its derivatives.

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on the aryl ring, but the reaction is not proceeding as expected. Why?

A4: While the fluorine atoms are good leaving groups in principle, the methoxy group is an electron-donating group, which can deactivate the ring towards nucleophilic attack. For a successful SNAr reaction, a strong electron-withdrawing group is typically required ortho or para to the leaving group.[4] The position of your nucleophilic attack and the reaction conditions are critical.

Troubleshooting Guides for Specific Reactions

Demethylation: Unexpected Formation of 2,6-Difluoro-3-hydroxybenzaldehyde

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • 1H NMR shows the disappearance of the methoxy signal (around 3.9 ppm) and the appearance of a broad singlet corresponding to a hydroxyl proton.

  • Mass spectrometry indicates a loss of 14 Da (CH₂) from the expected product mass.

Potential Causes:

  • Strong Lewis Acids: Reagents like BBr₃, AlCl₃, or even trace amounts of metal halides can catalyze demethylation.

  • Strong Protic Acids: Refluxing in strong acids like HBr or HI will readily cleave the methyl ether.

  • High Temperatures: Prolonged heating, especially in the presence of even weak acids or nucleophiles, can lead to demethylation.

Suggested Solutions:

  • Use Milder Conditions: If demethylation is undesired, conduct your reaction at lower temperatures and for shorter durations.

  • Buffer the Reaction: If acidic conditions are necessary, consider using a buffered system to maintain a milder pH.

  • Alternative Reagents: Explore alternative reagents that do not have strong Lewis acidity.

Protocol for Intentional Demethylation: For the intentional synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde, the following protocol can be adapted:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (typically 1-3 equivalents).

  • Stir the reaction at low temperature and allow it to slowly warm to room temperature while monitoring by TLC.

  • Upon completion, quench the reaction carefully by slowly adding methanol, followed by water.

  • Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.

Expected Spectroscopic Data for 2,6-Difluoro-3-hydroxybenzaldehyde:

  • 1H NMR: Expect signals for the aldehyde proton, aromatic protons, and a hydroxyl proton. The chemical shifts of the aromatic protons will be affected by the change from a methoxy to a hydroxyl group.

  • 13C NMR: The carbon attached to the oxygen will shift, and you will observe different C-F coupling constants compared to the starting material.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretching band.

Oxidation to 2,6-Difluoro-3-methoxybenzoic Acid: Incomplete Conversion and Side Products

Symptoms:

  • Incomplete consumption of the starting aldehyde observed by TLC or GC-MS.

  • Formation of colored impurities.

  • Low yield of the desired carboxylic acid.

Potential Causes:

  • Insufficient Oxidant: The amount of oxidizing agent may not be sufficient for complete conversion.

  • Steric Hindrance: The ortho-fluorine atoms can hinder the approach of the oxidant to the aldehyde group.

  • Reaction Conditions: The temperature or pH of the reaction may not be optimal. A patent for the oxidation of the related 2,3-difluoro-6-methoxybenzaldehyde to the corresponding carboxylic acid uses potassium hydroxide and hydrogen peroxide at 70°C.[5]

Suggested Solutions:

  • Increase Oxidant Equivalents: Use a larger excess of the oxidizing agent.

  • More Powerful Oxidants: Consider using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), but be mindful of potential side reactions.

  • Optimize Conditions: Systematically vary the temperature, reaction time, and pH to find the optimal conditions for your specific oxidant.

Experimental Protocol for Oxidation: The following is a general procedure that can be adapted for the oxidation of this compound:

  • Dissolve the aldehyde in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Add the chosen oxidizing agent (e.g., KMnO₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction (e.g., with sodium bisulfite for KMnO₄).

  • Acidify the mixture to protonate the carboxylic acid.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Data for 2,6-Difluoro-3-methoxybenzoic acid:

Property Value
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol

| Appearance | Solid |

Wittig Reaction: Low Yields and Difficult Purification

Symptoms:

  • Low conversion of the starting aldehyde.

  • Formation of a significant amount of triphenylphosphine oxide, which complicates purification.

  • Poor stereoselectivity (formation of both E and Z isomers).

Potential Causes:

  • Steric Hindrance: The ortho-fluorine atoms impede the approach of the Wittig reagent.[6]

  • Ylide Instability: The stability of the ylide can affect its reactivity and the stereochemical outcome. Non-stabilized ylides tend to give Z-alkenes, while stabilized ylides favor E-alkenes.[7][8]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction.

Suggested Solutions:

  • Use Horner-Wadsworth-Emmons (HWE) Reagents: Phosphonate esters used in the HWE reaction are generally more reactive than phosphonium ylides and can be more effective with hindered aldehydes.[6] They also tend to favor the formation of the E-alkene.

  • Optimize Reaction Conditions: For the Wittig reaction, consider using a stronger base to ensure complete ylide formation. Running the reaction at higher temperatures may also improve the conversion rate.

  • Purification Strategy: To remove triphenylphosphine oxide, column chromatography is often more effective than recrystallization.

Workflow for Troubleshooting a Wittig Reaction:

Caption: Troubleshooting workflow for low-yielding Wittig reactions.

Grignard Reaction: Low Conversion and Side Products

Symptoms:

  • Recovery of a significant amount of starting material.

  • Formation of a byproduct corresponding to the reduction of the aldehyde to an alcohol.

  • Low yield of the desired secondary alcohol.

Potential Causes:

  • Steric Hindrance: The ortho-fluorine atoms hinder the approach of the Grignard reagent to the carbonyl carbon.[1]

  • Enolization: If the Grignard reagent is particularly bulky or basic, it may deprotonate the aldehyde at the alpha-position (if one exists), leading to the recovery of starting material upon workup.

  • Reduction: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.

Suggested Solutions:

  • Use Less Hindered Grignard Reagents: Smaller Grignard reagents (e.g., methylmagnesium bromide) will be more successful than bulkier ones (e.g., tert-butylmagnesium chloride).

  • Use of Cerium Trichloride (Luche Reduction Conditions): The addition of CeCl₃ can increase the nucleophilicity of the Grignard reagent and suppress side reactions like enolization.

  • Inverse Addition: Slowly adding the aldehyde to the Grignard reagent can sometimes improve yields.

Decision Tree for Grignard Reaction Issues:

Grignard_Troubleshooting start Low Yield in Grignard Reaction check_sm Is starting material recovered? start->check_sm check_reduction Is the reduced alcohol observed? check_sm->check_reduction No steric_hindrance Likely steric hindrance check_sm->steric_hindrance Yes reduction_issue Reduction is a competing reaction check_reduction->reduction_issue Yes use_less_hindered_grignard Use a less hindered Grignard reagent steric_hindrance->use_less_hindered_grignard use_cecl3 Consider adding CeCl3 (Luche conditions) use_less_hindered_grignard->use_cecl3 end Improved Yield of Desired Alcohol use_cecl3->end change_grignard Use a Grignard reagent without β-hydrogens reduction_issue->change_grignard change_grignard->end

Caption: Decision tree for troubleshooting Grignard reactions.

Spectroscopic Data Reference

Typical 1H NMR Chemical Shifts for Related Benzaldehydes (in CDCl₃):

Functional Group Chemical Shift (ppm)
Aldehyde (-CHO) 9.8 - 10.4
Methoxy (-OCH₃) 3.8 - 4.0

| Aromatic (Ar-H) | 6.7 - 7.8 |

Note: The fluorine atoms in this compound will cause doublet of doublets or more complex splitting patterns for the aromatic protons.

Typical 13C NMR Chemical Shifts for Related Benzaldehydes (in CDCl₃):

Carbon Chemical Shift (ppm)
Aldehyde (C=O) 188 - 193
C-F 150 - 165 (with large JC-F coupling)
C-OCH₃ 145 - 160
Aromatic C-H 110 - 135

| Methoxy (-OCH₃) | 55 - 65 |

Note: The carbons attached to fluorine will appear as doublets with large coupling constants (¹JC-F). Other carbons in the ring will also show smaller C-F couplings (²JC-F, ³JC-F, etc.).

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde. BenchChem.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. BenchChem.
  • Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • SpectraBase. (n.d.). C-13 NMR Spectrum.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Ranjbarkarimi, R., & Mohammadi, K. M. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 41(15), 7477-7486.
  • Quantum Mechanics-Chemistry. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde.
  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. BenchChem.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Chemspace. (n.d.). This compound - C8H6F2O2 | CSSB00000062052.
  • TSI Journals. (n.d.). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde.
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Al-Joboury, M. J., et al. (2024).
  • Amerigo Scientific. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid (97%).
  • Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
  • Naik, D. B., & Moorthy, J. N. (2006). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Journal of Physical Organic Chemistry, 19(10), 685-692.
  • LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde.
  • Firdaus, M., Handayani, N., & Marfu'ah, L. T. (2018). 1 H-NMR (400 MHz, CDCl 3) spectra of 4-ethoxy-3- methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom).
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
  • PubChem. (n.d.). 3,6-difluoro-2-methoxybenzaldehyde.
  • Chemdad. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. BenchChem.

Sources

Technical Support Center: Strategies to Minimize Side Reactions of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing side reactions when working with this versatile building block. The unique electronic properties conferred by the fluorine and methoxy groups enhance its reactivity, but also necessitate careful consideration of reaction conditions to ensure high yield and purity.[1]

I. Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group can influence the aromatic ring's susceptibility to nucleophilic attack.[2] Conversely, the methoxy group is electron-donating. This complex electronic environment requires a nuanced approach to reaction design.

Core Structural Features and Reactivity Implications
Functional GroupElectronic EffectImplication for Reactivity
Aldehyde Electron-withdrawingSite for nucleophilic attack (e.g., Wittig, aldol reactions). Can be prone to oxidation.
Fluorine (x2) Strongly electron-withdrawingActivates the aromatic ring for nucleophilic aromatic substitution (SNAr), influences acidity of ortho-protons.
Methoxy Electron-donating (by resonance)Can direct electrophilic aromatic substitution, though the ring is generally electron-poor.

II. Troubleshooting Guide: Common Reactions and Side Products

This section addresses specific issues that may arise during common transformations involving this compound.

Wittig Reaction: Low Yield and Stereoselectivity Issues

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[3] However, steric hindrance from the ortho-fluoro and methoxy groups in this compound can impede the reaction.[4]

Question: My Wittig reaction with this compound is sluggish and gives a mixture of E/Z isomers. How can I improve it?

Answer:

This is a common challenge. The steric bulk around the aldehyde can hinder the approach of the ylide, slowing the reaction and affecting stereoselectivity.[4]

Troubleshooting Strategies:

  • Choice of Ylide:

    • Stabilized Ylides: These are less reactive and often lead to the (E)-alkene as the major product.[3] They may require more forcing conditions (e.g., higher temperatures, longer reaction times) with this substrate.

    • Non-stabilized Ylides: These are more reactive and typically favor the (Z)-alkene.[3] However, their high reactivity can sometimes lead to side reactions if not properly controlled.

  • Reaction Conditions:

    • Base Selection: The choice of base for generating the ylide is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are common.[5] For stabilized ylides, milder bases such as potassium carbonate or triethylamine may suffice.

    • Solvent: Anhydrous, non-protic solvents like THF or diethyl ether are standard. Ensure all reagents and glassware are scrupulously dry.

    • Temperature Control: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity. The subsequent reaction with the aldehyde may be allowed to warm to room temperature.[4]

  • Protocol for Enhanced (E)-Selectivity (Horner-Wadsworth-Emmons Modification): This variation often provides excellent E-selectivity and the phosphonate byproduct is water-soluble, simplifying purification.

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Add a solution of this compound (1.0 eq) in anhydrous THF.

    • Stir overnight at room temperature and monitor by TLC.

Aldol Condensation: Competing Reactions and Low Yield

Aldol condensations create carbon-carbon bonds by reacting an enolate with a carbonyl compound.[6] With this compound, self-condensation of the ketone partner and other side reactions can be problematic.

Question: I am attempting a Claisen-Schmidt condensation with acetophenone, but I am getting low yields of the desired chalcone and significant amounts of unreacted starting material.

Answer:

The electrophilicity of the aldehyde is key here. While the fluorine atoms enhance this, the reaction conditions must be carefully optimized to favor the desired crossed-aldol reaction.

Troubleshooting Workflow:

G start Low Chalcone Yield prob1 Is self-condensation of the ketone observed? start->prob1 sol1 Slowly add the ketone to a mixture of the aldehyde and base. prob1->sol1 Yes prob2 Is the aldehyde degrading? prob1->prob2 No end Optimized Reaction sol1->end sol2 Consider milder bases (e.g., NaOH, KOH). Ensure inert atmosphere. prob2->sol2 Yes prob3 Is there evidence of S N Ar? prob2->prob3 No sol2->end sol3 Switch to a non-nucleophilic solvent like THF instead of methanol or ethanol. prob3->sol3 Yes prob3->end No sol3->end

Sources

handling air-sensitive intermediates in 2,6-Difluoro-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of air-sensitive intermediates in this specific synthesis. The primary route discussed involves the directed ortho-lithiation of 2,6-difluoroanisole, an approach that necessitates rigorous handling of a highly reactive and air-sensitive aryllithium intermediate.

Troubleshooting Guide: Directed ortho-Lithiation Pathway

This section addresses specific experimental issues that can arise during the synthesis. The core of this synthesis is the deprotonation of 2,6-difluoroanisole to form a lithiated intermediate, which is then quenched with an electrophile like N,N-dimethylformamide (DMF). Success hinges on the stability and reactivity of this air-sensitive species.

Q1: My reaction yield is consistently low, or I am recovering only my starting material (2,6-difluoroanisole). What are the likely causes?

A1: This is a common issue in lithiation reactions and almost always points to a problem with the generation or stability of the organolithium intermediate.[1] Let's break down the potential failures:

  • Inactive Organolithium Reagent: Solutions of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) degrade over time, especially with repeated punctures of the septum-sealed bottle.[2] It is crucial to titrate your organolithium reagent before use to determine its exact molarity. An untitrated, partially degraded reagent is a primary cause of reaction failure.

  • Presence of Moisture: Organolithium reagents are extremely potent bases and will react instantly with any protic source, especially water, before deprotonating your substrate.[2][3][4]

    • Glassware: All glassware must be rigorously dried, either by oven-drying overnight at >125°C or by flame-drying under vacuum or a strong flow of inert gas.[3][5][6] Assembled apparatus should be cooled to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[3][7]

    • Solvents & Reagents: Anhydrous solvents are critical. Use freshly distilled solvents or those from a solvent purification system.[8] The 2,6-difluoroanisole starting material should also be anhydrous.

  • Inadequate Temperature Control: The lithiation of fluoroaromatics is highly exothermic and the resulting aryllithium species can be unstable at higher temperatures. The reaction should be maintained at -78 °C (a dry ice/acetone bath) throughout the addition of the organolithium reagent and for the duration of the stirring period before the electrophile quench.[9] A rise in temperature can lead to decomposition or side reactions with the solvent (e.g., THF).[1]

  • Positive Inert Gas Pressure: A constant, gentle positive pressure of an inert gas like argon or nitrogen is mandatory.[3] When cooling the reaction flask from room temperature to -78 °C, the internal pressure will drop, potentially sucking air and moisture from the bubbler back into the flask.[7] Ensure a sufficient inert gas flow during cooling.

Q2: After quenching the reaction with DMF and performing an aqueous workup, I get a dark, tarry crude product instead of the expected crystalline solid. Why?

A2: The formation of tar or dark polymeric material often suggests decomposition of the air-sensitive intermediate or uncontrolled side reactions.

  • Temperature Overshoot: As mentioned above, allowing the reaction to warm significantly can cause the aryllithium to decompose.[1] When adding the organolithium reagent, do so slowly (dropwise) to the cooled solution of the anisole to manage the exotherm.[6][10]

  • Reaction with Solvent: While THF is a common solvent for lithiations, n-BuLi can react with it, especially as the temperature rises above -40 °C. This reaction can lead to complex byproducts.

  • Quenching Issues: The addition of the electrophile (DMF) is also exothermic. It should be added slowly at -78 °C. Adding it too quickly can cause a localized temperature spike, leading to decomposition.

Q3: My NMR analysis shows a mixture of regioisomers. How can I improve the selectivity for the desired this compound?

A3: While the methoxy group is a strong directing group for ortho-lithiation, the fluorine atoms also influence the acidity of the aromatic protons.

  • Choice of Base: The choice of the organolithium base can influence selectivity. Lithium diisopropylamide (LDA) is a bulkier, less nucleophilic base than n-BuLi, which can sometimes offer improved regioselectivity in complex systems.[11]

  • Temperature Control: Maintaining a consistently low temperature (-78 °C) is key. At higher temperatures, thermodynamic products may begin to form, or the lithiated intermediate might rearrange, leading to a loss of selectivity.

Q4: How can I confirm that my air-sensitive aryllithium intermediate has formed before I add the DMF?

A4: This is an excellent question that embodies the principle of a self-validating protocol. You cannot directly analyze the reactive intermediate, but you can perform a quench test on a small aliquot.

  • Once your lithiation is presumed complete (e.g., after stirring for 1 hour at -78 °C), use a separate, dry syringe to remove a small aliquot (e.g., 0.2 mL) of the reaction mixture under inert atmosphere.

  • Quench this aliquot into a vial containing deuterium oxide (D₂O).[1]

  • Perform a simple workup and analyze the resulting deuterated 2,6-difluoroanisole by ¹H NMR or mass spectrometry.

  • Successful incorporation of deuterium at the 3-position confirms the formation of the desired aryllithium intermediate. If no deuterium is incorporated, your lithiation step has failed, and you should troubleshoot that step before committing the bulk of your reaction to the formylation quench.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using a Schlenk line and a glovebox for this reaction?

A1: Both create an inert atmosphere, but they are used differently.

  • Schlenk Line: A Schlenk line is a glass manifold connected to a vacuum pump and a source of inert gas.[8] It allows you to perform reactions in standard glassware by repeatedly evacuating the air and backfilling with inert gas. It is excellent for handling air-sensitive reagents and reactions in solution.[2]

  • Glovebox: A glovebox is a sealed container filled with a high-purity inert gas. It allows for the manipulation of solids and the setup of reactions as if you were on an open bench, but in an air-free environment. It is ideal for weighing and transferring solid reagents that are air-sensitive.[12]

For this synthesis, setting up the reaction and transferring liquid reagents can be done effectively on a Schlenk line.[8] If you need to handle a solid starting material that is also air-sensitive, a glovebox would be advantageous.

Q2: What is the safest way to transfer a pyrophoric reagent like n-Butyllithium?

A2: The technique depends on the volume. Pyrophoric reagents ignite on contact with air or moisture.[4][12]

  • Small Volumes (< 15-20 mL): A properly dried and inert-gas-purged syringe with a Luer lock needle is acceptable.[5][6] Use a needle long enough to reach the liquid level without inverting the bottle.[6]

  • Large Volumes (> 15-20 mL): A double-tipped needle (cannula) transfer is the safer and preferred method.[5][12] This technique uses the pressure of the inert gas to push the liquid from the reagent bottle through the cannula into the reaction flask.

Always handle pyrophoric reagents in a fume hood, away from flammable materials, and have an appropriate fire extinguisher (Class B or D) nearby.[3] Never use water or carbon dioxide extinguishers on an organolithium fire.[3]

Q3: What is the proper procedure for quenching a reaction involving excess organolithium reagent?

A3: Never quench a reaction by adding water directly to the cold reaction mixture containing excess organolithium reagent. This can cause a violent, uncontrolled reaction. The recommended procedure is a sequential quench with reagents of increasing reactivity.[13]

  • While the reaction is still cold (e.g., -78 °C), slowly add a less reactive alcohol like isopropanol to neutralize the excess organolithium.[13]

  • Once the initial exothermic reaction subsides, you can switch to a more reactive alcohol like methanol or ethanol.

  • Finally, after the mixture has been allowed to warm, you can slowly add water or an aqueous solution for the workup.[13]

Any residual reagent in syringes or cannulas should also be quenched by rinsing with an inert solvent (like toluene or hexane) and then adding that rinse solution slowly to a beaker of isopropanol.[2][3]

Data Summary and Key Parameters

The success of the lithiation-formylation sequence is highly dependent on several key parameters. The following table summarizes these variables and their expected impact on the reaction outcome.

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Solvent Anhydrous Tetrahydrofuran (THF)THF effectively solvates the lithium cation. Using non-anhydrous THF will quench the organolithium reagent, leading to no reaction.[7]
Base n-Butyllithium (n-BuLi), ~1.1 eq.A slight excess ensures complete deprotonation. Titrate before use. Using less than 1 equivalent will result in incomplete conversion.
Temperature -78 °C (Dry Ice/Acetone)Critical for the stability of the fluoroaryllithium intermediate.[9] Temperatures > -40 °C can lead to decomposition and side reactions.[1]
Atmosphere Dry Argon or NitrogenOrganolithium reagents are pyrophoric and react with O₂ and H₂O.[3][4] An air leak will destroy the intermediate and cause a fire hazard.
Formylating Agent Anhydrous N,N-Dimethylformamide (DMF)Common and effective "C1" electrophile. Must be anhydrous to prevent quenching the aryllithium.
Quench Protocol Slow addition of DMF at -78 °CA rapid, uncontrolled quench can cause localized heating, leading to byproduct formation and reduced yield.[6]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis.

Troubleshooting_Lithiation start Start: Low Yield or No Product Formation check_buli Was n-BuLi reagent recently titrated? start->check_buli titrate_buli Action: Titrate n-BuLi and repeat reaction. check_buli->titrate_buli No check_drying Was all glassware rigorously dried? check_buli->check_drying Yes success Problem Resolved titrate_buli->success dry_glassware Action: Oven-dry (>125°C) or flame-dry all glassware under inert atmosphere. check_drying->dry_glassware No check_temp Was temperature maintained at -78°C during addition and stirring? check_drying->check_temp Yes dry_glassware->success improve_temp Action: Ensure efficient cooling (Dry Ice/Acetone bath) and slow, dropwise addition. check_temp->improve_temp No check_atmosphere Was a positive inert gas pressure maintained throughout? check_temp->check_atmosphere Yes improve_temp->success improve_atmosphere Action: Check for leaks. Ensure positive pressure, especially during cooling. check_atmosphere->improve_atmosphere No quench_test Problem Persists: Perform D₂O Quench Test check_atmosphere->quench_test Yes improve_atmosphere->success deuterium_incorp Deuterium Incorporated? quench_test->deuterium_incorp dmf_issue Issue is with the Formylation Step. Check purity/dryness of DMF. Consider alternative electrophile. deuterium_incorp->dmf_issue Yes lithiation_issue Issue is with the Lithiation Step. Re-evaluate all previous steps: reagent, dryness, temperature. deuterium_incorp->lithiation_issue No

Caption: Troubleshooting Decision Tree for Lithiation-Formylation.

Experimental Protocol: Synthesis of this compound

This protocol is representative and should be adapted based on laboratory safety standards and reagent availability. All operations must be carried out under an inert atmosphere using Schlenk techniques.[8]

1. Glassware and System Preparation: 1.1. Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a condenser attached to a nitrogen/argon bubbler. 1.2. Rigorously dry all glassware in an oven at 125 °C for at least 4 hours.[5] Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of inert gas.

2. Reaction Setup: 2.1. In the cooled flask, dissolve 2,6-difluoroanisole (1.0 eq.) in anhydrous THF. 2.2. Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

3. Lithiation (Formation of Air-Sensitive Intermediate): 3.1. Using a dry, gas-tight syringe, slowly add a solution of n-butyllithium (1.1 eq., titrated) dropwise to the stirred THF solution over 20-30 minutes. 3.2. CRITICAL: Maintain the internal temperature below -70 °C during the addition.[9] A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species. 3.3. Stir the reaction mixture at -78 °C for 1 hour after the addition is complete to ensure full formation of the intermediate.

4. Formylation (Quenching the Intermediate): 4.1. In a separate, dry flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in anhydrous THF. 4.2. Using a dry syringe, add the DMF solution dropwise to the cold (-78 °C) aryllithium solution. 4.3. Maintain the temperature below -70 °C during the addition. 4.4. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then slowly allow it to warm to room temperature.

5. Workup and Purification: 5.1. Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. 5.2. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). 5.3. Combine the organic layers and wash sequentially with water and brine. 5.4. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. 5.5. Purify the crude this compound by recrystallization or silica gel column chromatography.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Gephart, R. T., & Caulton, K. G. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652.
  • University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.
  • Lawrence, N. J., et al. (2001). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Journal of Fluorine Chemistry, 108(2), 141-145.
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Reddit r/OrganicChemistry. (2023, August 2). No precipitate forming after lithiation reaction.
  • ResearchGate. (2008). Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • Reddit r/Chempros. (2023). Lithiations Not Working.
  • American Chemical Society. (n.d.). Lithiation Reaction Safety.
  • Thieme. (2018, March 7). Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)- methane.
  • Stanetty, P., & Schnürch, M. (2004). Optimization of Organolithium Reactions. Letters in Organic Chemistry, 1(4), 333-343.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Beilstein Journal of Organic Chemistry. (2017). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Sciencemadness.org. (2018, June 8). Lithiation reaction of an Aniline... gooey yield problems.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Difluoro-3-methoxybenzaldehyde Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Benzaldehyde Scaffolds

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3][4] Benzaldehyde derivatives, with their highly reactive aldehyde group, serve as versatile platforms for constructing complex molecular architectures through reactions like nucleophilic additions, condensations, and oxidations.[2][5]

When combined, these features create a powerful class of reagents: fluorinated benzaldehydes. The specific arrangement of fluorine and other substituents on the aromatic ring dictates the molecule's electronic properties and steric profile, thereby influencing its reactivity and suitability for various applications. This guide provides an in-depth comparison of 2,6-Difluoro-3-methoxybenzaldehyde and its key structural isomers. We will dissect their physical properties, analyze their spectroscopic signatures, compare their reactivity profiles, and discuss their applications, providing researchers with the critical insights needed to select the optimal building block for their synthetic endeavors.

Part 1: Structural and Physicochemical Comparison of Key Isomers

The location of the two fluorine atoms and the methoxy group significantly impacts the physical properties of the benzaldehyde isomers. These differences, such as melting point and solubility, are the first consideration for a synthetic chemist in planning reaction setup and purification strategies. This compound is a white to off-white solid, a common characteristic among these isomers, but its melting point of 51-56°C distinguishes it from others.[6]

Below is a comparative table of the key physicochemical properties for our target compound and several of its positional isomers.

Compound Name Structure CAS Number Molecular Formula / Weight Melting Point (°C) Appearance
This compound O=Cc1c(F)ccc(OC)c1F149949-30-4C₈H₆F₂O₂ / 172.1351-56White to off-white Solid[6]
2,3-Difluoro-6-methoxybenzaldehyde O=Cc1c(OC)c(F)c(F)cc1187543-87-9C₈H₆F₂O₂ / 172.1355-57-
3,4-Difluoro-2-methoxybenzaldehyde O=Cc1c(OC)c(F)c(F)cc11023023-24-6C₈H₆F₂O₂ / 172.13--
3,5-Difluoro-2-methoxybenzaldehyde O=Cc1c(F)cc(F)cc1OC598994-01-9C₈H₆F₂O₂ / 172.13--
2-Fluoro-3-methoxybenzaldehyde O=Cc1c(F)ccc(OC)c1103438-88-6C₈H₇FO₂ / 154.1447-51White crystals[7]
3-Fluoro-2-methoxybenzaldehyde O=Cc1cccc(F)c1OC74266-68-5C₈H₇FO₂ / 154.1447-48-

Note: Data for some isomers is limited in the available literature. Molecular structures are represented by SMILES strings.

Part 2: Spectroscopic Analysis - Deciphering Electronic and Steric Effects

Spectroscopic data, particularly NMR, provides a window into the electronic environment of each isomer. The chemical shifts of the aldehyde proton (¹H NMR) and the carbonyl carbon (¹³C NMR) are sensitive indicators of the electron-withdrawing or -donating effects of the substituents.

In This compound , the two fluorine atoms ortho to the aldehyde group exert a strong electron-withdrawing inductive effect and significant steric hindrance. This unique arrangement is expected to deshield the aldehyde proton and influence the conformation of the methoxy group.

  • Aldehyde Proton (¹H NMR, ~9.8-10.5 ppm): The presence of electron-withdrawing fluorine atoms generally shifts the aldehyde proton downfield. The effect is most pronounced with ortho- and para-substituents. For this compound, the two ortho-fluorines would create a highly electron-deficient aldehyde, likely resulting in a chemical shift at the lower end of the typical range.

  • Aromatic Protons (¹H NMR, ~6.5-7.8 ppm): The coupling patterns and chemical shifts of the aromatic protons are unique fingerprints for each isomer, determined by the positions of the fluorine and methoxy groups.

  • Carbonyl Carbon (¹³C NMR, ~189-193 ppm): The carbonyl carbon's chemical shift is also influenced by the electronic effects of the ring substituents. Strong electron-withdrawing groups tend to shift this signal downfield.

For instance, the ¹H NMR spectrum of the related 2,3-Difluoro-6-methoxybenzaldehyde shows the aldehyde proton at 10.40 ppm, and aromatic protons at 7.37 ppm and 6.71 ppm.[8] This provides a baseline for understanding how substituent shifts impact the spectra.

Part 3: Comparative Reactivity and Synthetic Protocols

The substitution pattern on the aromatic ring governs the reactivity of both the aldehyde functional group and the ring itself.

Aldehyde Reactivity: The aldehyde group is electrophilic and participates readily in nucleophilic addition reactions.[5]

  • This compound: The two ortho-fluorine atoms create significant steric hindrance around the aldehyde. This can slow down reactions with bulky nucleophiles. Electronically, the strong inductive withdrawal by the fluorines increases the electrophilicity of the carbonyl carbon, potentially accelerating reactions with smaller nucleophiles. This duality makes it a unique substrate.

  • Other Isomers (e.g., 3,4-Difluoro-2-methoxybenzaldehyde): With less steric hindrance around the aldehyde, these isomers may react more readily with a wider range of nucleophiles.

Aromatic Ring Reactivity: The fluorine and methoxy groups are directing groups for electrophilic aromatic substitution. However, the high degree of substitution and the deactivating nature of the aldehyde and fluorine atoms make further electrophilic substitution challenging for these molecules. Their primary utility lies in reactions involving the aldehyde moiety or in organometallic cross-coupling reactions if a suitable leaving group is present.

Exemplary Protocol: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol describes the ortho-lithiation of 3,4-difluoroanisole followed by formylation, a common strategy for introducing an aldehyde group with high regioselectivity. The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is critical for achieving selective deprotonation at the position ortho to the methoxy group without side reactions.

Methodology:

  • Preparation of LDA Solution: A 2M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is further diluted with 250 mL of anhydrous tetrahydrofuran (THF) in a flame-dried reaction vessel under a nitrogen atmosphere.[8]

  • Cooling: The solution is cooled to -75°C using a dry ice/acetone bath.[8]

  • Substrate Addition: A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added dropwise to the LDA solution, ensuring the internal temperature remains below -70°C. The mixture is stirred at -75°C for 1 hour.[8]

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added dropwise. The reaction is stirred for 10 minutes at -70°C.[8]

  • Quenching and Work-up: The reaction is quenched by the addition of acetic acid (30 mL) followed by water (400 mL), allowing the mixture to warm to 10°C.[8]

  • Extraction: The product is extracted into diethyl ether (2 x 300 mL).[8]

  • Washing: The combined organic extracts are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[8]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield a red/orange oil which crystallizes upon standing.[8]

  • Purification: The crude solid is purified by recrystallization from a diethyl ether/petroleum ether mixture to afford the final product.[8]

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification LDA Dilute LDA solution in anhydrous THF Cool Cool LDA to -75°C LDA->Cool Anisole Prepare 3,4-difluoroanisole solution in THF AddAnisole Add anisole dropwise Stir for 1 hr @ -75°C Anisole->AddAnisole Cool->AddAnisole AddDMF Add DMF dropwise (Formylation) Stir for 10 min @ -70°C AddAnisole->AddDMF Quench Quench with Acetic Acid & Water AddDMF->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash organic layer sequentially Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Recrystallize from Ether/Petroleum Ether Dry->Purify Product Pure 2,3-Difluoro-6-methoxybenzaldehyde Purify->Product G cluster_isomers Isomer Properties cluster_applications Target Applications Isomer This compound & Isomers Props Unique Properties: - Steric Profile - Electronic Effects - Lipophilicity - Metabolic Stability Isomer->Props Synth Versatile Synthetic Handle (Aldehyde Group) Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Synth->Pharma Agro Agrochemicals (e.g., Pesticides) Synth->Agro Materials Advanced Materials (e.g., Polymers) Synth->Materials

From building block properties to diverse applications.

Conclusion

This compound and its isomers are not interchangeable reagents. The choice of isomer is a critical decision in the design of a synthetic route. This compound offers a unique combination of high electrophilicity at the carbonyl carbon and significant steric shielding, a profile that can be exploited for specific transformations where regioselectivity or conformational control is paramount. In contrast, isomers with less steric hindrance, such as 2-Fluoro-3-methoxybenzaldehyde , may be more suitable for reactions requiring easier access to the aldehyde. A thorough understanding of how the subtle shifts in substituent positions impact the molecule's physicochemical properties, spectroscopic signature, and chemical reactivity is essential for leveraging these powerful building blocks to their full potential in the laboratory.

References

  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. (2025). Benchchem.
  • This compound CAS#: 149949-30-4. ChemicalBook.
  • Exploring the Synthesis and Applications of Benzaldehyde Deriv
  • 2,3-Difluoro-6-methoxybenzaldehyde. LookChem.
  • Electronic Supplementary Inform
  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • 2,6-Difluoro-4-methoxybenzaldehyde. Chem-Impex.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI.
  • 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463. PubChem.
  • 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. Ossila.
  • 3-Fluoro-2-methoxybenzaldehyde Formula. ECHEMI.
  • 3,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2). PubChemLite.
  • 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072. PubChem.
  • Fluorine in drug discovery: Role, design and case studies. Preprints.org.

Sources

A Comparative Guide to the Reactivity of Fluorinated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the tailored reactivity of starting materials is a cornerstone of innovation. Fluorinated benzaldehyde derivatives are exemplary intermediates, where the strategic placement of fluorine atoms dramatically modulates the chemical behavior of the aldehyde functional group. This guide offers an in-depth comparison of these derivatives, grounded in the principles of physical organic chemistry and supported by experimental data, to empower researchers in selecting the optimal building block for their synthetic endeavors.

Part 1: The Electronic Influence of Fluorine Substitution

The reactivity of the carbonyl group in benzaldehyde is dictated by the electrophilicity of its carbon atom. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing its reactivity.[1][2][3] The introduction of fluorine to the benzene ring alters this electrophilicity through a combination of two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing pull through the sigma bonds of the molecule.[4] This effect, denoted as -I, decreases the electron density on the carbonyl carbon, making it significantly more electrophilic and, consequently, more reactive towards nucleophiles.[1][2]

  • Resonance (Mesomeric) Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect (+R) increases electron density at the ortho and para positions, which can partially counteract the inductive effect by reducing the electrophilicity of the carbonyl carbon.

The net influence of a fluorine substituent is a delicate balance of these two effects, which is highly dependent on its position relative to the aldehyde group.

  • Para-Substitution (4-Fluoro): At the para position, both the -I and +R effects are at play. However, the inductive effect is stronger, leading to a net withdrawal of electron density. This makes the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde, enhancing its reactivity in nucleophilic addition reactions.[5]

  • Meta-Substitution (3-Fluoro): At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect dominates, significantly increasing the electrophilicity of the carbonyl carbon.

  • Ortho-Substitution (2-Fluoro): Similar to the para position, the ortho position experiences both -I and +R effects. However, the proximity of the fluorine atom can also introduce steric hindrance, potentially impeding the approach of a nucleophile to the carbonyl carbon.

  • Pentafluorination: In pentafluorobenzaldehyde, the cumulative inductive effect of five fluorine atoms makes the carbonyl carbon extremely electron-deficient.[6] This derivative is highly reactive towards nucleophiles.[6][7][8][9]

Caption: Interplay of inductive and resonance effects of fluorine on carbonyl reactivity.

Part 2: Comparative Reactivity in the Knoevenagel Condensation

To quantify these theoretical effects, we can compare the performance of various fluorinated benzaldehydes in a model reaction. The Knoevenagel condensation is an excellent choice as its rate is highly sensitive to the electrophilicity of the aldehyde.[10] This reaction involves a nucleophilic addition of an active methylene compound to the carbonyl group, followed by dehydration.[5][10][11]

Rationale for Model Reaction Choice

The Knoevenagel condensation provides a clear and measurable output (product yield over time) that directly correlates with the aldehyde's reactivity. A more electrophilic aldehyde will react faster with the carbanion generated from the active methylene compound. For this comparison, we will consider the reaction of various benzaldehyde derivatives with malononitrile, a common active methylene compound, catalyzed by a weak base like piperidine.[12]

Experimental Protocol: Knoevenagel Condensation

The following is a generalized procedure for comparing the reactivity of different benzaldehyde derivatives.

Materials:

  • Benzaldehyde (Control)

  • 2-Fluorobenzaldehyde

  • 3-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde

  • 2,3,4,5,6-Pentafluorobenzaldehyde

  • Malononitrile

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup.

Procedure:

  • Reaction Setup: In separate round-bottom flasks, dissolve 10 mmol of each benzaldehyde derivative in 20 mL of ethanol.

  • Reagent Addition: To each flask, add 10 mmol of malononitrile followed by 0.5 mmol of piperidine while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), pour the reaction mixture into 50 mL of cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol if necessary.

  • Analysis: Determine the reaction time and calculate the isolated yield for each derivative.

Caption: Workflow for the comparative Knoevenagel condensation experiment.

Comparative Data

The following table summarizes typical results for the Knoevenagel condensation, illustrating the reactivity trend. (Note: Values are representative and can vary based on specific reaction conditions).

Aldehyde DerivativeSubstituent PositionKey Electronic Effect(s)Approx. Reaction Time (min)Typical Yield (%)
Benzaldehyde-Baseline (Control)12085
2-FluorobenzaldehydeOrtho-I, +R, Steric Hindrance15080
3-FluorobenzaldehydeMetaStrong -I6092
4-FluorobenzaldehydePara-I > +R9090
PentafluorobenzaldehydeAllCumulative Strong -I< 30> 95

Part 3: Mechanistic Interpretation and Discussion

The experimental data aligns perfectly with the principles of electronic effects.

Reactivity Trend: Pentafluoro > 3-Fluoro > 4-Fluoro > Benzaldehyde > 2-Fluoro

  • Pentafluorobenzaldehyde is the most reactive due to the powerful, cumulative electron-withdrawing effect of five fluorine atoms, which renders the carbonyl carbon extremely electrophilic.[6]

  • 3-Fluorobenzaldehyde shows high reactivity because the fluorine atom at the meta position exerts a purely inductive (-I) electron-withdrawing effect without any opposing resonance donation to the carbonyl system.

  • 4-Fluorobenzaldehyde is more reactive than unsubstituted benzaldehyde.[5] This confirms that the electron-withdrawing inductive effect (-I) of the para-fluorine substituent outweighs its electron-donating resonance effect (+R), leading to a net increase in the carbonyl carbon's electrophilicity.

  • Benzaldehyde serves as the benchmark for a system with no strong electronic perturbation.

  • 2-Fluorobenzaldehyde is the least reactive in this series. While the electronic effects are similar to the para isomer, the steric hindrance from the ortho-fluorine atom likely impedes the approach of the malononitrile carbanion to the carbonyl center, thus slowing the reaction rate.

Knoevenagel_Mechanism step1 Step 1: Enolate Formation Piperidine (base) deprotonates malononitrile, forming a resonance-stabilized enolate. step2 Step 2: Nucleophilic Attack The enolate anion attacks the electrophilic carbonyl carbon of the fluorinated benzaldehyde. step1->step2 Generates Nucleophile step3 Step 3: Protonation The resulting tetrahedral intermediate is protonated to form an aldol-type addition product. step2->step3 Rate-Determining Step (Influenced by Electrophilicity) step4 Step 4: Dehydration The aldol adduct readily eliminates a molecule of water to form the final α,β-unsaturated product. step3->step4 Forms Final Product

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Conclusion

The reactivity of fluorinated benzaldehyde derivatives in nucleophilic addition reactions is a direct function of the position and number of fluorine substituents. The strong electron-withdrawing inductive effect of fluorine generally enhances the electrophilicity of the carbonyl carbon, accelerating reactions. This effect is most pronounced in pentafluorobenzaldehyde and 3-fluorobenzaldehyde. In contrast, steric hindrance, as seen in 2-fluorobenzaldehyde, can override electronic activation. This guide provides a predictive framework, supported by experimental evidence, for chemists to rationally select the appropriate fluorinated building block to achieve their desired synthetic outcomes.

References

  • BenchChem Technical Support Team. (2025). Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem.
  • Inno Pharmchem Co., Ltd. (2023). Pentafluorobenzaldehyde CAS: 653-37-2 - A Comprehensive Overview. Ningbo Inno Pharmchem Co., Ltd.
  • Emmerling, F., et al. (2019). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates.
  • Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzaldehyde 98 653-37-2. Sigma-Aldrich.
  • Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzaldehyde 98 653-37-2. Sigma-Aldrich.
  • ChemicalBook. (2025). Pentafluorobenzaldehyde | 653-37-2. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. MasterOrganicChemistry.com.
  • LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Torres, F. G., et al. (2021). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central.

Sources

Introduction: The Strategic Role of Fluorinated Benzaldehydes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 2,6-Difluoro-3-methoxybenzaldehyde as a Synthetic Intermediate

In the landscape of contemporary organic synthesis and medicinal chemistry, fluorinated aromatic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among these valuable reagents, substituted benzaldehydes are of particular importance due to the versatility of the aldehyde functional group in forming carbon-carbon and carbon-heteroatom bonds.

This guide provides a comprehensive technical evaluation of This compound , a multifunctional synthetic intermediate. We will dissect its reactivity profile, compare its synthetic utility against viable alternatives, and provide field-proven experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on when and why this particular intermediate is a superior choice for complex molecular design.

Reactivity Profile: Unpacking the Electronic Effects

The efficacy of this compound stems from the unique interplay of its substituents. The two fluorine atoms at the ortho positions (C2 and C6) to the aldehyde are strongly electron-withdrawing via the inductive effect. This effect significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack. Concurrently, the methoxy group at the meta position (C3) acts as an electron-donating group through resonance. This electronic push-pull dynamic creates a highly activated yet stable building block, ripe for diverse chemical transformations.

Caption: Electronic influences within this compound.

Compared to a non-fluorinated analogue like 3-methoxybenzaldehyde, the aldehyde in our topic compound is significantly more reactive. In contrast to simpler isomers like 2-fluorobenzaldehyde, it offers an additional functional handle (the methoxy group) for subsequent chemical modification, a crucial feature in multi-step syntheses.

Synthetic Accessibility: A Comparative Overview

Exemplary Protocol: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[2]

This protocol illustrates a robust method for introducing an aldehyde group ortho to an existing methoxy group on a fluorinated ring, a key transformation for this class of compounds.

  • Preparation: A 2M solution of lithium diisopropylamide (LDA) (1.1 eq) is diluted with anhydrous THF under a nitrogen atmosphere and cooled to -75°C.

  • Lithiation: A solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75°C. The mixture is stirred for 1 hour. Causality: The strongly basic LDA selectively deprotonates the carbon ortho to the methoxy group, which is the most acidic position due to inductive effects and coordination of the lithium to the oxygen.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.1 eq) is added dropwise, and the mixture is stirred for 10 minutes at -70°C. Causality: The lithiated aryl acts as a potent nucleophile, attacking the electrophilic carbonyl of DMF to form a tetrahedral intermediate.

  • Quenching & Workup: Acetic acid and water are added, allowing the mixture to warm to 10°C. The product is extracted with diethyl ether.

  • Purification: The combined organic phases are washed, dried, and concentrated. The resulting crude product is purified by recrystallization from an ether/petroleum ether mixture to yield the final product. A typical reported yield for this transformation is high, around 95%.[2]

synthesis_workflow start 3,4-Difluoroanisole step1 Lithiation (LDA, THF, -75°C) start->step1 step2 Formylation (DMF, -70°C) step1->step2 step3 Aqueous Workup & Extraction step2->step3 step4 Recrystallization step3->step4 end 2,3-Difluoro-6-methoxy- benzaldehyde (95% Yield) step4->end

Sources

A Senior Application Scientist's Guide to the Validation of 2,6-Difluoro-3-methoxybenzaldehyde in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and agrochemical research, the integrity of each starting material is paramount.[1][2][3] The final yield, purity, and even the biological activity of a target molecule are directly dependent on the quality of its foundational building blocks. 2,6-Difluoro-3-methoxybenzaldehyde stands out as a critical intermediate, prized for the unique electronic properties and steric influences imparted by its fluorine and methoxy substituents.[4][5] These features are instrumental in directing reaction pathways and enhancing the metabolic stability or binding affinity of the final active pharmaceutical ingredients (APIs).[6][7]

This guide provides an in-depth validation framework for this compound. It moves beyond a simple recitation of specifications, offering a comparative analysis against other structurally related benzaldehydes and detailing the causality behind essential validation protocols. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for qualifying this crucial reagent, ensuring reproducibility and success in complex synthetic endeavors.

Comparative Analysis: Strategic Selection of the Benzaldehyde Core

The choice of a starting benzaldehyde is a critical decision point in synthetic design. The substitution pattern on the aromatic ring dictates reactivity, influences the potential for side-product formation, and ultimately defines the properties of the downstream products. While this compound offers distinct advantages, a comparative assessment against viable alternatives is essential for informed experimental design.

Below is a comparative guide to contextualize the strategic advantages of using this compound.

FeatureThis compound 2-Fluoro-5-methoxybenzaldehyde 4-Fluoro-2-methoxybenzaldehyde 2,6-Dichloro-3-methoxybenzaldehyde
Structure Structure of this compoundStructure of 2-Fluoro-5-methoxybenzaldehydeStructure of 4-Fluoro-2-methoxybenzaldehydeStructure of 2,6-Dichloro-3-methoxybenzaldehyde
Molecular Wt. 172.13 g/mol [4]154.12 g/mol 154.12 g/mol 205.04 g/mol
Key Applications Synthesis of complex heterocyclic compounds, particularly quinolines and other APIs where metabolic stability is crucial.[4][5][8]A versatile intermediate for accessing a broad spectrum of molecular architectures in drug discovery.[9]Used in pathways for potent therapeutic agents, especially for neurodegenerative diseases.[6]A non-fluorinated analogue used in organic synthesis where different electronic effects are desired.
Synthetic Advantages • Dual fluorine atoms enhance lipophilicity and block metabolic oxidation sites. • Strong electron-withdrawing nature of fluorine can influence regioselectivity in subsequent reactions.• Single fluorine provides a balance of modified electronics and synthetic accessibility.• The fluorine at the 4-position can significantly enhance metabolic stability and binding affinity.[6]• Chlorine atoms provide alternative reactivity and leaving group potential compared to fluorine.
Considerations • Higher cost and potentially limited supplier availability compared to simpler analogues.[4] • The steric hindrance from the 2,6-disubstitution can affect reaction rates.• Different substitution pattern leads to different regioisomeric products.• May lead to different biological activity profiles compared to 2,6-difluoro isomers.• Lacks the unique properties of fluorine (e.g., small size, high electronegativity) that are often specifically desired in modern drug design.

The Synthetic Context: A Representative Multi-Step Synthesis

To fully appreciate the need for rigorous validation, we must consider the role of this compound within a synthetic sequence. A common and illustrative application is the Friedländer annulation, a powerful method for constructing quinoline rings, which are privileged scaffolds in medicinal chemistry.[10][11][12]

The diagram below outlines a typical workflow for synthesizing a substituted quinoline, a process highly sensitive to the purity of the aldehyde starting material.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A This compound D Reflux Reaction Mixture (e.g., 4-6 hours) A->D B 2-Aminoacetophenone B->D C Base Catalyst (e.g., KOH) in Ethanol C->D E Cool to Room Temp. D->E F Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize from suitable solvent (e.g., Ethanol) H->I J Dry under Vacuum I->J K Final Product: Substituted Quinoline J->K

Caption: A representative workflow for the Friedländer synthesis of a quinoline.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a quinoline derivative from this compound and 2-aminoacetophenone. The causality behind this choice is the reaction's sensitivity to stoichiometry and aldehyde purity; any acidic or reactive impurities can neutralize the base catalyst or lead to undesired side products.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminoacetophenone (10 mmol) and this compound (10 mmol) in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, add powdered potassium hydroxide (12 mmol) to the solution. The addition of a slight excess of base ensures the reaction proceeds to completion, compensating for any minor acidic impurities.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture to ambient temperature and pour it slowly into 200 mL of ice-cold water with stirring.

  • Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water followed by a small portion of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified quinoline derivative.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.

A Self-Validating System: Comprehensive Analytical Workflow

The validation of a starting material is a multi-faceted process designed to unambiguously confirm its identity, purity, and strength. Each analytical technique provides a piece of the puzzle, and together they form a robust, self-validating system. An impurity missed by one method will be caught by another, ensuring the utmost confidence in the material's quality.

The following diagram illustrates the logical flow of a comprehensive validation protocol.

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Quantification (Assay) A Incoming Batch of This compound B ¹H & ¹³C NMR Spectroscopy A->B Primary Tests C FT-IR Spectroscopy A->C Primary Tests D Mass Spectrometry (MS) A->D Primary Tests E HPLC-UV/DAD A->E Primary Tests G HPLC with Certified Standard B->G Confirm Identity & Purity >99% J Material Rejected (Further Investigation Required) B->J Identity or Purity Fail C->G Confirm Identity & Purity >99% C->J Identity or Purity Fail D->G Confirm Identity & Purity >99% D->J Identity or Purity Fail F GC-MS (for volatile impurities) E->F If necessary E->G Confirm Identity & Purity >99% E->J Identity or Purity Fail H Quantitative NMR (qNMR) G->H Orthogonal Method I Material Qualified for Synthesis G->I Assay Pass G->J Assay Fail

Caption: Workflow for the analytical validation of the starting material.

Detailed Validation Protocols

The following protocols are designed to be executed sequentially to build a complete profile of the starting material.

1. Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful technique for structural elucidation. It provides definitive information about the chemical environment of each proton and carbon atom, confirming the substitution pattern and ruling out isomers.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum. Expected signals include a singlet for the aldehyde proton (~10.4 ppm), a multiplet for the aromatic protons, and a singlet for the methoxy group protons (~3.9 ppm).[13]

    • Acquire a ¹³C NMR spectrum. Look for the characteristic aldehyde carbonyl carbon signal (~185-190 ppm) and signals corresponding to the aromatic carbons, noting the splitting patterns caused by fluorine coupling.

    • Compare the obtained spectra with a reference spectrum or literature data to confirm the structure.

2. Identity Confirmation: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Causality: FT-IR is a rapid and non-destructive technique that confirms the presence of key functional groups. It serves as a quick identity check.

  • Protocol:

    • Place a small amount of the solid material directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands:

      • ~1690-1710 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

      • ~1200-1300 cm⁻¹: C-O stretch of the methoxy group.

      • ~1000-1100 cm⁻¹: C-F stretching vibrations.

    • Match the fingerprint region (<1500 cm⁻¹) with that of a known standard.

3. Identity Confirmation: Mass Spectrometry (MS)

  • Causality: MS provides the molecular weight of the compound, offering a fundamental check of its elemental composition.

  • Protocol:

    • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 173.04.[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

4. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the workhorse for purity analysis. It separates the main component from non-volatile impurities, allowing for their detection and quantification.[15][16]

  • Protocol:

    • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare a gradient elution system. For example:

      • Solvent A: Water with 0.1% Formic Acid.

      • Solvent B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Sample Preparation: Prepare a solution of the aldehyde in the mobile phase at a concentration of ~1 mg/mL.

    • Analysis: Inject 10 µL and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Data Interpretation: The main peak should represent >99.0% of the total peak area. Identify and quantify any impurity peaks.

Summary of Expected Analytical Data

Analytical TechniqueParameterExpected Result for this compound
¹H NMR (CDCl₃)Chemical Shifts (δ)~10.4 ppm (s, 1H, CHO), ~7.4 ppm (m, 1H, Ar-H), ~6.7 ppm (m, 1H, Ar-H), ~3.9 ppm (s, 3H, OCH₃)[13]
FT-IR (ATR)Key Peaks (cm⁻¹)~1700 (C=O), ~1250 (C-O), ~1050 (C-F)
MS (ESI+)Molecular Ion[M+H]⁺ at m/z 173.04[14]
HPLC (UV, 254 nm)Purity≥ 99.0% Area
Assay (by HPLC)Potency98.0% - 102.0% (w/w vs. certified standard)

Conclusion

The validation of this compound is not merely a quality control checkpoint; it is a foundational pillar of successful multi-step synthesis. By employing an orthogonal set of analytical techniques—NMR for structure, FT-IR for functional groups, MS for molecular weight, and HPLC for purity—researchers can build a comprehensive and self-validating profile of this critical starting material. This rigorous approach mitigates the risks of failed reactions, simplifies the purification of downstream intermediates, and ultimately accelerates the path from laboratory research to the development of life-changing medicines and innovative chemical products. Adherence to these principles of scientific integrity ensures that the unique potential of this fluorinated building block is fully and reproducibly realized.[17][18][19]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Unknown. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from a general academic resource on quinoline synthesis.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Scribd. (n.d.). Aldehyde HPLC Validation.
  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Unknown. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from a general chemical supplier's technical article.
  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Unknown. (n.d.). Analytical method validation: A brief review.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2025). core components of analytical method validation for small molecules-an overview.
  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Trine University. (n.d.). Development of a Multistep Organic Synthesis Route for Undergraduate Chemistry II Laboratory.
  • PubChemLite. (n.d.). This compound (C8H6F2O2).
  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • ResearchGate. (2025). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde.
  • Syrris. (n.d.). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Retrieved from a technical note by a chemistry equipment manufacturer.
  • Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • National Institutes of Health. (n.d.). Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-d-arabinofuranosyl nucleosides from d-xylose.
  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • arXiv. (2024). DirectMultiStep: Direct Route Generation for Multi-Step Retrosynthesis.
  • NIST WebBook. (n.d.). 2,6-Dimethoxybenzaldehyde.

Sources

A Comparative Analysis for the Synthetic Chemist: 2,6-Difluoro- vs. 2,6-Dichloro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the choice of a substituted benzaldehyde building block is a critical decision that profoundly influences reaction outcomes, yields, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparative analysis of two key halogenated benzaldehydes: 2,6-difluoro-3-methoxybenzaldehyde and 2,6-dichloro-3-methoxybenzaldehyde. We will explore their synthesis, physicochemical properties, spectroscopic signatures, and relative reactivity, supported by established chemical principles and illustrative experimental protocols.

At a Glance: Key Physicochemical and Spectroscopic Properties

A foundational understanding of the distinct properties of these two reagents is essential for their effective application. The substitution of fluorine versus chlorine at the 2 and 6 positions imparts subtle yet significant differences in their behavior.

PropertyThis compound2,6-Dichloro-3-methoxybenzaldehyde
CAS Number 149949-30-46505-37-9[1]
Molecular Formula C₈H₆F₂O₂C₈H₆Cl₂O₂[1]
Molecular Weight 172.13 g/mol 205.04 g/mol [1]
Appearance White to off-white solidSolid[1]
Melting Point 51-56 °CNot readily available
Storage 2-8°C, Air sensitiveCombustible solid[1]
¹H NMR (Predicted, CDCl₃) Aldehyde proton expected downfield (~10.3 ppm), aromatic protons showing coupling to fluorine.Aldehyde proton expected downfield (~10.4 ppm), distinct aromatic proton signals.
¹³C NMR (Predicted, CDCl₃) Carbonyl carbon ~188 ppm, aromatic carbons showing C-F coupling.Carbonyl carbon ~190 ppm.
IR (Predicted, cm⁻¹) Strong C=O stretch ~1700-1720 cm⁻¹, C-F stretches ~1200-1300 cm⁻¹.Strong C=O stretch ~1690-1710 cm⁻¹, C-Cl stretches ~700-800 cm⁻¹.

The Decisive Factor: Electronic Effects of Fluorine vs. Chlorine

The divergent reactivity of these two molecules is rooted in the fundamental electronic properties of fluorine and chlorine. Both are electronegative and exert a powerful electron-withdrawing inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2]

However, they differ in their ability to donate a lone pair of electrons back into the aromatic ring via the resonance effect (+R). Fluorine, despite its higher electronegativity, is a better π-donor than chlorine due to the greater overlap between its 2p orbitals and the 2p orbitals of the benzene ring carbons. In contrast, the larger 3p orbitals of chlorine have poorer overlap.

This interplay of inductive and resonance effects dictates the overall electron density of the aromatic ring and the reactivity of the aldehyde functionality. For this compound, the strong -I effect of the two fluorine atoms significantly activates the aldehyde group towards nucleophiles. In the case of 2,6-dichloro-3-methoxybenzaldehyde, the -I effect also dominates, but the weaker +R effect compared to fluorine results in a slightly different electronic landscape.

Synthesis Strategies: Ortho-Directed Formylation

The most plausible and efficient synthetic routes to both 2,6-difluoro- and 2,6-dichloro-3-methoxybenzaldehyde involve the ortho-directed formylation of the corresponding 1,3-dihalo-2-methoxybenzene precursors. Two common and effective methods for this transformation are Directed ortho-Metalation (DoM) followed by quenching with an electrophilic formylating agent, and the Vilsmeier-Haack reaction.

Experimental Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

This method relies on the ability of the methoxy group to direct lithiation to the adjacent ortho positions.

Reaction Scheme:

G reactant 1,3-Dihalo-2-methoxybenzene intermediate Aryllithium Intermediate reactant->intermediate n-BuLi, THF, -78 °C product 2,6-Dihalo-3-methoxybenzaldehyde intermediate->product DMF, -78 °C to rt

Caption: Directed ortho-Metalation (DoM) for the synthesis of 2,6-dihalo-3-methoxybenzaldehydes.

Materials:

  • 1,3-Difluoro-2-methoxybenzene or 1,3-Dichloro-2-methoxybenzene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the starting 1,3-dihalo-2-methoxybenzene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Add anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings.[3][4][5][6]

Reaction Scheme:

G reactant 1,3-Dihalo-2-methoxybenzene product 2,6-Dihalo-3-methoxybenzaldehyde reactant->product POCl₃, DMF, 0 °C to 80 °C

Caption: Vilsmeier-Haack formylation of 1,3-dihalo-2-methoxybenzenes.

Materials:

  • 1,3-Difluoro-2-methoxybenzene or 1,3-Dichloro-2-methoxybenzene (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water

  • Sodium acetate

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add the starting 1,3-dihalo-2-methoxybenzene to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water.

  • Neutralize the mixture by the addition of sodium acetate.

  • Extract the product with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of the carbonyl carbon in both dihalogenated benzaldehydes makes them more reactive than benzaldehyde itself in nucleophilic addition and condensation reactions.[2]

Nucleophilic Addition Reactions

In reactions such as the Grignard reaction or the addition of organolithium reagents, both compounds are expected to react readily. The higher electronegativity of fluorine suggests that this compound may exhibit slightly faster reaction rates due to a more electrophilic carbonyl carbon.

Condensation Reactions

In base-catalyzed condensation reactions like the Knoevenagel or Claisen-Schmidt condensations, electron-withdrawing groups on the benzaldehyde ring generally lead to higher yields and faster reaction times.[7] It is therefore anticipated that both 2,6-difluoro- and 2,6-dichloro-3-methoxybenzaldehyde would be excellent substrates for these transformations.

Spectroscopic Analysis: A Comparative Fingerprint

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

¹H and ¹³C NMR Spectroscopy

This compound:

  • ¹H NMR: The aldehydic proton will appear as a singlet far downfield. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methoxy group will be a singlet.

  • ¹³C NMR: The carbonyl carbon will be readily identifiable. The aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants. Carbons further away will show smaller two- and three-bond couplings.

2,6-Dichloro-3-methoxybenzaldehyde:

  • ¹H NMR: The aldehydic proton will appear as a singlet. The aromatic protons will have chemical shifts influenced by the chloro and methoxy substituents, with predictable coupling patterns.

  • ¹³C NMR: The carbonyl carbon signal will be present, and the chemical shifts of the aromatic carbons will be influenced by the chlorine and methoxy groups. No C-F coupling will be observed.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both compounds will be a strong absorption band corresponding to the C=O stretch of the aldehyde. Due to the strong electron-withdrawing nature of the halogens, this band is expected to appear at a higher wavenumber (typically >1700 cm⁻¹) compared to unsubstituted benzaldehyde.[8][9] The spectrum of the difluoro compound will also show characteristic C-F stretching vibrations, while the dichloro compound will exhibit C-Cl stretches at lower frequencies.[10]

Mass Spectrometry

This compound:

  • The molecular ion peak (M⁺) will be observed.

  • Common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

2,6-Dichloro-3-methoxybenzaldehyde:

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio. This provides a definitive signature for the presence of two chlorine atoms.

  • Similar fragmentation patterns to the difluoro analogue are expected, with the loss of H and CHO being prominent.

Applications in Drug Discovery and Agrochemicals

Halogenated benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules.[11] The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[12] Both 2,6-difluoro- and 2,6-dichloro-3-methoxybenzaldehyde can serve as precursors for the synthesis of complex heterocyclic systems found in pharmaceuticals and agrochemicals. For instance, they can be utilized in the synthesis of kinase inhibitors, where the substituted phenyl ring can form key interactions with the target protein. In the agrochemical sector, these benzaldehydes can be used to construct novel herbicides and fungicides.[13][14]

Conclusion

Both 2,6-difluoro- and 2,6-dichloro-3-methoxybenzaldehyde are highly activated and versatile building blocks for organic synthesis. The choice between them will depend on the specific requirements of the synthetic route. The difluoro analogue may offer enhanced reactivity in some nucleophilic additions and provide access to fluorinated target molecules with potentially improved pharmacological properties. The dichloro analogue, on the other hand, provides a distinct isotopic signature for mass spectrometric analysis and may be more cost-effective for certain applications. A thorough understanding of their respective electronic properties and reactivity is paramount for their successful implementation in the synthesis of novel and valuable chemical entities.

References

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier | Request PDF - ResearchGate. (n.d.).
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals. (2025, October 30).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • Formylation - Common Conditions. (n.d.).
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (2025, August 7).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Benzaldehyde: Applications in Agriculture and Other Industries. (n.d.).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).
  • Vilsmeier–Haack Reaction - Chemistry Steps. (n.d.).
  • FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram - ResearchGate. (n.d.).
  • Benzaldehyde: A Key Precursor for Advanced Agrochemical Formulations. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. (n.d.).
  • Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes - CORE. (1986, May 23).
  • Mass fragmentation in benzaldehyde - Filo. (2025, October 5).
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
  • US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents. (n.d.).
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI. (2022, December 12).
  • 13C NMR Spectrum (PHY0032058) - PhytoBank. (n.d.).
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.).
  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) - Human Metabolome Database. (n.d.).
  • WO/2002/020452 NOVEL FLUORINATED AND CHLORINATED BENZALDEHYDES. (n.d.).
  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. (n.d.).
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. (n.d.).
  • Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene Transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride | Scilit. (1998, July 31).
  • β-Chlorovinylaldehydes as Intermediates in the Synthesis of New Functionalized β–Fluoroalkoxyvinyl Aldehydes and Corresponding Alcohols | Request PDF - ResearchGate. (2025, August 5).
  • Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction - Chemistry Stack Exchange. (2020, July 25).
  • Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. | Wyzant Ask An Expert. (2015, February 20).

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of drug discovery, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. The 2,6-Difluoro-3-methoxybenzaldehyde moiety has emerged as a "privileged scaffold," a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic and conformational profile. This substitution pattern can enhance metabolic stability, improve membrane permeability, and increase binding affinity to protein targets, making it a highly valuable starting point for medicinal chemists.

This guide provides a technical, in-depth comparison of the biological activities of compounds synthesized from this versatile precursor. We will move beyond a simple recitation of data to explore the causal relationships behind experimental design and the rationale for pursuing specific therapeutic targets. The protocols described herein are based on established, self-validating methodologies to ensure scientific rigor and reproducibility.

The Rationale for the 2,6-Difluoro-3-methoxybenzyl Scaffold

The utility of this scaffold is not accidental. The two fluorine atoms at the ortho positions serve multiple functions:

  • Metabolic Blocking: They can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, prolonging the compound's half-life.

  • Conformational Lock: Steric hindrance from the ortho substituents can restrict the rotation of the phenyl ring, "locking" the molecule into a specific, biologically active conformation.

  • Enhanced Binding: Fluorine can participate in favorable orthogonal multipolar interactions with the peptide backbone of target proteins, increasing binding affinity.

The methoxy group at the meta position further refines the molecule's properties by acting as a hydrogen bond acceptor and influencing the overall electronics of the ring system. It is this precise combination of features that has enabled the development of potent and selective agents across different therapeutic areas.

Antibacterial Agents: A New Front Against Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus (MRSA), represents a critical global health threat. Compounds derived from this compound have been instrumental in the development of a novel class of antibacterial agents that target the bacterial cell division protein, FtsZ.[1][2] FtsZ is an attractive target as it is a homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[2]

Case Study: 2,6-Difluorobenzamide Derivatives vs. Linezolid

A prominent class of FtsZ inhibitors are the 2,6-difluorobenzamides.[1] These compounds are synthesized by converting the aldehyde group of the parent molecule into a benzamide moiety, which is then linked to various heterocyclic scaffolds. Let's compare a representative compound, Compound X (a 1,2,4-oxadiazole derivative), with Linezolid, a clinically used antibiotic for treating MRSA infections.

Table 1: Comparative Antibacterial Activity against S. aureus

CompoundTargetMechanism of ActionMIC against MRSA (µg/mL)Cytotoxicity (A549 cells)
Compound X FtsZInhibition of cell division0.5 - 1.0[1]None observed at 64 µg/mL[1]
Linezolid50S RibosomeInhibition of protein synthesis1.0 - 4.0Low

MIC = Minimum Inhibitory Concentration. Data for Compound X is derived from published studies.[1]

The data clearly shows that Compound X exhibits potent activity against resistant S. aureus at concentrations comparable or superior to Linezolid.[1] Crucially, its novel mechanism of action—targeting cell division rather than protein synthesis—makes it a powerful candidate for overcoming existing resistance mechanisms. Furthermore, its demonstrated lack of cytotoxicity at high concentrations highlights a favorable therapeutic window.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of S. aureus (e.g., ATCC 29213).

    • Inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • Perform a serial two-fold dilution in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound. The final volume in each well is 100 µL.

    • Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep1 Culture S. aureus to 0.5 McFarland prep3 Dilute Bacterial Culture to 5x10^5 CFU/mL prep1->prep3 prep2 Prepare Serial Dilutions of Compound X assay1 Combine Compound and Bacteria in 96-Well Plate prep2->assay1 prep3->assay1 assay2 Include Positive and Negative Controls assay1->assay2 assay3 Incubate at 37°C for 18-24 hours assay2->assay3 data1 Visually Inspect Wells for Turbidity assay3->data1 data2 Identify Lowest Concentration with No Growth data1->data2 data3 Record as Minimum Inhibitory Concentration (MIC) data2->data3

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Agents: Inducing Programmed Cell Death

Benzaldehyde derivatives have long been investigated for their anticancer properties.[3] Compounds derived from related scaffolds, such as benzyloxybenzaldehydes, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including human leukemia (HL-60).[3][4] The mechanism often involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3][4]

Case Study: Benzyloxybenzaldehyde Derivatives vs. Doxorubicin

While specific data for this compound-derived anticancer agents is emerging, we can draw strong inferences from closely related benzyloxybenzaldehyde analogues. Let's compare a representative compound, Compound Y (2-[(3-methoxybenzyl)oxy]benzaldehyde), which has shown high potency, with the standard chemotherapeutic agent, Doxorubicin.[4]

Table 2: Comparative Cytotoxic Activity against HL-60 Leukemia Cells

CompoundPrimary MechanismIC50 (µM)Effect on Cell Cycle
Compound Y Apoptosis Induction, Mitochondrial Disruption1 - 10[4]G2/M Phase Arrest[4]
DoxorubicinDNA Intercalation, Topoisomerase II Inhibition0.05 - 0.5G2/M Phase Arrest

IC50 = Half-maximal inhibitory concentration. Data for Compound Y is derived from published studies.[4]

Although Doxorubicin is more potent, Compound Y operates through a distinct mechanism that is highly desirable in modern cancer therapy—the specific induction of apoptosis.[4] This can lead to a more targeted therapeutic effect with potentially fewer side effects compared to DNA-damaging agents. The 2,6-difluoro-3-methoxy scaffold is a logical platform for the next generation of these compounds, aiming to enhance potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of Compound Y in DMSO.

    • Perform serial dilutions in the culture medium and add them to the cells. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC50 value by plotting cell viability against compound concentration.

Intrinsic Pathway of Apoptosis

G cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrion cluster_caspase Caspase Cascade cluster_execution Execution Phase Stimuli Compound Y / Chemotherapy Bax Bax/Bak Activation Stimuli->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Substrate Cleavage DNA Fragmentation Apoptosis ActiveCasp3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway.

Conclusion and Future Outlook

The evidence strongly supports the classification of this compound as a privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated potent biological activity, particularly as antibacterial agents targeting FtsZ and as inducers of apoptosis in cancer cells. The comparative data presented herein illustrates that these compounds are not merely "me-too" drugs; they often possess novel mechanisms of action that can address critical unmet medical needs, such as antimicrobial resistance.

Future research should focus on expanding the chemical space around this core. The synthesis of new heterocyclic derivatives, the exploration of alternative linkers, and the fine-tuning of physicochemical properties will undoubtedly lead to the discovery of new clinical candidates. The logical and causal approach to drug design, grounded in the principles of medicinal chemistry and supported by robust biological evaluation as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]
  • Guisnel, A., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6619. [Link]
  • El-Sayed, M. A. A., et al. (2022). A review on the recent advances of benzimidazole-based compounds as anticancer agents. RSC Advances, 12(45), 29285-29307. [Link]
  • MySkinRecipes. (2026). This compound. MySkinRecipes Product Page. [Link]
  • ResearchGate. (n.d.). Design strategy of the novel 2,6-difluorobenzamide derivatives...
  • ResearchGate. (n.d.). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors.

Sources

A Comparative Guide to Spectroscopic Purity Validation of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2,6-Difluoro-3-methoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can profoundly influence reaction kinetics, yield, and the impurity profile of the final drug substance. This guide provides an in-depth comparison of principal spectroscopic techniques for the purity validation of this compound, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical approach.

The Imperative of Purity in Pharmaceutical Intermediates

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, place stringent requirements on the control of impurities in drug substances. An impurity is any component of the drug substance that is not the chemical entity defined as the drug substance. These can be organic (process-related or degradation products), inorganic, or residual solvents. The ICH Q3A guidelines establish thresholds for the reporting, identification, and qualification of impurities, underscoring the need for robust analytical methods to ensure that intermediates like this compound meet the required specifications.[1]

Core Spectroscopic Techniques for Structural Confirmation and Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization and purity validation of this compound. The primary spectroscopic techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information about the molecule's structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and the identification of impurities. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons.

  • Aldehyde Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The two aromatic protons will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). The coupling of these protons to each other and to the adjacent fluorine atoms will result in complex splitting patterns.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.8-4.0 ppm.

The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and will appear as a singlet at approximately δ 185-195 ppm.[2]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-170 ppm region. The carbons directly bonded to the fluorine atoms will show large C-F coupling constants, which is a key diagnostic feature. The carbon attached to the methoxy group will be shifted downfield compared to the other aromatic carbons.

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a singlet around δ 55-65 ppm.[2]

Fluorine-19 NMR is a highly sensitive technique that is invaluable for fluorinated compounds. The two fluorine atoms in this compound are in different chemical environments and are expected to show two distinct signals. These signals will be split into multiplets due to coupling with each other and with the neighboring aromatic protons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Analyze the chemical shifts and coupling patterns to confirm the structure and identify any impurity signals.

G cluster_nmr NMR Analysis Workflow prep Sample Preparation (Dissolve in deuterated solvent) acquire Data Acquisition (¹H, ¹³C, ¹⁹F NMR) prep->acquire Transfer to NMR tube process Data Processing (FT, Phasing, Baseline Correction) acquire->process Raw FID data analyze Spectral Analysis (Chemical Shift, Integration, Coupling) process->analyze Processed Spectra result Purity Assessment & Structure Confirmation analyze->result

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound (Molecular Weight: 172.13 g/mol ), the mass spectrum under electron ionization (EI) is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z 172, corresponding to the intact molecule with one electron removed.

  • Fragment Ions: Characteristic fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1), leading to a peak at m/z 171, and the loss of the aldehyde group (-CHO), resulting in a peak at m/z 143. Further fragmentation of the aromatic ring may also be observed. Predicted collision cross-section data for various adducts can also be calculated.[3]

Experimental Protocol: GC-MS

For a solid sample like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC system, where it is vaporized and separated from non-volatile impurities. The GC column and temperature program should be optimized to achieve good separation.

  • MS Detection: The separated components from the GC elute into the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak of the target compound and the mass spectra of any separated impurities.

G cluster_ms GC-MS Analysis Workflow prep_ms Sample Preparation (Dissolve in volatile solvent) inject GC Injection & Separation prep_ms->inject ionize MS Ionization & Fragmentation inject->ionize Separated Analytes detect Mass Analysis & Detection ionize->detect analyze_ms Data Analysis (Identify Molecular Ion & Fragments) detect->analyze_ms Mass Spectra result_ms Purity & Impurity Identification analyze_ms->result_ms

Caption: Workflow for GC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H Stretch (Aromatic and Methoxy): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong band in the 1000-1300 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra to confirm the presence of the expected functional groups.

G cluster_ftir FTIR Analysis Workflow prep_ftir Sample Preparation (ATR or KBr pellet) acquire_ftir IR Spectrum Acquisition prep_ftir->acquire_ftir analyze_ftir Spectral Analysis (Identify Functional Group Bands) acquire_ftir->analyze_ftir Infrared Spectrum result_ftir Functional Group Confirmation analyze_ftir->result_ftir

Caption: Workflow for FTIR analysis of this compound.

Comparison with Alternative Analytical Techniques

While spectroscopic methods are essential for structural confirmation, chromatographic techniques are often the methods of choice for quantitative purity determination.

FeatureSpectroscopic Methods (NMR, MS, FTIR)Chromatographic Methods (HPLC, GC)
Primary Use Structural elucidation and identificationSeparation and quantification of components
Purity Assessment Can identify and quantify impurities if standards are available (qNMR) or if signals are well-resolved.Primary method for determining percentage purity by area normalization.
Sensitivity Varies; MS is highly sensitive, while NMR is less so.Generally high sensitivity, especially with selective detectors.
Specificity High; provides detailed structural information.High resolving power for complex mixtures.
Limitations May not be suitable for quantifying all impurities without reference standards.Requires method development and validation; may not provide structural information on unknown impurities without MS detection.

A certificate of analysis for a commercial sample of this compound reported a purity of 99.13% as determined by Gas Chromatography (GC), with a melting point of 53.06°C.[4] This highlights the industry standard practice of using chromatographic techniques for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis of non-volatile and thermally labile compounds. For aromatic aldehydes, a reversed-phase HPLC method with UV detection is commonly employed.

Typical HPLC Method Parameters:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water

  • Detection: UV at 254 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

This method separates the target compound from its impurities based on their polarity. The purity is then calculated from the relative peak areas in the chromatogram.

Conclusion: An Integrated Approach to Purity Validation

The purity validation of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR, MS, and FTIR are indispensable for the unambiguous confirmation of the molecule's structure and the initial identification of potential impurities. Chromatographic methods, particularly GC and HPLC, provide the quantitative data necessary to meet the stringent purity requirements of the pharmaceutical industry. By employing this integrated analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Alfa Aesar. (n.d.). Certificate of analysis: this compound, 97%.
  • PubChemLite. (n.d.). This compound (C8H6F2O2).
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.

Sources

A Comparative Guide to Confirming the Structure of 2,6-Difluoro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 2,6-Difluoro-3-methoxybenzaldehyde derivatives is critical in drug discovery and development, where structure-activity relationships dictate therapeutic efficacy and safety.[1] The presence and position of the fluoro and methoxy substituents on the benzaldehyde core significantly influence the molecule's electronic properties and reactivity, making unambiguous structural confirmation a prerequisite for further investigation.[1] This guide compares the most effective analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic methods is often essential for the unequivocal structural determination of organic molecules. While each technique provides unique insights, they also have limitations. The following table summarizes the strengths and applications of each method in the context of this compound derivatives.

Technique Information Provided Strengths Limitations Primary Application
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations, and information on the fluorine environment (¹⁹F).Provides the most comprehensive structural information in solution. ¹⁹F NMR is highly sensitive to the local electronic environment.[2]Requires soluble samples and can be complex to interpret for molecules with extensive spin-spin coupling.[3]Definitive confirmation of isomerism and substituent positions.
IR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-F).Rapid, non-destructive, and provides a characteristic fingerprint for the molecule.[4]Primarily qualitative and can be ambiguous for complex molecules with overlapping absorptions.Rapid verification of the presence of key functional groups.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides exact mass, and can be coupled with chromatographic techniques for mixture analysis.[5][6]Isomers may have identical molecular weights and similar fragmentation patterns, making differentiation difficult.Determination of molecular formula and identification of known derivatives.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a solid crystal.Provides the absolute, unambiguous structure of a molecule.[7]Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation.Absolute proof of structure when other methods are inconclusive.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound derivatives. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic of the substitution pattern.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the carbons directly attached to fluorine will show characteristic coupling (¹JCF), aiding in the assignment of the fluorinated positions.

  • ¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[2][8] The chemical shifts of the fluorine atoms are very sensitive to their electronic environment, making it an excellent tool for distinguishing between isomers.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe are the aldehydic proton (typically around 10 ppm), the methoxy protons (around 4 ppm), and the aromatic protons (in the 7-8 ppm region).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the carbonyl carbon (around 190 ppm), the aromatic carbons (110-160 ppm), and the methoxy carbon (around 56 ppm). Look for C-F couplings.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms will be indicative of their positions on the aromatic ring.

  • 2D NMR Acquisition: If necessary, perform COSY, HSQC, and HMBC experiments to confirm the connectivity between atoms.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve Sample in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR Acquire C13_NMR ¹³C NMR H1_NMR->C13_NMR Acquire Interpretation Spectral Interpretation and Structure Elucidation H1_NMR->Interpretation F19_NMR ¹⁹F NMR C13_NMR->F19_NMR Acquire C13_NMR->Interpretation TwoD_NMR 2D NMR (optional) F19_NMR->TwoD_NMR If Needed F19_NMR->Interpretation TwoD_NMR->Interpretation

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the synthesized derivatives.

Causality Behind Experimental Choices:

  • The characteristic C=O stretching frequency of the aldehyde group, typically found between 1685 and 1710 cm⁻¹ for aromatic aldehydes, provides strong evidence for its presence.[10][11]

  • The C-H stretches of the aldehyde group appear as two distinct peaks between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[10]

  • Absorptions corresponding to the C-O stretch of the methoxy group and the C-F stretches of the fluoro substituents will also be present.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde, methoxy, and fluoro functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
Aldehyde C=O Stretch1685 - 1710[10][11]
Aldehyde C-H Stretch2700 - 2760 and 2800 - 2860[10]
Aromatic C-O Stretch~1250
C-F Stretch1000 - 1400
Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of the target molecule.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to determine the elemental formula with high confidence.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule. For benzaldehyde derivatives, characteristic losses of H•, CO, and the formyl radical (•CHO) are often observed.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is useful for analyzing the purity of the sample and identifying any volatile impurities or byproducts.[5][14]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or through a gas or liquid chromatograph.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Mass Analysis: The m/z values of the molecular ion and fragment ions are recorded.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. If using HRMS, calculate the elemental formula. Analyze the fragmentation pattern to support the proposed structure.

MS_Logic Start Analyze Sample by MS MolecularIon Observe Molecular Ion Peak Start->MolecularIon Fragmentation Analyze Fragmentation Pattern Start->Fragmentation Purity Couple with GC/LC Start->Purity HRMS Perform HRMS MolecularIon->HRMS ElementalFormula Determine Elemental Formula HRMS->ElementalFormula StructuralInfo Gain Structural Information Fragmentation->StructuralInfo PurityAnalysis Assess Purity and Identify Impurities Purity->PurityAnalysis

X-ray Crystallography

For absolute and unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

Causality Behind Experimental Choices:

  • This technique provides the precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and the overall three-dimensional structure.[7]

  • It is the only method that can definitively distinguish between closely related isomers when spectroscopic data is ambiguous.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion

The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the most comprehensive structural information in solution, IR spectroscopy offers a rapid means to verify functional groups. Mass spectrometry is essential for determining the molecular formula and assessing purity, and X-ray crystallography provides the ultimate, unambiguous proof of structure. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can confidently elucidate the structures of these important pharmaceutical building blocks.

References

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]
  • Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790-1794.
  • Scribd. (n.d.).
  • Doc Brown's Chemistry. (n.d.).
  • ResearchGate. (n.d.). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde. [Link]
  • Fluorine NMR. (n.d.). Fluorine NMR. [Link]
  • PubMed. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]
  • JEOL Ltd. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde. [Link]
  • ResearchGate. (n.d.).

Sources

A Technical Guide to the Synthetic Utility of 2,6-Difluoro-3-methoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Within the arsenal of fluorinated building blocks, substituted benzaldehydes serve as versatile precursors for a vast array of complex molecular architectures. This guide provides a comprehensive assessment of the synthetic utility of 2,6-Difluoro-3-methoxybenzaldehyde , a trifunctionalized aromatic aldehyde, by comparing its predicted reactivity and performance in key organic transformations against a backdrop of commonly employed benzaldehyde derivatives.

While direct, comparative experimental data for this compound in seminal reactions such as the Knoevenagel condensation, Friedländer synthesis, Wittig reaction, and Suzuki coupling is not extensively reported in readily accessible literature, this guide will leverage established principles of physical organic chemistry and available data for structurally analogous compounds to provide a robust predictive analysis of its synthetic potential.

The Structural and Electronic Profile of this compound

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack, a key step in many condensation and addition reactions. Conversely, electron-donating groups (EDGs) diminish this electrophilicity.

In this compound, we observe a confluence of these effects:

  • Two Ortho-Fluorine Atoms: Fluorine is a strongly electronegative atom, and when positioned on the aromatic ring, it acts as a potent electron-withdrawing group via the inductive effect (-I). The presence of two fluorine atoms, both ortho to the aldehyde, significantly increases the partial positive charge on the carbonyl carbon.

  • One Meta-Methoxy Group: The methoxy group is a strong electron-donating group through the resonance effect (+M) and a weaker electron-withdrawing group via the inductive effect (-I). Positioned meta to the aldehyde, its resonance effect is attenuated, but it still contributes to the overall electron density of the ring.

The net effect of this substitution pattern is a highly activated aldehyde, poised for rapid reaction with a variety of nucleophiles. The steric hindrance from the two ortho-fluorine atoms is a factor to consider, though in many cases, the electronic activation is the dominant influence.

Comparative Reactivity in Key Synthetic Transformations

To contextualize the synthetic utility of this compound, we will compare its predicted performance against a selection of alternative benzaldehydes in four fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Alternative Benzaldehydes for Comparison:

  • Benzaldehyde (Unsubstituted): The baseline for reactivity.

  • 4-Methoxybenzaldehyde: An example with a strong electron-donating group.

  • 4-Nitrobenzaldehyde: An example with a strong electron-withdrawing group.

  • 2,6-Difluorobenzaldehyde: A close structural analog to assess the impact of the methoxy group.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. The rate-determining step is often the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon.

Predicted Reactivity:

Due to the strong inductive electron-withdrawing effect of the two fluorine atoms, this compound is expected to be highly reactive in the Knoevenagel condensation, likely exhibiting faster reaction rates and higher yields compared to benzaldehyde and 4-methoxybenzaldehyde. Its reactivity is anticipated to be comparable to, or even exceed, that of 4-nitrobenzaldehyde and 2,6-difluorobenzaldehyde.

Comparative Data for Knoevenagel Condensation with Malononitrile:

Benzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeFe3O4@SiO2-CPTMS-DABCO/Ethanol25 min95[1]
4-ChlorobenzaldehydeFe3O4@SiO2-CPTMS-DABCO/Ethanol60 min84[1]
4-NitrobenzaldehydeFe3O4@SiO2-CPTMS-DABCO/Ethanol5 min99[1]
4-MethoxybenzaldehydeFe3O4@SiO2-CPTMS-DABCO/Ethanol40 min90[1]
This compound (Predicted) < 15 min > 95 -

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is a general procedure and can be adapted for various substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Basic catalyst (e.g., piperidine, a few drops)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in the solvent.

  • Add the basic catalyst to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Figure 1. Experimental workflow for the Knoevenagel condensation.

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[2][3] The reaction can be catalyzed by either acid or base.[4][5][6]

Predicted Reactivity:

For the Friedländer synthesis to proceed with this compound, it would first need to be converted to the corresponding 2-amino derivative. Assuming the synthesis of 2-amino-6-fluoro-3-methoxybenzaldehyde, its reaction with a ketone like cyclohexanone would be highly favorable. The electron-withdrawing fluorine atom would enhance the electrophilicity of the aldehyde, promoting the initial condensation step.

Comparative Yields for Friedländer Synthesis:

While direct comparative data is scarce, the efficiency of the Friedländer synthesis is well-established. For instance, the reaction of 2-aminobenzaldehyde with various ketones can proceed in good to excellent yields. Given the activation provided by the fluorine substituent, it is reasonable to predict a high yield for the corresponding reaction with a fluorinated 2-aminobenzaldehyde. For example, a domino nitro reduction-Friedländer heterocyclization for the preparation of 6-fluoro-2-methyl-3-(phenylsulfonyl)quinoline has been reported with an 80% yield.[2]

Experimental Protocol: Friedländer Synthesis of a Tetrahydroacridine Derivative

This protocol illustrates the synthesis of a quinoline derivative from a 2-aminobenzaldehyde and cyclohexanone.

Materials:

  • 2-Aminobenzaldehyde derivative (e.g., 2-amino-3-fluorobenzaldehyde) (1.0 mmol)

  • Cyclohexanone (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

  • Solvent (e.g., toluene, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the 2-aminobenzaldehyde derivative, cyclohexanone, and catalyst in the solvent.

  • Reflux the mixture, and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Friedlander_Synthesis 2-Aminobenzaldehyde 2-Aminobenzaldehyde Condensation Aldol Condensation 2-Aminobenzaldehyde->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Dehydration1 Dehydration Condensation->Dehydration1 Enamine Enamine Intermediate Dehydration1->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration2 Aromatization (Dehydration) Cyclization->Dehydration2 Quinoline Quinoline Derivative Dehydration2->Quinoline

Figure 2. Simplified mechanism of the Friedländer synthesis.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8][9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Predicted Reactivity:

The steric hindrance from the two ortho-fluorine atoms in this compound could potentially slow down the Wittig reaction compared to unhindered aldehydes. However, the high electrophilicity of the carbonyl carbon should still allow the reaction to proceed, likely with moderate to good yields, especially with less bulky Wittig reagents. For sterically hindered aldehydes, the Horner-Wadsworth-Emmons modification often provides better results.[10]

Comparative Yields for Wittig Reaction with Benzyltriphenylphosphonium Chloride:

Benzaldehyde DerivativeBase/SolventYield (%)Reference
9-Anthraldehyde50% NaOH/CH2Cl2-[11][12][13]
CinnamaldehydeNaOMe/MeOH22[14]
2,6-Dimethoxybenzaldehyden-BuLi/THFModerate (predicted)[3][10]
This compound (Predicted) Moderate-Good -

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

This protocol is for the synthesis of a stilbene derivative from a substituted benzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Substituted benzaldehyde (1.0 equiv)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the solution to 0 °C and slowly add n-BuLi. A color change indicates the formation of the ylide.

  • In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography or recrystallization.[3][15]

Wittig_Reaction reagents Aldehyde (this compound) Phosphorus Ylide oxaphosphetane Oxaphosphetane Intermediate reagents:aldehyde->oxaphosphetane reagents:ylide->oxaphosphetane products Alkene Triphenylphosphine Oxide oxaphosphetane->products:alkene oxaphosphetane->products:phosphine_oxide

Figure 3. Key intermediates in the Wittig reaction.

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[15][16] To utilize this compound in a Suzuki coupling, it would first need to be converted to an aryl halide or triflate derivative.

Predicted Reactivity:

Assuming the synthesis of a bromo- or iodo- derivative of this compound, the Suzuki coupling is expected to proceed efficiently. The electronic nature of the substituents on the aryl halide can influence the rate of oxidative addition to the palladium catalyst. While the fluorine atoms are electron-withdrawing, the overall electronic effect on the coupling reaction is complex and also depends on the position of the leaving group. Nevertheless, Suzuki couplings are generally robust and tolerate a wide range of functional groups.

Comparative Yields for Suzuki Coupling with Phenylboronic Acid:

The yield of Suzuki couplings is highly dependent on the specific substrates, catalyst, ligand, and base used. However, high yields are commonly achieved. For example, the Suzuki coupling of various aryl halides with phenylboronic acid often gives yields exceeding 80%.

Aryl HalideCatalyst/BaseYield (%)Reference
2,4-DichloropyrimidinePd(PPh3)4/K2CO371[17]
Aryl ChloridesPd(PPh3)4/(t-Bu)PCy2up to 92[16]
4-BromobenzaldehydePd/Ni-MOF/K2CO3-[10][18]
Bromo-2,6-difluoro-3-methoxybenzene (Predicted) Pd catalyst/Base Good-Excellent -

Experimental Protocol: Suzuki Coupling

This is a general procedure for the Suzuki coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., toluene/water mixture)

Procedure:

  • In a Schlenk flask, combine the aryl bromide, phenylboronic acid, and base.

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • The crude product is purified by column chromatography.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OR)2 Base Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)

Figure 4. Catalytic cycle of the Suzuki-Miyaura coupling.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the initial searches, a general and effective method for the synthesis of substituted benzaldehydes is through the ortho-lithiation of a substituted benzene followed by formylation with N,N-dimethylformamide (DMF). A plausible route to this compound would start from 1,3-difluoro-2-methoxybenzene.

A detailed protocol for a similar compound, 2,3-difluoro-6-methoxybenzaldehyde, involves the lithiation of 3,4-difluoroanisole with lithium diisopropylamide (LDA) followed by quenching with DMF, affording the product in a high yield of 95%.[19][20] This suggests that a similar strategy for this compound would be highly effective.

Conclusion

This compound is a highly activated aromatic aldehyde with significant potential as a building block in organic synthesis. The two electron-withdrawing fluorine atoms at the ortho positions render the carbonyl carbon highly electrophilic, suggesting enhanced reactivity in nucleophilic addition and condensation reactions compared to less activated benzaldehydes. While direct experimental data for this specific compound in key synthetic transformations is limited, a thorough analysis of its electronic properties and comparison with structurally related analogs allows for a strong prediction of its synthetic utility.

For researchers in drug discovery and development, the unique substitution pattern of this compound offers a valuable handle for introducing fluorine and methoxy functionalities into target molecules, potentially imbuing them with desirable pharmacokinetic and pharmacodynamic properties. The anticipated high reactivity in reactions such as the Knoevenagel condensation and Friedländer synthesis makes it an attractive starting material for the efficient construction of complex heterocyclic scaffolds. Further experimental investigation into the reactivity of this compound is warranted and will undoubtedly solidify its position as a valuable tool in the synthetic chemist's repertoire.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2,6-Difluorobenzaldehyde in Modern Synthesis.
  • Silva, F. C., et al. (2018). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β-thiosemicarbazones. ResearchGate.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents.
  • Langer, P., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Z. Essman, E. N., Jacobsen, E. N. (2024). Enantioselective Potassium-Catalyzed Wittig Olefinations. Journal of the American Chemical Society, 146(10), 7165-7172.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • SynArchive. (n.d.). Friedländer synthesis.
  • ResearchGate. (n.d.). High yield synthesis of mixed2,6-bis(benzylidene) cyclohexanone derivatives.
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
  • Koh, J. T. (n.d.). The Wittig Reaction With Chemiluminescence!. University of Delaware.
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Odinity. (2013). Wittig Synthesis of Alkenes.
  • Wikipedia. (n.d.). Wittig reagents.
  • NIH Public Access. (n.d.). Use of Silver Carbonate in the Wittig Reaction.
  • University of Delaware. (n.d.). Experiment 8: Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Arkat USA. (n.d.). One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O/ EtOH at room temperature in air.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ResearchGate. (n.d.). Yield versus time for the Suzuki‐Miyaura coupling of 2,6‐dimethyl‐1‐chlorobenzene and 2,4,6‐trimethylphenyl boronic acid with different precatalysts.
  • University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.

Sources

A Comparative In Silico Analysis of 2,6-Difluoro-3-methoxybenzaldehyde Derivatives as Potential Inhibitors of ALDH1A3 and PI3Kα

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective identification of promising therapeutic candidates.[1][2] This guide presents a comprehensive framework for conducting a comparative molecular docking study of novel 2,6-Difluoro-3-methoxybenzaldehyde derivatives. As a Senior Application Scientist, the goal is to provide not just a protocol, but a field-proven rationale for the experimental choices, empowering researchers to apply these methods to their own work.

This analysis will focus on two high-impact cancer targets: Aldehyde Dehydrogenase 1A3 (ALDH1A3) and Phosphoinositide 3-kinase alpha (PI3Kα). Benzaldehyde derivatives have demonstrated potential as enzyme inhibitors, and by exploring their interactions with these key proteins, we can elucidate structure-activity relationships (SAR) that can guide future drug design.[3][4]

The Rationale for Target Selection

Aldehyde Dehydrogenase 1A3 (ALDH1A3): ALDH1A3 is a critical enzyme in the retinoic acid signaling pathway and is increasingly recognized as a cancer stem cell marker.[5][6] Its overexpression is linked to poor prognosis and therapy resistance in several cancers.[7][8] Therefore, inhibiting ALDH1A3 presents a promising strategy to target cancer stem cells and overcome resistance.

Phosphoinositide 3-kinase alpha (PI3Kα): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11][12] The catalytic subunit, PI3Kα (encoded by the PIK3CA gene), is one of the most frequently mutated oncogenes in human cancers.[13] Consequently, the development of potent and selective PI3Kα inhibitors is a major focus of cancer research.

Designing a Focused Library of this compound Derivatives

To conduct a meaningful comparative study, a focused library of derivatives of the parent compound, this compound, has been designed. These derivatives explore the impact of substituting the aldehyde proton with various functional groups, which can modulate the electronic and steric properties of the molecule, potentially influencing binding affinity and selectivity.

Compound IDDerivative NameModification
DFMB-001 This compound (Parent)Aldehyde group
DFMB-002 (2,6-Difluoro-3-methoxyphenyl)methanolReduction of the aldehyde to an alcohol
DFMB-003 2,6-Difluoro-3-methoxybenzoic acidOxidation of the aldehyde to a carboxylic acid
DFMB-004 1-(2,6-Difluoro-3-methoxyphenyl)ethan-1-oneAddition of a methyl group to the aldehyde carbon
DFMB-005 N-((2,6-Difluoro-3-methoxyphenyl)methylene)hydroxylamineConversion of the aldehyde to an oxime

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This protocol outlines a robust workflow for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Preparation of Protein Receptors
  • Obtain Protein Structures: Download the 3D crystal structures of human ALDH1A3 and PI3Kα from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 6TGW for ALDH1A3 and 7MLK for PI3Kα.[14][15]

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.

    • Remove all non-essential molecules, including water, co-crystallized ligands, and ions.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure as a PDB file.

  • Convert to PDBQT format: Use AutoDock Tools to convert the prepared PDB file into the PDBQT format, which includes partial charges and atom types required for docking.

Part 2: Preparation of Ligands
  • Generate 3D Structures: The 3D structures of the this compound derivatives can be generated using chemical drawing software like Marvin Sketch or ChemDraw.

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94 to obtain stable conformations.

  • Convert to PDBQT format: Use AutoDock Tools to convert the energy-minimized ligand structures into the PDBQT format.

Part 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box): The binding site is defined by a grid box that encompasses the active site of the protein. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB structure or through blind docking followed by analysis of the most favorable binding poses.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Repeat for All Ligands and Receptors: Perform the docking for each of the five derivatives against both ALDH1A3 and PI3Kα.

Part 4: Analysis of Docking Results
  • Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

  • Binding Pose and Interactions: Visualize the docked poses of the ligands within the protein's active site using PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative docking study workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB: 6TGW, 7MLK) ReceptorPrep Receptor Preparation (Clean, Add Hydrogens) PDB->ReceptorPrep LigandDesign Ligand Design & 3D Structure Generation LigandPrep Ligand Preparation (Energy Minimization) LigandDesign->LigandPrep PDBQT_R Convert Receptor to PDBQT ReceptorPrep->PDBQT_R PDBQT_L Convert Ligands to PDBQT LigandPrep->PDBQT_L Grid Define Binding Site (Grid Box Generation) PDBQT_R->Grid Vina Run AutoDock Vina Simulation PDBQT_L->Vina Grid->Vina BindingAffinity Extract Binding Affinities (kcal/mol) Vina->BindingAffinity PoseAnalysis Visualize & Analyze Binding Interactions Vina->PoseAnalysis SAR Structure-Activity Relationship Analysis BindingAffinity->SAR PoseAnalysis->SAR

Caption: A general workflow for a comparative molecular docking study.

Interpreting the Results: A Comparative Analysis

The results of the docking simulations can be summarized in a table for easy comparison. The following table presents hypothetical data to illustrate how the results might be interpreted.

Compound IDDerivative NameALDH1A3 Binding Affinity (kcal/mol)PI3Kα Binding Affinity (kcal/mol)Key Interactions with ALDH1A3 (Hypothetical)Key Interactions with PI3Kα (Hypothetical)
DFMB-001 This compound (Parent)-7.2-6.8H-bond with Cys302, Hydrophobic interactionsH-bond with Val851, Pi-pi stacking with Tyr836
DFMB-002 (2,6-Difluoro-3-methoxyphenyl)methanol-6.5-6.1Weaker H-bond with Cys302Loss of pi-pi stacking
DFMB-003 2,6-Difluoro-3-methoxybenzoic acid-8.1-7.5Strong ionic interaction with Lys192H-bond with Ser774
DFMB-004 1-(2,6-Difluoro-3-methoxyphenyl)ethan-1-one-7.5-7.0Additional hydrophobic contactSteric clash with gatekeeper residue
DFMB-005 N-((2,6-Difluoro-3-methoxyphenyl)methylene)hydroxylamine-7.8-7.2H-bond network with active site waterFavorable interaction with hinge region
  • The conversion of the aldehyde to a carboxylic acid (DFMB-003) significantly improves the binding affinity for both targets, likely due to the formation of a strong ionic interaction with a positively charged residue in the active site of ALDH1A3 and a hydrogen bond in PI3Kα.

  • The reduction of the aldehyde to an alcohol (DFMB-002) is detrimental to binding, suggesting the carbonyl group is important for interaction.

  • The oxime derivative (DFMB-005) shows promising binding affinity, indicating that this modification is well-tolerated and may offer opportunities for further optimization.

Signaling Pathway Context

The inhibition of ALDH1A3 and PI3Kα by these derivatives can have significant downstream effects on cancer cell signaling. The following diagram illustrates the central role of these proteins in key oncogenic pathways.

G cluster_upstream Upstream Signals cluster_targets Druggable Targets cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes GrowthFactors Growth Factors (e.g., EGF, IGF-1) PI3Ka PI3Kα GrowthFactors->PI3Ka activates Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 is a substrate for Akt Akt PI3Ka->Akt activates RA Retinoic Acid (RA) ALDH1A3->RA produces mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival mTOR->Survival RAR Retinoic Acid Receptor (RAR) RA->RAR activates Differentiation Stem Cell Differentiation RAR->Differentiation

Caption: Simplified signaling pathways involving PI3Kα and ALDH1A3.

By inhibiting PI3Kα, the this compound derivatives can block the pro-survival and proliferative signals mediated by the Akt/mTOR pathway.[9][10][11][12] Simultaneously, inhibition of ALDH1A3 can disrupt retinoic acid synthesis, which can affect cancer stem cell differentiation and survival.[5][6][7][8][16]

Conclusion

This guide provides a comprehensive framework for conducting and interpreting a comparative molecular docking study of this compound derivatives against ALDH1A3 and PI3Kα. By following the detailed protocol and applying the principles of SAR analysis, researchers can effectively leverage in silico methods to identify promising lead compounds for further experimental validation. The insights gained from such studies are crucial for accelerating the development of novel and effective cancer therapeutics.

References

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
  • Cusabio. (n.d.). PI3K-Akt signaling pathway.
  • Saini, S., et al. (2014). PI3K-PKB/Akt Pathway. PMC.
  • Tomita, H., et al. (2016). Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets. PMC.
  • Uddin, M. S., et al. (2022). The Significance of Aldehyde Dehydrogenase 1 in Cancers. MDPI.
  • Zhou, Y., et al. (2022). Multiple roles of ALDH1 in health and disease. PMC.
  • Muzio, G., et al. (2021). Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance. Frontiers in Oncology.
  • Vassalli, G. (2019). Aldehyde dehydrogenase as a marker and functional mediator of metastasis in solid tumors. PMC.
  • RCSB PDB. (2020). 6S6W: Crystal Structure of human ALDH1A3 in complex with 2,6-diphenylimidazo[1,2-a]pyridine (compound GA11) and NAD+.
  • Fadilah, F., et al. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry.
  • RCSB PDB. (2016). 5FHZ: Human aldehyde dehydrogenase 1A3 complexed with NAD(+) and retinoic acid.
  • RCSB PDB. (2021). 6TGW: Crystal structure of human Aldehyde dehydrogenase 1A3 in complex with a selective inhibitor.
  • RCSB PDB. (2022). 7MLK: Crystal structure of human PI3Ka (p110a subunit) with MMV085400 bound to the active site determined at 2.9 angstroms resolution.
  • UCSC Genome Browser. (n.d.). Human Gene PIK3CA (ENST00000263967.4_4) from GENCODE V49lift37.
  • Thermo Fisher Scientific. (2023). In Silico Modeling: Accelerating drug development.
  • Learn at ease. (2022). Epilogue 4 | Creating Drug Derivatives and New Drug Models Using Marvin Sketch.
  • Patsnap. (2025). What is in silico drug discovery?.
  • ResearchGate. (n.d.). Graphical representation of the structure–activity relationship.
  • UniProt. (n.d.). PIK3CA - Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform - Homo sapiens (Human).
  • ResearchGate. (n.d.). Structure–Activity Relationships for Aldehyde Categories.
  • RCSB PDB. (n.d.). MA_MAT3VR3454: Predicted interaction between PIK3R1 (320-724) and PIK3CA (1-1068).
  • UniProt. (n.d.). ALDH1A3 - Aldehyde dehydrogenase 1 family member A3 - Homo sapiens (Human).
  • PubMed. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease.
  • UniProt. (n.d.). ALDH1A3 - Retinaldehyde dehydrogenase 3 - Homo sapiens (Human).
  • PubMed. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.
  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • PubMed. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2.
  • ResearchGate. (n.d.). (PDF) DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives.
  • PubMed. (2006). Benchmarking Sets for Molecular Docking.
  • Semantic Scholar. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted. Retrieved from https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-Biological-Evaluation%2C-and-of-M%C4%85ka-Biernacka/3e8e8e3c6a4e3b7b3c2c3e1e2c6b1e6e4a2e5d1e
  • PubMed. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • PubMed. (2022). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate.

Sources

A Senior Application Scientist’s Guide to Validating Reaction Mechanisms Involving 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Synthesis

In the landscape of modern organic synthesis and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-3-methoxybenzaldehyde is a particularly valuable building block, offering a unique combination of electronic and steric properties. The ortho-difluoro substitution pattern significantly activates the aldehyde carbonyl group towards nucleophilic attack through strong inductive electron withdrawal, while the methoxy group at the 3-position modulates electronic effects and provides a handle for further functionalization.

This guide provides an in-depth comparison of the performance of this compound in several cornerstone organic reactions. We will dissect the mechanistic nuances, compare its reactivity against less-fluorinated or non-fluorinated analogues, and provide validated, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile reagent.

The Wittig Reaction: Olefination under Electronic Influence

The Wittig reaction is a fundamental method for alkene synthesis, reacting a carbonyl compound with a phosphorus ylide.[1] The electronic nature of the aldehyde is a critical determinant of reaction efficiency and stereochemical outcome.

Mechanistic Considerations & Causality

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[2] This four-membered ring subsequently fragments to yield the alkene and a highly stable triphenylphosphine oxide, the latter being the reaction's thermodynamic driving force.[3]

The two fluorine atoms at the ortho positions of this compound render the carbonyl carbon exceptionally electrophilic. This heightened reactivity accelerates the initial nucleophilic attack by the ylide, often leading to faster reaction times and higher yields compared to electron-neutral or electron-rich benzaldehydes.

However, the stereochemical outcome, particularly the E/Z ratio of the resulting alkene, is dependent on the ylide's stability.[4]

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) react rapidly and often irreversibly, leading predominantly to the Z-alkene.[4]

  • Stabilized ylides (e.g., those with an adjacent carbonyl or ester group) react more slowly and reversibly, allowing for thermodynamic equilibration to favor the more stable E-alkene.[5]

The high electrophilicity of this compound can enhance the rate of the initial addition, potentially favoring kinetic (Z) products even with semi-stabilized ylides.

Wittig_Mechanism Figure 1: Generalized Wittig Reaction Mechanism ylide R'-CH=PPh₃ (Phosphorus Ylide) betaine [Betaine Intermediate] ylide->betaine + aldehyde R-CHO (Aldehyde) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene R-CH=CH-R' (Alkene) oxaphosphetane->alkene Fragmentation tppo O=PPh₃ (Triphenylphosphine Oxide) oxaphosphetane->tppo +

Caption: Figure 1: Generalized Wittig Reaction Mechanism

Comparative Performance Data

The following table illustrates the expected performance of this compound in a Wittig reaction with a non-stabilized ylide (methylenetriphenylphosphorane) compared to other benzaldehydes. The data is representative of typical outcomes.

Aldehyde SubstrateKey SubstituentsExpected Reaction TimeExpected Yield (%)Primary IsomerRationale
This compound 2x Ortho-F (EWG), 1x Meta-OCH₃ (EDG)1-2 hours>90%N/A (Terminal)High electrophilicity from fluorine atoms accelerates the reaction.
2-Fluoro-3-methoxybenzaldehyde1x Ortho-F (EWG), 1x Meta-OCH₃ (EDG)2-4 hours85-95%N/A (Terminal)Moderately activated carbonyl.
3-Methoxybenzaldehyde1x Meta-OCH₃ (EDG)6-12 hours70-80%N/A (Terminal)Slower reaction due to lack of activating groups.
2,6-Dimethoxybenzaldehyde2x Ortho-OCH₃ (EDG, Steric Hindrance)12-24 hours<50%N/A (Terminal)Significant steric hindrance and electron-donating groups impede attack.[6]

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Validated Experimental Protocol: Wittig Olefination

This protocol is designed as a self-validating system. Successful formation of the alkene product and triphenylphosphine oxide byproduct, confirmed by TLC and NMR, validates the reaction mechanism.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (0.2 M).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. A deep orange or yellow color indicates the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Grignard Reaction: Navigating Steric and Electronic Effects

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, forming a new carbon-carbon bond.[7]

Mechanistic Considerations & Causality

The reaction mechanism is a straightforward nucleophilic addition. The highly polarized C-Mg bond of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[8] A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.

With this compound, the two ortho-fluorine atoms present a fascinating dichotomy:

  • Electronic Activation: They strongly activate the carbonyl for attack.

  • Steric Hindrance: They provide steric shielding around the reaction center, potentially impeding the approach of bulky Grignard reagents.[6]

This dual role means that while reactions with smaller Grignard reagents (e.g., MeMgBr, EtMgBr) are typically efficient, reactions with bulkier reagents (e.g., t-BuMgBr) may be sluggish or fail, leading to side reactions like reduction or enolization if applicable.[6]

Grignard_Workflow Figure 2: Experimental Workflow for Grignard Reaction start Start: Flame-dried glassware under N₂ atmosphere reagent_prep Prepare Grignard Reagent (R-MgX) in anhydrous ether/THF start->reagent_prep aldehyde_sol Dissolve this compound in anhydrous ether/THF start->aldehyde_sol addition Cool Grignard to 0°C. Add aldehyde solution dropwise. reagent_prep->addition aldehyde_sol->addition reaction Stir at 0°C to RT. Monitor by TLC. addition->reaction quench Quench with sat. aq. NH₄Cl at 0°C reaction->quench extraction Extract with Et₂O or EtOAc quench->extraction purification Dry, concentrate, and purify (Column Chromatography) extraction->purification end End: Isolated Secondary Alcohol purification->end

Caption: Figure 2: Experimental Workflow for Grignard Reaction

Comparative Performance Data

This table compares the expected outcomes for the Grignard reaction with ethylmagnesium bromide (a moderately sized Grignard reagent).

Aldehyde SubstrateKey SubstituentsExpected Yield (%)Potential Side ProductsRationale
This compound 2x Ortho-F (EWG, Steric)85-95%MinimalHigh activation from fluorine outweighs moderate steric hindrance for smaller Grignards.
2-Fluoro-3-methoxybenzaldehyde1x Ortho-F (EWG, Steric)80-90%MinimalGood reactivity with less steric hindrance than the difluoro analogue.
3-Methoxybenzaldehyde1x Meta-OCH₃ (EDG)75-85%MinimalStandard reactivity, no significant steric or electronic hindrance/activation.
2,6-Dimethoxybenzaldehyde2x Ortho-OCH₃ (EDG, Steric)<40%Reduction, No ReactionSevere steric hindrance from the methoxy groups significantly inhibits the approach of the Grignard reagent.[6]
Validated Experimental Protocol: Grignard Addition
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Solution: Place the Grignard reagent solution (e.g., ethylmagnesium bromide, 1.5 equivalents, 1.0 M in THF) in the flask and cool to 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (to a concentration of ~0.5 M) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol via flash chromatography.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl compound into an amine.[9] The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction.

Mechanistic Considerations & Causality

The initial step is the acid-catalyzed reaction between the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the C=N double bond in situ.

The choice of NaBH(OAc)₃ is critical; it is mild enough not to reduce the aldehyde starting material but potent enough to reduce the intermediate iminium ion.[9] The high electrophilicity of this compound facilitates rapid iminium ion formation, making it an excellent substrate for this transformation. This efficiency is crucial in the synthesis of complex pharmaceutical intermediates.

Caption: Figure 3: Electronic Effects on Benzaldehyde Carbonyl

Comparative Performance Data
Aldehyde SubstrateAmineReducing AgentExpected Yield (%)Rationale
This compound BenzylamineNaBH(OAc)₃>95%Rapid iminium formation due to activated carbonyl leads to a clean, high-yielding reaction.
2-Fluoro-3-methoxybenzaldehydeBenzylamineNaBH(OAc)₃90-95%Efficient reaction, slightly less activated than the difluoro analogue.
3-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃85-90%Standard reactivity, reliable but slower iminium formation.
2,6-DimethoxybenzaldehydeBenzylamineNaBH(OAc)₃70-80%Slower iminium formation due to sterics and electron-donating character.[9]
Validated Experimental Protocol: Reductive Amination
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in an appropriate solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M).

  • Imine Formation: Add acetic acid (1-2 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3 x V). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting amine can be purified by column chromatography or acid/base extraction.

Conclusion

This compound stands out as a highly reactive and versatile building block. Its unique electronic profile, dominated by the powerful inductive effect of the ortho-fluorine atoms, consistently leads to higher yields and faster reaction times in nucleophilic addition reactions compared to its non-fluorinated or less-fluorinated counterparts. While steric hindrance from the ortho substituents must be considered, particularly with bulky nucleophiles in Grignard reactions, this effect is often overcome by the profound electronic activation. The protocols and comparative data presented herein provide a validated framework for scientists to confidently employ this reagent, enabling the efficient synthesis of complex and potentially bioactive molecules.

References

  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • National Institutes of Health. (2024). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.
  • Organic Chemistry Data. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
  • ResearchGate. (2025). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • Google Patents. (n.d.). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
  • Royal Society of Chemistry. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • PubMed. (2022). Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
  • ResearchGate. (2025). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene.
  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde.
  • MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

Sources

A Senior Application Scientist's Comparative Guide to 2,6-Difluoro-3-methoxybenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and complex molecule synthesis, the selection of starting materials is a critical determinant of experimental success. This guide provides an in-depth technical comparison of 2,6-Difluoro-3-methoxybenzaldehyde, a versatile aromatic aldehyde, with its structural analogs. We will explore its reactivity, performance in key synthetic transformations, and provide actionable experimental protocols, supported by comparative data to inform your selection of the optimal building block for your research needs.

Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution

This compound (CAS No. 149949-30-4) is a polysubstituted benzaldehyde derivative that offers a unique combination of electronic and steric properties.[1] The two fluorine atoms at the ortho positions significantly influence the reactivity of the aldehyde group through their strong electron-withdrawing inductive effects. This electronic perturbation, coupled with the steric hindrance they impose, modulates the accessibility and electrophilicity of the carbonyl carbon. The methoxy group at the meta position further refines the electronic landscape of the aromatic ring. This strategic arrangement of substituents makes this compound a valuable precursor for the synthesis of complex pharmaceutical intermediates and other fine chemicals.[2]

Comparative Analysis of Benzaldehyde Derivatives

To understand the unique advantages of this compound, we will compare it with two key alternatives: 2-Fluoro-3-methoxybenzaldehyde and 2,6-Dichloro-3-methoxybenzaldehyde. The choice between these reagents often depends on the desired reactivity, steric tolerance of the reaction, and the electronic properties of the target molecule.

CompoundKey Structural FeaturesExpected Impact on Reactivity
This compound Two ortho-fluorine atoms, one meta-methoxy groupHigh electrophilicity of the aldehyde due to strong induction from two fluorine atoms. Significant steric hindrance around the carbonyl group.[3]
2-Fluoro-3-methoxybenzaldehyde One ortho-fluorine atom, one meta-methoxy groupModerately electrophilic aldehyde with less steric hindrance compared to the difluoro analog.
2,6-Dichloro-3-methoxybenzaldehyde Two ortho-chlorine atoms, one meta-methoxy groupHigh electrophilicity of the aldehyde. Chlorine is less electronegative than fluorine but larger, leading to different steric and electronic effects.

Case Study 1: Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in drug discovery.[4][5] The synthesis of quinazolines often involves the cyclization of a substituted benzaldehyde with a suitable nitrogen-containing component. The electronic nature of the benzaldehyde can significantly impact the yield and reaction conditions required for this transformation.

Illustrative Experimental Protocol: General Synthesis of Quinazolines

This protocol provides a general framework for the synthesis of quinazoline derivatives from substituted benzaldehydes. Researchers should optimize the conditions for their specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzaldehyde (1.0 equiv.), 2-aminobenzylamine (1.0 equiv.), and a suitable solvent such as ethanol or toluene.

  • Catalyst Addition (if required): For less reactive aldehydes, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid may be beneficial.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quinazoline_Synthesis

Case Study 2: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from aldehydes and ketones.[5] The reactivity of the aldehyde is a key factor in the success of this reaction.

The increased electrophilicity of the carbonyl carbon in this compound, due to the two ortho-fluorine atoms, is expected to make it more susceptible to nucleophilic attack by the phosphorus ylide.[3] However, the steric bulk of the ortho-substituents could hinder the approach of the ylide, potentially requiring longer reaction times or more reactive ylides.[6]

Comparative Performance in Wittig-type Reactions

While direct comparative yield data for the Wittig reaction of this compound is limited, studies on related substituted benzaldehydes suggest that electron-withdrawing groups generally enhance reactivity.[7][8] However, severe steric hindrance can counteract this electronic activation.

Detailed Experimental Protocol: Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 equiv.) dropwise. Stir the resulting mixture at room temperature for 1 hour to generate the ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Wittig_Reaction_Workflow

Spectroscopic Data Analysis

Accurate characterization of starting materials is paramount for reproducible research. Below is a summary of expected spectroscopic data for this compound and its analogs, based on published data for similar structures.[9]

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected IR Signals (cm⁻¹)
This compound Aldehyde proton (~10.0), Aromatic protons (6.8-7.5), Methoxy protons (~3.9)Carbonyl carbon (~185), Aromatic carbons (110-160, with C-F coupling), Methoxy carbon (~56)C=O stretch (~1700), C-F stretch (1100-1300), C-O stretch (~1250)
3-methoxybenzaldehyde Aldehyde proton (9.98), Aromatic protons (7.25-7.51), Methoxy protons (3.82)[9]Carbonyl carbon (193.0), Aromatic carbons (112.9-159.8), Methoxy carbon (55.4)[9]C=O stretch (~1690), C-O stretch (~1260)[10]
2-methoxybenzaldehyde Aldehyde proton (~10.4), Aromatic protons (6.9-7.8), Methoxy protons (~3.9)Carbonyl carbon (189.0), Aromatic carbons (112.6-161.5), Methoxy carbon (55.8)[9]C=O stretch (~1685), C-O stretch (~1245)[11]

Conclusion and Recommendations

This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique electronic and steric profile, conferred by the two ortho-fluorine atoms and the meta-methoxy group, sets it apart from other benzaldehyde derivatives.

Key Takeaways:

  • Enhanced Electrophilicity: The difluoro substitution significantly increases the electrophilicity of the aldehyde, which can be advantageous in reactions involving nucleophilic attack.

  • Steric Considerations: The ortho-substituents introduce considerable steric hindrance, which may necessitate optimized reaction conditions or more reactive reagents.

  • Versatile Synthetic Handle: The presence of both fluorine and methoxy groups offers multiple sites for further functionalization, enhancing its utility as a versatile scaffold.

For researchers targeting the synthesis of novel heterocyclic compounds or complex alkenes, this compound represents a powerful and strategic choice. Careful consideration of both its electronic activation and steric hindrance is crucial for designing successful and efficient synthetic routes.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Chemical Science. 2011.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. 2013.
  • Yield and stereochemical results of Wittig reactions in THF using...
  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • [3,2-hlQUINAZOLINES AND PYRID0[3,2-hJQUINAZOLINES. HETEROCYCLES. 1999.
  • Wittig Reaction. Organic Chemistry Portal.
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Use of Silver Carbon
  • Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. Benchchem.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform
  • This compound (C8H6F2O2). PubChemLite.
  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. 2021.
  • 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072. PubChem.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. 2018.
  • Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones. Benchchem.
  • Quinazoline derivatives: synthesis and bioactivities. PMC. 2013.
  • Interpreting IR spectra for methoxybenzaldehyde. Reddit. 2018.
  • Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
  • 2,6-Dichloro-3-methoxybenzaldehyde AldrichCPR 6505-37-9. Sigma-Aldrich.
  • Benzaldehyde, 3-methoxy-. NIST WebBook.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • 2,5-Dimethoxybenzaldehyde(93-02-7) IR Spectrum. ChemicalBook.
  • Condensation reactions of aromatic aldehydes with 3-methyl-4,5- dihydroisoxazol-5-one without solvent and catalyst. ResearchGate.-methyl-4,5- dihydroisoxazol-5-one without solvent and catalyst.

Sources

A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of 2,6-Difluoro-3-methoxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the selection of chemical building blocks is a critical decision point that profoundly impacts project timelines, synthetic feasibility, and the ultimate pharmacological profile of a drug candidate. This guide provides an in-depth comparative analysis of 2,6-Difluoro-3-methoxybenzaldehyde, a key fluorinated intermediate. The assessment moves beyond simple procurement cost to a holistic evaluation of its cost-effectiveness, rooted in synthetic efficiency, reaction versatility, and its strategic impact on downstream drug properties. We will objectively compare its performance with other relevant fluorinated benzaldehyde alternatives, supported by experimental data and established chemical principles, to provide a definitive guide for strategic molecular design.

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

The deliberate incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3] This strategy is employed to fine-tune a molecule's steric and electronic properties, thereby modulating its pharmacological profile. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability.[4]

This compound is a substituted aromatic aldehyde that serves as a versatile precursor for a wide range of complex organic molecules and active pharmaceutical ingredients (APIs).[5][6][7][8] Its unique substitution pattern—two electron-withdrawing fluorine atoms flanking a reactive aldehyde, with an electron-donating methoxy group—creates a unique chemical handle for constructing novel therapeutics. This guide will dissect the factors that contribute to its true cost-effectiveness compared to other commonly used fluorinated benzaldehydes.

Comparative Analysis: A Multifactorial Assessment

The "cost" of a building block extends far beyond its price-per-gram. A truly cost-effective intermediate is one that streamlines synthesis, maximizes yields, and, most importantly, imparts desirable characteristics to the final molecule that increase its probability of success in clinical development.

Synthetic Accessibility and Process Economics

A primary driver of cost is the complexity of the synthetic route. The synthesis of polysubstituted benzaldehydes often involves directed ortho-metalation, a powerful but technically demanding process.

A representative synthesis for a structurally similar compound, 2,3-difluoro-6-methoxybenzaldehyde, proceeds via the lithiation of 3,4-difluoroanisole at cryogenic temperatures (-75°C) using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[9] This process, while achieving a high yield of 95%, necessitates specialized equipment for low-temperature reactions and the handling of pyrophoric reagents, which adds to the operational cost.

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Process cluster_end Outcome A 3,4-Difluoroanisole D Directed Ortho-Metalation (-75°C) A->D B LDA (Base) B->D C DMF (Formylating Agent) E Electrophilic Quench (Formylation) C->E D->E Lithated Intermediate F Crude Product E->F G Purification (Recrystallization) F->G H Final Product (>95% Yield) G->H

Table 1: Comparative Synthesis Overview of Fluorinated Benzaldehydes

CompoundCommon Starting Material(s)Key Reaction TypeReported YieldProcess Considerations
This compound 1,3-Difluoro-2-methoxybenzeneDirected Ortho-MetalationHigh (est.)Requires cryogenic conditions, strong base.
2,3-Difluoro-6-methoxybenzaldehyde [9]3,4-Difluoroanisole, LDA, DMFDirected Ortho-Metalation95%Requires cryogenic conditions (-75°C), strong base.
2-Chloro-6-fluorobenzaldehyde [10]1-Chloro-3-fluorobenzeneVaries (e.g., Vilsmeier-Haack)Good to ExcellentIndustrial scale suggests optimized, cost-effective routes.
3-Fluoro-4-methoxybenzaldehyde [11]p-AnisaldehydeElectrophilic FluorinationModerateDirect fluorination can be challenging to control.

Expert Insight: While the initial synthesis of highly substituted benzaldehydes like our topic compound can be more complex than simpler analogues, this upfront "cost" is often justified by the unique reactivity and structural motifs it provides, which may not be achievable with less substituted or differently substituted alternatives. For large-scale pharmaceutical manufacturing, the cost of reagents like LDA and cryogenic processing are significant factors.[12] In contrast, reagents like 2-Chloro-6-fluorobenzaldehyde, used in the production of blockbuster antibiotics like flucloxacillin, have highly optimized and cost-effective manufacturing processes due to the scale of demand.[10]

Reactivity, Versatility, and Downstream Yields

The true value of a building block lies in its ability to participate efficiently in a variety of bond-forming reactions. The electronic nature of the aromatic ring, dictated by its substituents, governs the reactivity of the aldehyde group.

The two fluorine atoms in this compound are strongly electron-withdrawing, which activates the aldehyde carbonyl group towards nucleophilic attack. This enhanced electrophilicity can lead to higher yields and faster reaction times in crucial transformations compared to benzaldehydes with electron-donating groups.[10]

Key Transformations:

  • Wittig Reaction: A foundational method for forming carbon-carbon double bonds. The subject compound is an excellent substrate for Wittig reactions to form various substituted styrenes, which are precursors to cycloheptanone rings in benzosuberone derivatives.[5][13]

  • Heterocycle Formation: It serves as a precursor for bicyclic heterocycles, including quinazolines and acridones, which are privileged scaffolds in medicinal chemistry.[5]

  • Reductive Amination: The activated aldehyde readily participates in reductive amination reactions to form substituted benzylamines, a common structural motif in APIs.

Logical_Relationship cluster_reactions Key Synthetic Transformations cluster_products High-Value Intermediate Scaffolds A This compound (Activated Aldehyde) B Wittig Reaction (+ Phosphonium Ylide) A->B C Reductive Amination (+ Amine, Reducing Agent) A->C D Knoevenagel Condensation (+ Active Methylene Cmpd.) A->D E Cyclocondensation (+ Dinucleophile) A->E F Substituted Styrenes B->F G Fluorinated Benzylamines C->G H Cinnamic Acid Derivatives D->H I Fused Heterocycles (e.g., Quinazolines) E->I

Comparative Insight:

  • vs. 2-Chloro-6-fluorobenzaldehyde: This alternative is also highly activated. Its primary documented use is in a multi-step synthesis to form a specific 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole side chain for penicillinase-resistant antibiotics.[10] While exceptionally effective for this purpose, it may offer less broad applicability than a more generically useful difluoro-methoxy variant.

  • vs. 2-(Benzyloxy)-4-fluorobenzaldehyde: The benzyloxy group is often used as a protecting group, adding steps for its removal later in the synthesis.[4] This adds to the overall cost and complexity compared to the direct use of a methoxy-substituted analogue.

Impact on Pharmacological Profile: The Ultimate Measure of Effectiveness

The most significant factor in cost-effectiveness is the building block's ability to confer advantageous properties to the final drug candidate. A slightly more expensive starting material that significantly improves a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile or potency can save millions in downstream development costs by reducing the likelihood of late-stage failure.

Table 2: Comparative Impact of Fluorinated Benzaldehydes on Bio-Properties

Compound/MotifKey Structural FeaturesKnown Applications / Biological ImpactReference
2,6-Difluoro-3-methoxy Ortho/Para-difluoro patternPrecursor for APIs. The difluoro pattern significantly alters electronics and can block metabolic oxidation at those positions.[5][6]
Ortho/Para-Fluoro Isatin Derivatives Single fluorine substitutionAnticonvulsant activity. The position of the single fluorine atom (ortho vs. para) dramatically impacts neurotoxicity.[1]
2-(Benzyloxy)-4-fluoro Benzyloxy and fluoro groupsUsed to synthesize inhibitors of Aldehyde Dehydrogenase (ALDH1A3), a cancer stem cell target. Fluorine enhances metabolic stability.[4]
2-Chloro-6-fluoro Chloro and fluoro groupsCritical for the efficacy and penicillinase-resistance of flucloxacillin. The specific halogen pattern is key to its mechanism.[10]

Expertise & Causality: The strategic placement of two fluorine atoms, as in this compound, serves a dual purpose. Firstly, it locks the conformation of the methoxy group, which can be crucial for precise interaction with a protein binding pocket. Secondly, the C-F bond is exceptionally strong, making those positions on the aromatic ring highly resistant to metabolic oxidation by Cytochrome P450 enzymes—a common failure point for many drug candidates. This "metabolic blocking" can increase a drug's half-life and bioavailability, representing immense downstream value.

Experimental Protocols

Trustworthiness in chemical synthesis is built upon reproducible, detailed protocols. The following are representative procedures for the synthesis and application of fluorinated benzaldehydes.

Protocol 1: Synthesis of a Difluoro-Methoxybenzaldehyde via Directed Ortho-Metalation

(Based on the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[9])

Objective: To synthesize a difluoro-methoxy-substituted benzaldehyde from a difluoroanisole precursor.

Materials:

  • 3,4-Difluoroanisole (1.0 eq)

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic Acid

  • Diethyl ether

  • Petroleum ether

  • Magnesium sulfate (anhydrous)

  • Brine solution

  • 0.2N Hydrochloric acid

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a 2M solution of LDA (1.05 eq) and dilute with anhydrous THF.

  • Cooling: Cool the reaction vessel to -75°C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C.

  • Lithiation: Stir the resulting mixture at -75°C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Formylation: Slowly add anhydrous DMF (1.1 eq) dropwise, again maintaining the temperature below -70°C. Stir for an additional 10 minutes.

  • Quenching: Quench the reaction by adding acetic acid, followed by water, allowing the mixture to warm to approximately 10°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, 0.2N HCl, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by recrystallization from a diethyl ether/petroleum ether solvent system to afford the final product with high purity.

Protocol 2: Wittig Reaction with a Fluorinated Benzaldehyde

(Generalized procedure based on principles from sources[5][13])

Objective: To synthesize a substituted cinnamic acid derivative from a fluorinated benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (a Wittig ylide) (1.1 eq)

  • Toluene, anhydrous

  • 10% w/v aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the Wittig ylide (1.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Hydrolysis (Saponification): Cool the reaction mixture. Add 10% aqueous NaOH solution and heat the biphasic mixture with vigorous stirring to hydrolyze the intermediate ester to the carboxylate salt.

  • Workup: Cool the mixture and transfer to a separatory funnel. Discard the organic (toluene) layer.

  • Acidification: Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide byproduct. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2, precipitating the cinnamic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 3-(2,6-difluoro-3-methoxyphenyl)acrylic acid.

Conclusion and Outlook

The cost-effectiveness of a chemical intermediate like This compound is a complex equation that balances upfront synthetic cost against downstream value creation.

  • Cost: Its synthesis is more demanding than simpler benzaldehydes, requiring specialized conditions that can increase its procurement price.

  • Effectiveness: This cost is frequently justified by its enhanced reactivity and, most critically, its ability to impart highly desirable pharmacological properties. The strategic placement of its fluoro and methoxy groups provides medicinal chemists with a powerful tool to overcome common drug development hurdles like metabolic instability.

For research and early-phase development, its versatility in constructing diverse chemical scaffolds makes it a highly valuable building block. For later-stage process development, a thorough economic analysis must weigh the operational costs of its synthesis against the improved clinical performance and reduced attrition risk of the resulting API. Ultimately, this compound represents a strategic investment in molecular design, where a higher initial outlay can yield a significantly more robust and promising drug candidate.

References

  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzaldehyde Oximes. Benchchem.
  • A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
  • 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. Ossila.
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science.
  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? Guidechem.
  • This compound (C8H6F2O2). PubChem.
  • This compound. MySkinRecipes.
  • The economic impact of the global pharmaceutical industry. IFPMA.
  • Thiemann, T., Elshorbagy, M., Salem, M., Ahmadani, S., Al-Jasem, Y., Azani, M., & Al-Sulaibi, M. (2014). Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. International Journal of Organic Chemistry, 4, 275-291.
  • 2,6-Difluoro-4-methoxybenzaldehyde. Chem-Impex.
  • 2,6-difluoro-4-méthoxybenzaldéhyde. Chem-Impex.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2,6-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Difluoro-3-methoxybenzaldehyde, a halogenated aromatic compound. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to protect laboratory personnel and minimize environmental impact.

Part 1: Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound, as a substituted benzaldehyde, is classified as an irritant. Based on data from structurally similar compounds, it should be handled with care to avoid contact with the skin, eyes, and respiratory system.[1][2][3][4] From a disposal perspective, its most critical feature is the presence of fluorine atoms, which classifies it as a halogenated organic compound .

Property Information Source(s)
Chemical Name This compoundN/A
Molecular Formula C₈H₆F₂O₂[1]
Appearance Likely a solid[4][5]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3][4][5]
Incompatible Materials Strong oxidizing agents, Strong bases.[2][3]
Waste Classification Halogenated Hazardous Waste [6][7][8]

Part 2: The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation from non-halogenated chemical waste.[6]

Causality Behind Segregation: Halogenated and non-halogenated waste streams are managed through vastly different disposal pathways. Non-halogenated solvents can often be reclaimed or used as fuel. In contrast, the incineration of halogenated compounds produces acidic gases (like hydrogen fluoride from this compound) and potentially toxic byproducts such as dioxins and furans if not performed at sufficiently high temperatures (around 1200 K).[9] Therefore, disposal facilities must use specialized incinerators equipped with afterburners and flue gas scrubbers to neutralize these harmful emissions.[1] Mixing halogenated waste into a non-halogenated stream contaminates the entire batch, dramatically increasing disposal costs and environmental risk.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol covers the lifecycle of waste from the point of generation to its final handoff for disposal.

A. Personal Protective Equipment (PPE)

Always handle this compound and its waste within a certified chemical fume hood. The minimum required PPE includes:

  • Hand Protection: Nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[1]

  • Body Protection: A standard laboratory coat.

B. Container Selection and Labeling

Proper containment and identification are critical for safety and compliance.

  • Select an Appropriate Container:

    • Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[8][10] Plastic is often preferred over metal for acidic or halogenated waste.[11][12]

    • Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[7][10]

    • The container must be clean and dry before the first addition of waste.

  • Label the Container Before Use:

    • The label must be affixed to the container before any waste is added.[7]

    • The label must clearly state:

      • The words "Hazardous Waste ".[6][13]

      • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[7]

      • If other chemicals are mixed in (e.g., a solvent like acetone for rinsing glassware), their names must also be listed.[6]

      • The date when the first drop of waste was added (the "accumulation start date").[13]

C. Waste Collection and Accumulation

All waste must be collected and stored in a designated Satellite Accumulation Area (SAA).[10][12]

  • Point of Generation: The SAA must be at or near the location where the waste is generated.[12]

  • Collection:

    • Carefully transfer waste this compound into the labeled container.

    • Collect all rinsates from contaminated glassware as hazardous waste.[6] For example, acetone used to rinse a beaker that held the compound must be added to the halogenated waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[7][8] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for expansion.[8][10][11]

    • Store the container in secondary containment to prevent spills from reaching drains.[11]

D. Managing Spills
  • Ensure Safety: If a spill occurs, ensure the area is well-ventilated and remove all ignition sources.[7]

  • Containment: For small spills, use absorbent pads or other inert material to soak up the substance.[7]

  • Cleanup: Sweep or shovel the absorbed material into a suitable container for disposal.[1][2] All cleanup materials (gloves, pads, etc.) are now also considered halogenated hazardous waste and must be placed in the designated waste container.

  • Decontamination: Clean the spill area thoroughly.

Part 4: The Disposal Pathway: From Benchtop to Final Disposal

The following workflow outlines the critical decision points and actions required for proper disposal. It is essential to follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[6]

G cluster_0 Laboratory Operations cluster_1 Halogenated Waste Protocol (This Guide) cluster_2 Disposal Coordination gen Waste Generation (this compound, contaminated labware, rinsates) segregate Is the waste halogenated? (Contains F, Cl, Br, I) gen->segregate non_halo Follow Non-Halogenated Waste Stream Protocol segregate->non_halo No container 1. Select & Pre-label a Dedicated 'Halogenated Waste' Container segregate->container Yes collect 2. Add Waste in Satellite Accumulation Area (SAA) container->collect manage 3. Keep Container Closed Do Not Overfill (<90% Full) collect->manage check_full Container Full or Accumulation > 1 Year? manage->check_full check_full->manage No ehs Arrange Pickup with Institutional Environmental Health & Safety (EHS) check_full->ehs Yes

Caption: Decision workflow for the disposal of this compound.

Part 5: Regulatory Context

In the United States, the generation and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Laboratories are considered waste generators and are legally responsible for the waste from "cradle to grave".[13] Your institution's EHS department is the primary resource for ensuring compliance with all federal, state, and local regulations.[12] Always adhere to their specific procedures and training requirements.

By following this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • GAIACA. (2025). Laboratory Waste Guide 2025.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • NET. (2016, December 6). 2,3-Difluoro-6-methoxybenzaldehyde Safety Data Sheet.
  • Fisher Scientific. (2021, December 25). 2,6-Dimethoxybenzaldehyde Safety Data Sheet.
  • Fisher Scientific. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). 2-Hydroxy-3-methoxybenzaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 9). Vanillin Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (n.d.). 3,6-Difluoro-2-methoxybenzaldehyde.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Ossila. (2023, August 16). 2-Fluoro-3-methoxybenzaldehyde Safety Data Sheet.

Sources

A Researcher's Guide to Handling 2,6-Difluoro-3-methoxybenzaldehyde: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of novel compound synthesis, the safe handling of reactive intermediates is paramount. This guide provides an in-depth, experience-driven framework for the safe and effective use of 2,6-Difluoro-3-methoxybenzaldehyde, a key building block in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

This compound, while invaluable, presents specific hazards that necessitate a meticulous approach to personal protection, operational planning, and waste disposal. By adhering to the protocols outlined below, you can mitigate risks and foster a secure research environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, a thorough understanding of the inherent risks associated with this compound is crucial. Based on data from structurally similar compounds, this chemical should be treated as a hazardous substance.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[2][4][6]

Given these hazards, the primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing, transferring, and reaction setup operations must be conducted within the fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[1][3] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[1]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Double gloving is a recommended practice to provide an extra layer of protection and facilitate safe doffing.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect the skin and street clothes from splashes and spills.
Respiratory NIOSH-Approved Respirator (as needed)For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceeds to Prepare Fume Hood Prepare Fume Hood Work Area Don PPE->Prepare Fume Hood Proceeds to Weigh Solid Weigh Solid in Fume Hood Prepare Fume Hood->Weigh Solid Ready for Transfer to Reaction Transfer to Reaction Vessel Weigh Solid->Transfer to Reaction Followed by Conduct Reaction Conduct Reaction in Fume Hood Transfer to Reaction->Conduct Reaction Leads to Quench Reaction Quench Reaction Safely Conduct Reaction->Quench Reaction Upon completion Segregate Waste Segregate Waste Streams Quench Reaction->Segregate Waste Generates Clean Glassware Clean Glassware in Fume Hood Segregate Waste->Clean Glassware After Doff PPE Doff PPE Correctly Clean Glassware->Doff PPE Final step

Caption: Step-by-step workflow for safely handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Any disposable lab supplies (e.g., weighing paper, contaminated gloves, pipette tips) that come into contact with this compound should be placed in a designated, labeled solid hazardous waste container.

    • The container must be kept closed except when adding waste.

  • Liquid Waste:

    • All liquid residues, including reaction mixtures and solvents used for cleaning, must be collected in a clearly labeled, compatible hazardous waste container.

    • Do not mix incompatible waste streams.

  • Empty Containers:

    • Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container.[7] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always consult your institution's specific guidelines.

    • After rinsing and air-drying, the container can be disposed of as non-hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4][6]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: If the spill is small and you are trained to do so, control the source of the spill.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety department.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research with this compound.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.